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  • Product: 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid

Core Science & Biosynthesis

Foundational

Synthesis and Applications of 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid (Caronic Acid): A Comprehensive Technical Guide

Introduction & Chemical Significance As a Senior Application Scientist, I frequently evaluate synthetic pathways not just for their theoretical yield, but for operational robustness, scalability, and mechanistic elegance...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

As a Senior Application Scientist, I frequently evaluate synthetic pathways not just for their theoretical yield, but for operational robustness, scalability, and mechanistic elegance. The synthesis of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid —commonly known as caronic acid —presents a fascinating case study in managing strained ring systems during aggressive functional group transformations.

Historically, caronic acid was primarily recognized as a critical degradation product and synthetic intermediate for pyrethroid insecticides (e.g., permethrin and cypermethrin)[1]. However, its industrial significance has recently skyrocketed. Caronic acid is the foundational starting material for the synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane , a highly constrained bicyclic scaffold essential for modern antiviral APIs, including Boceprevir (HCV protease inhibitor) and Nirmatrelvir (the active component in the SARS-CoV-2 therapeutic Paxlovid)[2][3].

Retrosynthetic Analysis & Mechanistic Pathways

The core synthetic challenge in producing caronic acid lies in functionalizing the substituents without opening the sterically strained, high-energy cyclopropane ring.

Route A: Oxidative Cleavage of Chrysanthemic Acid

The most classical and reliable laboratory-scale route involves the oxidative cleavage of the isobutenyl side chain of chrysanthemic acid. Ozonolysis yields acetone and caronic acid directly[4]. Alternatively, potassium permanganate ( KMnO4​ ) oxidation can be employed[5]. The causality behind using alkaline KMnO4​ is critical: maintaining an alkaline environment prevents the acid-catalyzed ring-opening of the cyclopropane moiety, directing the oxidant strictly toward the alkene cleavage.

Route B: Nitrile Hydrolysis

For industrial scale-up, the hydrolysis of 2-cyano-3,3-dimethyl-cyclopropane-1-carboxylic acid esters is highly favored. Saponification with strong aqueous bases (e.g., 15% NaOH ) at elevated temperatures (80–120 °C) drives the conversion of the nitrile group to a carboxylate while simultaneously hydrolyzing the ester[6].

Route C: Haloform Reaction (Obsolete vs. Modern)

Older methods relied on the bromination of β,β -dimethylglutaric anhydride using phosphorus pentabromide and bromine. However, this method is fundamentally flawed due to the unavoidable formation of 20-30% 1,3-dibromo-2,2-dimethyl-1,3-propanedicarboxylic acid ester byproducts, which are nearly impossible to separate cleanly[6]. A modern alternative utilizes the haloform reaction on 2-acetyl-3,3-dimethylcyclopropane-1-carboxylic acid esters using alkali metal hypochlorites. This selectively cleaves the methyl ketone without disrupting the cyclopropane ring[7].

SynthesisRoutes Chrys Chrysanthemic Acid Caronic Caronic Acid (Target) Chrys->Caronic Oxidative Cleavage Cyano 2-Cyano-3,3-dimethyl- cyclopropane-1-carboxylate Cyano->Caronic Alkaline Hydrolysis Pyrethroid Pyrethroid Insecticides Caronic->Pyrethroid Esterification Paxlovid Antiviral APIs (e.g., Paxlovid) Caronic->Paxlovid Amidation/Reduction

Figure 1: Primary synthetic routes to caronic acid and its downstream applications.

Quantitative Route Comparison

To facilitate route selection for process chemists, the following table summarizes the quantitative metrics and operational realities of the primary synthetic pathways.

Synthetic RouteStarting MaterialKey ReagentsTypical YieldPrimary ByproductsIndustrial Viability
Oxidative Cleavage Chrysanthemic Acid KMnO4​ or O3​ 70–85%Acetone, MnO2​ High (Ozonolysis preferred)
Nitrile Hydrolysis 2-Cyano-cyclopropane ester NaOH , HCl 80–90% NH4​Cl , AlcoholsVery High
Haloform Reaction 2-Acetyl-cyclopropane ester NaOCl , NaOH 65–80%ChloroformMedium
Bromination/Cyclization β,β -dimethylglutaric anhydride PBr5​ , Br2​ <50%1,3-dibromo estersLow (Obsolete)

Experimental Methodologies

The following protocols are designed as self-validating systems . By observing specific physical phase changes and thermal properties, the chemist can confirm the success of each step without immediate reliance on complex spectroscopy.

Protocol 1: Synthesis via KMnO4​ Oxidation of Chrysanthemic Acid

This procedure outlines the conversion of (±)-trans-chrysanthemic acid to (±)-trans-caronic acid[5].

Mechanistic Causality: The reaction utilizes KMnO4​ in an alkaline medium to prevent acid-catalyzed ring opening. The addition of methanol at the end acts as a chemical quench, reducing unreacted permanganate to insoluble manganese dioxide ( MnO2​ ). This decolorizes the solution, providing a visual, self-validating cue that the oxidation phase is safely terminated.

  • Preparation: Dissolve 60 g of (±)-trans-chrysanthemic acid in an aqueous sodium hydroxide solution (24 g NaOH in 2400 mL water). Warm the mixture to 40 °C[5].

  • Oxidation: Portion-wise, add 180 g of Potassium permanganate ( KMnO4​ ) with vigorous stirring over 30 minutes. Critical Control: Maintain the temperature strictly at 40 °C using external cooling to prevent thermal runaway and non-specific degradation[5].

  • Quenching: Stir for an additional 2 hours. Add methanol dropwise until the purple color of the aqueous layer is completely discharged, indicating the reduction of excess KMnO4​ [5].

  • Filtration & Acidification: Filter the precipitated MnO2​ . Acidify the clear aqueous filtrate with dilute sulfuric acid.

  • Validation & Isolation: Extract the aqueous layer with ether. Dry the combined ethereal extracts over anhydrous magnesium sulfate, and remove the ether under reduced pressure. The resulting oil will spontaneously solidify on standing. Recrystallize from 50% aqueous ethanol.

    • Self-Validation Check: The product should form slightly yellow needles with a sharp melting point of 128–129 °C, confirming the isolation of pure (±)-trans-caronic acid[5].

Mechanism Step1 trans-Chrysanthemic Acid Step2 KMnO4 / OH- (Oxidation) Step1->Step2 Step3 Diol / Cleaved Aldehyde Step2->Step3 Step4 Further Oxidation Step3->Step4 Step5 trans-Caronic Acid Step4->Step5

Figure 2: Mechanistic progression of chrysanthemic acid oxidative cleavage to caronic acid.

Protocol 2: Industrial Hydrolysis of Cyano-precursors

This route is highly efficient for scale-up, avoiding the heavy metal waste associated with permanganate oxidations.

Mechanistic Causality: Heating the cyano-ester in strong alkali forces the complete hydrolysis of both the ester and the nitrile to their respective sodium carboxylates. The subsequent acidification step is self-validating: because caronic acid has low solubility in cold, highly acidic water, it crashes out of solution as a crystalline solid, leaving water-soluble salts ( NaCl , NH4​Cl ) behind[6].

  • Hydrolysis: Suspend the 2-cyano-3,3-dimethylcyclopropane-1-carboxylic acid ester in a 15% aqueous sodium hydroxide solution[6].

  • Thermal Activation: Heat the mixture to reflux (between 80 °C and 120 °C) and stir continuously until the organic layer disappears, indicating complete saponification and conversion of the nitrile to the carboxylate salt[6].

  • Acidification & Precipitation: Cool the reaction mixture to room temperature. Slowly add strong hydrochloric acid ( HCl ) until the pH drops below 2.

  • Validation & Isolation: Upon acidification, caronic acid will precipitate in crystalline form. Isolate the product via vacuum filtration, wash with cold water, and dry[6].

Downstream Applications: The Azabicyclo[3.1.0]hexane Scaffold

Once synthesized, caronic acid is frequently converted into its anhydride by treatment with acetic anhydride. This anhydride is then reacted with a primary amine (or ammonia) to form a caronic imide, which is subsequently reduced to yield the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane scaffold[8]. This structural motif is a privileged pharmacophore in medicinal chemistry, providing rigid, predictable stereochemistry for the P2 pocket binding in viral protease inhibitors[2].

Conclusion

The synthesis of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid requires precise control over reaction conditions to preserve the integrity of the cyclopropane ring. While historical methods relied on harsh bromination, modern approaches utilizing oxidative cleavage of chrysanthemic acid or the alkaline hydrolysis of cyano-esters provide high-yielding, self-validating protocols suitable for both laboratory and industrial scales.

References

  • EP0021160A1 - Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid - Google Patents. 7

  • EP0021114B1 - Process for the preparation of 2-cyano-3,3-dimethyl-cyclopropane-1-carboxylic acid esters, intermediates therefor and their production - Google Patents. 6

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. 2

  • Part X. Oxidation and Rearrangement Products from Chrysanthemic Acid, 2,6-Dimethyl-hepta-2,4,6-tr - Taylor & Francis. 5

  • Process For Preparation Of Azabicyclo [3.1.0] Hexane Intermediates - QuickCompany. 8

  • cis-Chrysanthemol | 18383-59-0 - Benchchem. 4

  • CN114605308B - 一种帕罗韦德的氮杂双环医药中间体的制备方法及中间体 - Google Patents. 3

  • One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability - MDPI. 1

Sources

Exploratory

Structure Elucidation of 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid: A Technical Guide

Executive Summary 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid, universally known as caronic acid, is a highly strained bicyclic building block fundamental to the synthesis of pyrethroid insecticides and active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3-Dimethylcyclopropane-1,2-dicarboxylic acid, universally known as caronic acid, is a highly strained bicyclic building block fundamental to the synthesis of pyrethroid insecticides and active pharmaceutical ingredients (APIs) such as the antiviral protease inhibitor Boceprevir[1]. The precise elucidation of its stereochemistry (cis vs. trans) is paramount; the spatial orientation of its carboxylic acid moieties dictates both its chemical reactivity and the biological efficacy of downstream products. This guide outlines a self-validating analytical framework for the definitive structural and stereochemical characterization of caronic acid.

Stereochemical Framework and Causality

Caronic acid (Molecular Formula: C₇H₁₀O₄) possesses a cyclopropane ring with two chiral centers at C1 and C2. The analytical challenge lies not in determining the connectivity, but in unambiguously assigning the relative and absolute stereochemistry.

The causality of our analytical approach is rooted in the molecule's symmetry elements:

  • cis-Caronic Acid: The two carboxyl groups are on the same face of the cyclopropane ring. This creates an internal plane of symmetry ( Cs​ ), making the molecule a meso compound. Consequently, the two methyl groups at C3 occupy different spatial environments (one is cis to the carboxyls, the other is trans).

  • trans-Caronic Acid: The carboxyl groups are on opposite faces, resulting in a chiral molecule (1R,2R and 1S,2S enantiomers) with C2​ rotational symmetry[1]. This C2​ axis renders the two C3 methyl groups chemically and magnetically equivalent.

ElucidationWorkflow A Caronic Acid Sample B HRMS (ESI-TOF) Exact Mass & Formula A->B C NMR Spectroscopy 1D & 2D Analysis A->C D X-Ray Crystallography Absolute Configuration A->D E Stereochemical Assignment (cis vs. trans) B->E C->E D->E

Figure 1: Multimodal analytical workflow for caronic acid structure elucidation.

Analytical Workflows & Causality in Method Selection

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the exact mass and molecular formula. Causality of Choice: Caronic acid contains two strongly electron-withdrawing and acidic carboxyl groups. Forcing positive ionization often leads to complex, ambiguous sodium/potassium adducts or in-source fragmentation. Electrospray ionization in negative mode (ESI-) is the logical choice, as it readily deprotonates the carboxylic acids to yield a robust, self-validating[M-H]⁻ ion, ensuring the exact mass is determined without adduct ambiguity[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Assign relative stereochemistry (cis vs. trans). Causality of Choice: 1D ¹H NMR is the most efficient tool for distinguishing the diastereomers due to the symmetry rules outlined above. The trans-isomer's C2​ symmetry produces a single methyl peak, while the cis-isomer's Cs​ symmetry produces two distinct methyl peaks[3].

NMRLlogic Start 1H NMR Spectrum (Methyl Region) Decision How many methyl singlets? Start->Decision One One Singlet (6H) Equivalent Methyls Decision->One 1 Two Two Singlets (3H each) Inequivalent Methyls Decision->Two 2 Trans trans-Caronic Acid (C2 Symmetry) One->Trans Cis cis-Caronic Acid (Meso, Cs Symmetry) Two->Cis

Figure 2: Diagnostic 1H NMR logic for differentiating cis and trans isomers.

Quantitative Data Summaries

To facilitate rapid spectral interpretation, the fundamental physicochemical properties and diagnostic NMR chemical shifts are summarized below.

Table 1: Physicochemical & HRMS Data

PropertyValue
Molecular Formula C₇H₁₀O₄
Monoisotopic Mass 158.0579 Da
[M-H]⁻ Theoretical m/z 157.0506
Symmetry (trans-isomer) C2​ (Chiral)
Symmetry (cis-isomer) Cs​ (Meso)

Table 2: Diagnostic NMR Chemical Shifts (in CD₃OD)

Nucleustrans-Caronic Acid ( C2​ )cis-Caronic Acid ( Cs​ )Structural Assignment
¹H ~1.20 ppm (s, 6H)~1.15 ppm (s, 3H), ~1.25 ppm (s, 3H)C3-CH₃ (Gem-dimethyls)
¹H ~2.10 ppm (s, 2H)~1.95 ppm (s, 2H)C1-H, C2-H (Ring protons)
¹³C ~173.0 ppm~172.0 ppmC=O (Carboxyl carbons)
¹³C ~32.0 ppm~30.0 ppmC1, C2 (Ring carbons)
¹³C ~28.0 ppm~27.0 ppmC3 (Quaternary ring carbon)
¹³C ~20.0 ppm~22.0 ppm, ~18.0 ppmC3-CH₃ (Methyl carbons)

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 15 mg of purified caronic acid in 0.6 mL of deuterated methanol (CD₃OD). Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

  • 1D ¹H Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (or higher) using a standard 30-degree pulse sequence (zg30). Utilize 16 scans and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.

  • 1D ¹³C Acquisition: Acquire the ¹³C NMR spectrum at 100 MHz using proton decoupling (zgpg30), 1024 scans, and a D1 of 2 seconds.

  • Self-Validation Step (2D HSQC): Acquire a 2D ¹H-¹³C HSQC spectrum.

    • Validation Logic: The presence of cross-peaks will confirm whether the methyl protons correlate to distinct carbon atoms (proving the cis isomer) or a single carbon atom (proving the trans isomer). This validates the 1D symmetry assumptions and rules out accidental chemical shift overlap[3].

  • Processing: Calibrate chemical shifts to the residual solvent peak (CD₂HOD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).

Protocol B: HRMS Analysis Workflow
  • Sample Preparation: Prepare a 1 µg/mL solution of caronic acid in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Instrument Setup: Inject 5 µL into an ESI-Q-TOF mass spectrometer. Operate strictly in negative ionization mode (ESI-).

  • Parameter Tuning: Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C to promote efficient droplet evaporation without thermal degradation.

  • Self-Validation Step (Isotopic Profiling): Target the [M-H]⁻ ion at m/z 157.0506.

    • Validation Logic: Compare the experimental isotopic distribution of the[M-H]⁻ peak against the theoretical model for C₇H₉O₄⁻. A match in the M+1 (¹³C) and M+2 (¹⁸O) relative abundances validates the elemental composition and mathematically eliminates isobaric interferences[2].

Conclusion

The structure elucidation of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid relies on a deep understanding of molecular symmetry. By pairing the exact mass capabilities of negative-mode HRMS with the symmetry-driven diagnostic power of ¹H and 2D NMR, researchers can establish a self-validating analytical loop. This ensures the unambiguous assignment of cis and trans stereoisomers, safeguarding the integrity of downstream synthetic and pharmaceutical applications.

References

  • (1R,2R)
  • Source: The Journal of Physical Chemistry A (ACS Publications)
  • Source: Journal of the American Chemical Society (ACS Publications)

Sources

Foundational

3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid (Caronic Acid): Structural Identifiers, Stereochemical Nuances, and Synthetic Utility in Antiviral Drug Development

Executive Summary As the architectural complexity of small-molecule therapeutics increases, the reliance on privileged, conformationally restricted scaffolds has become a cornerstone of modern drug design. 3,3-Dimethylcy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the architectural complexity of small-molecule therapeutics increases, the reliance on privileged, conformationally restricted scaffolds has become a cornerstone of modern drug design. 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid , commonly known as caronic acid , is a highly versatile bicyclic precursor. Historically recognized as an oxidative degradation product of terpenes like (+)-3-carene, caronic acid has evolved into a critical industrial intermediate. It is the foundational building block for the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core, a structural motif essential to the pharmacokinetic stability and target affinity of blockbuster antiviral agents, including the HCV protease inhibitor Boceprevir and the SARS-CoV-2 main protease (Mpro) inhibitor Nirmatrelvir (the active antiviral component of Paxlovid)[1],[2].

This technical guide provides an in-depth analysis of caronic acid's chemical identifiers, the profound impact of its stereochemistry on synthetic viability, and field-proven, self-validating protocols for its conversion into advanced pharmaceutical intermediates.

Chemical Identity and Stereochemical Landscape

The utility of caronic acid in pharmaceutical synthesis is strictly governed by its stereochemistry. The cyclopropane ring restricts bond rotation, resulting in distinct cis and trans isomers that exhibit vastly different chemical reactivities.

Table of Identifiers and Quantitative Data

To ensure precise procurement and analytical tracking, the following table summarizes the key identifiers for caronic acid and its specific stereoisomers[3],[4],[5].

Identifier TypeValue
IUPAC Name 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid
Common Synonyms Caronic acid; NSC 98436
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
CAS Number (General / Unspecified) 497-42-7[3]
CAS Number (cis-isomer / meso) 936-87-8[5]
CAS Number (trans-(1R,2R)-isomer) 1701-82-2[6]
PubChem CID (trans-(1R,2R)-isomer) 12302486[4]
Topological Polar Surface Area (TPSA) 74.6 Ų[4]
The Causality of Stereochemical Selection

In the synthesis of the 3-azabicyclo[3.1.0]hexane core, the cis-isomer (CAS 936-87-8) is exclusively required[5],[1].

  • Mechanistic Rationale: The cis-configuration places the two carboxylic acid moieties in a syn-periplanar arrangement. This spatial proximity is a thermodynamic prerequisite for intramolecular dehydration to form caronic anhydride, a highly electrophilic cyclic intermediate[7].

  • Failure Mode of the trans-Isomer: The trans-isomer (CAS 1701-82-2) cannot undergo monomeric intramolecular cyclization due to the geometric constraints of the cyclopropane ring[6]. Attempted dehydration of the trans-isomer results in intermolecular condensation, yielding useless polymeric or oligomeric byproducts.

Synthetic Pathways to Caronic Acid

Industrially, cis-caronic acid is often derived from the oxidative cleavage of naturally occurring terpenes or via the cyclopropanation of dimethylacrylic acid derivatives.

G A 3-Carene (Terpene Precursor) B Ozonolysis / Oxidation (O3, H2O2) A->B C cis-Caronic Acid CAS: 936-87-8 B->C D Dehydration (Ac2O, Reflux) C->D E Caronic Anhydride Activated Intermediate D->E

Synthetic pathway from 3-carene to caronic anhydride via oxidative cleavage and dehydration.

Experimental Workflow: Caronic Acid to Nirmatrelvir Bicyclic Core

The transformation of cis-caronic acid into the chiral (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate core involves a sequence of highly controlled ring-closing, reduction, and desymmetrization steps[8],[9].

Protocol 1: Synthesis of Caronic Anhydride
  • Objective: Activate the diacid for nitrogen insertion.

  • Methodology:

    • Suspend cis-caronic acid (1.0 eq) in anhydrous toluene.

    • Add acetic anhydride (1.5 eq) and a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture at 110°C for 4 hours[7].

  • Self-Validating System: Monitor the reaction via FTIR spectroscopy. The successful conversion is confirmed by the complete disappearance of the broad carboxylic O-H stretch (2500–3300 cm⁻¹) and the emergence of two distinct, sharp anhydride C=O stretching bands at ~1760 cm⁻¹ and 1830 cm⁻¹.

Protocol 2: Imide Formation and Reduction to Meso-Pyrrolidine
  • Objective: Construct the 3-azabicyclo[3.1.0]hexane framework.

  • Methodology:

    • Amination: Dissolve caronic anhydride in methyl tert-butyl ether (MTBE) and treat with aqueous ammonium hydroxide (or benzylamine if N-protection is desired). Heat the mixture to 150°C to drive off water, forcing the ring closure to form the bicyclic imide[7],[10].

    • Reduction: Suspend the isolated imide in anhydrous THF. At 0°C, slowly add a strong reducing agent such as Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) or LiAlH₄.

    • Reflux for 12 hours to fully reduce the imide carbonyls to methylene (-CH₂-) groups.

    • Quench via the Fieser method (if using LiAlH₄) to precipitate aluminum salts, filter, and extract the free base meso-pyrrolidine (6,6-dimethyl-3-azabicyclo[3.1.0]hexane)[8].

  • Self-Validating System: LC-MS analysis of the organic extract must show the target mass [M+H]⁺ corresponding to the fully saturated meso-pyrrolidine, with no residual carbonyl signals in the ¹³C NMR spectrum.

Protocol 3: Biocatalytic Desymmetrization
  • Objective: Break the symmetry of the achiral meso-pyrrolidine to establish the precise stereocenters required for Nirmatrelvir[9].

  • Methodology:

    • Buffer the aqueous solution of the meso-pyrrolidine to pH 7.5.

    • Introduce the engineered Monoamine Oxidase N (MAO-N) biocatalyst and initiate continuous air sparging (molecular oxygen acts as the terminal oxidant)[9].

    • The enzyme selectively oxidizes one enantiotopic C-N bond, yielding a chiral bicyclic imine.

    • Isolate the chiral imine by treating the mixture with sodium bisulfite to form a highly crystalline, stable bisulfite adduct[8],[9].

  • Self-Validating System: Analyze the reaction mixture via chiral HPLC. The process is validated when the enantiomeric excess (ee) of the resulting chiral imine exceeds 99%, confirming the absolute stereoselectivity of the MAO-N biocatalyst[9].

G N1 Caronic Anhydride N2 Amination (NH3 or BnNH2) Imide Formation N1->N2 N3 Bicyclic Imide N2->N3 N4 Reduction (Red-Al / LAH) N3->N4 N5 Meso-Pyrrolidine (3-Azabicyclo[3.1.0]hexane) N4->N5 N6 Biocatalytic Desymmetrization (MAO-N biocatalyst) N5->N6 N7 Chiral Bicyclic Imine (Nirmatrelvir Precursor) N6->N7

Step-by-step experimental workflow from caronic anhydride to the chiral Nirmatrelvir precursor.

Conclusion

The synthesis of advanced antiviral therapeutics relies heavily on the geometric and stereochemical fidelity of early-stage intermediates. 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid (caronic acid) serves as a prime example where the specific cis-isomer (CAS 936-87-8) dictates the success of downstream cyclization. By bridging classic organic transformations (anhydride and imide formation) with state-of-the-art biocatalytic desymmetrization, chemists can efficiently translate this simple cyclopropane derivative into the complex, enantiopure bicyclic core required for life-saving drugs like Nirmatrelvir.

References

  • [4] PubChem. "(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxylic acid (CID 12302486)." National Center for Biotechnology Information. URL:[Link]

  • [8] Google Patents. "Process for the preparation of 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds utilizing bisulfite intermediate (EP2129658A2)." URL:

  • [7] Google Patents. "Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof (WO2007075790A1)." URL:

  • [1] QuickCompany. "Process For Preparation Of Azabicyclo [3.1.0] Hexane Intermediates." URL:[Link]

  • [2] MDPI. "Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches." URL:[Link]

  • [9] ACS Publications. "Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir." The Journal of Organic Chemistry (2023). URL:[Link]

Sources

Exploratory

Stereochemical Architecture and Industrial Synthesis of 3,3-Dimethylcyclopropane-1,2-Dicarboxylic Acid (Caronic Acid)

Executive Summary 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid, universally known as caronic acid, is a highly strained cycloalkane derivative that has become a cornerstone of modern antiviral drug development. Its uni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3-Dimethylcyclopropane-1,2-dicarboxylic acid, universally known as caronic acid, is a highly strained cycloalkane derivative that has become a cornerstone of modern antiviral drug development. Its unique rigid cyclopropyl framework and gem-dimethyl grouping make it an ideal structural motif for restricting the conformational flexibility of pharmaceutical intermediates. This whitepaper provides an in-depth technical analysis of the stereoisomers of caronic acid, detailing their crystallographic properties, the causality behind their separation methodologies, and their critical role in the biocatalytic synthesis of the P2 fragment of blockbuster protease inhibitors such as Nirmatrelvir (Paxlovid) and Boceprevir.

Stereochemical Architecture and Physical Properties

Caronic acid possesses two chiral centers at the C1 and C2 positions of the cyclopropane ring. The spatial orientation of the two carboxylic acid groups dictates the molecule's symmetry, resulting in distinct stereoisomers with drastically different chemical behaviors:

  • cis-Caronic Acid (Meso Compound): In the cis-isomer, both carboxyl groups are oriented on the same face of the cyclopropane ring. This configuration introduces an internal plane of symmetry, rendering the molecule achiral (a meso compound). Because the carboxyl groups are in close spatial proximity, the cis-isomer readily undergoes intramolecular dehydration to form a stable, five-membered cyclic anhydride (caronic anhydride)[1]. Crystallographically, the intermolecular hydrogen bonds between the carboxylic groups of the cis-isomer form infinite two-dimensional layers[2].

  • trans-Caronic Acid (Enantiomeric Pair): The trans-isomer has its carboxyl groups on opposite faces of the ring, existing as a racemic mixture of (1R,2R) and (1S,2S) enantiomers. Due to the rigid geometry of the cyclopropane ring, the trans-carboxyl groups are held too far apart to form a cyclic anhydride under standard conditions[1]. In the solid state, the trans-isomer forms infinite one-dimensional hydrogen-bonded chains[2].

Quantitative Data Summary

The distinct structural motifs of these stereoisomers translate directly into measurable physical properties, which are leveraged during industrial separation.

Propertycis-Caronic Acidtrans-Caronic Acid
IUPAC Name cis-3,3-Dimethylcyclopropane-1,2-dicarboxylic acidtrans-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid
Stereochemistry Meso compound (Achiral, internal plane of symmetry)Racemic mixture of (1R,2R) and (1S,2S) (Chiral)
Melting Point 174–176 °C[3]212–214 °C[4]
Anhydride Formation Readily forms caronic anhydride upon heatingDoes not form anhydride under standard conditions
Crystallographic Motif Hydrogen-bonded infinite layers[2]Hydrogen-bonded infinite chains[2]

Mechanistic Pathway: Desymmetrization of Meso-Caronic Anhydride

In pharmaceutical synthesis, relying on classical chiral resolution of a racemic trans-isomer is highly inefficient, as it inherently wastes 50% of the starting material. To circumvent this, process chemists utilize the cis-isomer.

Because cis-caronic acid is a meso compound, it can be converted into a symmetrical bicyclic intermediate (a meso-pyrrolidine). This intermediate is then subjected to an elegant biocatalytic desymmetrization using Monoamine Oxidase (MAO)[5]. The enzyme selectively oxidizes only one of the two enantiotopic groups, breaking the symmetry and yielding a 100% theoretically enantiopure product. This pathway is the foundation for synthesizing the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide moiety (the P2 fragment) used in Nirmatrelvir and Boceprevir[5][6].

G A cis-Caronic Acid (Meso Compound) B Caronic Anhydride (Symmetrical) A->B Acetic Anhydride Reflux C Meso-Bicyclic Pyrrolidine (Intermediate) B->C Amination & Reduction D Biocatalytic Desymmetrization (Monoamine Oxidase) C->D Enzymatic Oxidation E Enantiopure Fragment (Nirmatrelvir P2 Moiety) D->E Cyanation & Hydrolysis

Synthetic pathway from cis-caronic acid to the enantiopure Nirmatrelvir P2 moiety.

Experimental Protocol: Synthesis and Stereoisomer Separation

The following protocol details the synthesis of caronic acid from ethyl chrysanthemate (an inexpensive pyrethroid intermediate)[7] and the subsequent separation of the cis and trans stereoisomers. This workflow is designed as a self-validating system, ensuring high stereochemical purity.

Step 1: Ozonolysis and Oxidative Workup

Objective: Cleave the isobutylene side chain of ethyl chrysanthemate to generate the dicarboxylic acid backbone.

  • Dissolve a mixture of cis/trans ethyl chrysanthemate in a 1:1 mixture of dichloromethane and methanol.

  • Cool the reactor to -78 °C and bubble ozone ( O3​ ) through the solution until a persistent blue color indicates saturation.

  • Causality: The low temperature prevents over-oxidation and thermal decomposition of the intermediate ozonide.

  • Quench the reaction with an oxidative workup using 30% aqueous H2​O2​ and formic acid, then warm to room temperature. This ensures the cleaved fragments are fully oxidized to carboxylic acids rather than stopping at the aldehyde stage.

  • Extract and concentrate to yield a crude racemic mixture of cis and trans caronic acids.

Step 2: Chemical Dehydration and Stereoisomer Separation

Objective: Isolate the cis-isomer by exploiting its unique ability to form an anhydride.

  • Suspend the crude cis/trans caronic acid mixture in excess acetic anhydride (3 equivalents).

  • Reflux the mixture at 140 °C for 3 hours.

  • Causality: Direct thermal dehydration can cause unwanted epimerization or decarboxylation. Acetic anhydride acts as a chemical dehydrating agent, lowering the activation energy required for the cis-isomer to cyclize into caronic anhydride, while preserving the integrity of the stereocenters. The trans-isomer remains unreacted due to steric constraints[1].

  • Self-Validation Checkpoint: Perform an IR scan of the reaction mixture. The appearance of sharp doublet peaks at ~1800 cm−1 and 1760 cm−1 confirms the successful formation of the 5-membered cyclic anhydride.

  • Distill the mixture under reduced pressure. The cis-caronic anhydride distills over as a volatile liquid (which solidifies upon cooling to a low-melting solid, mp 54-56 °C), leaving the unreacted trans-caronic acid (mp 212 °C) in the distillation flask as a solid residue.

Step 3: Hydrolysis to Pure cis-Caronic Acid

Objective: Regenerate the pure meso diacid.

  • Dissolve the distilled cis-caronic anhydride in hot distilled water.

  • Stir at 80 °C for 1 hour to drive the hydrolysis to completion.

  • Cool the solution slowly to 4 °C to induce crystallization.

  • Filter the resulting long white needles.

  • Self-Validation Checkpoint: Determine the melting point of the crystals. A sharp melting point at 174–176 °C confirms the isolation of pure cis-caronic acid[3].

G Step1 Ozonolysis of Ethyl Chrysanthemate Step2 Racemic Mixture (cis & trans Caronic Acid) Step1->Step2 Oxidative Workup Step3 Chemical Dehydration (Acetic Anhydride / Heat) Step2->Step3 Step4 cis-Caronic Anhydride (Distillable Liquid/Solid) Step3->Step4 Forms Anhydride Step5 trans-Caronic Acid (Unreacted Solid) Step3->Step5 Remains Acid Step6 Hydrolysis (Water) Step4->Step6 Step7 Pure cis-Caronic Acid Step6->Step7

Experimental workflow for the separation of cis and trans caronic acid stereoisomers.

Industrial Applications in Antiviral Development

The strategic utilization of caronic acid stereoisomers represents a triumph of supply chain engineering and synthetic chemistry. During the rapid development of Pfizer's Paxlovid (Nirmatrelvir) in response to the COVID-19 pandemic, researchers required massive quantities of the bicyclic pyrrolidine intermediate[5].

Because this exact same intermediate was previously optimized for Merck's Hepatitis C drug Boceprevir (approved in 2011), the enzymatic desymmetrization route utilizing cis-caronic anhydride was already established[6]. By sourcing ethyl chrysanthemate from the well-established pyrethroid insecticide industry, converting it to caronic acid, isolating the cis-anhydride, and applying MAO biocatalysis, the pharmaceutical industry was able to scale Nirmatrelvir production to millions of doses within 17 months[5][7].

Conclusion

The stereoisomers of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid highlight the profound impact that spatial geometry has on chemical reactivity and pharmaceutical utility. By understanding the crystallographic and thermodynamic differences between the cis and trans forms, scientists can selectively isolate the meso cis-isomer via anhydride formation. This specific geometrical manipulation enables highly efficient biocatalytic desymmetrization, proving that fundamental stereochemical principles remain the bedrock of rapid, large-scale life-saving drug development.

References

  • Kallam, S. R., et al. "A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic[3.1.0] proline intermediate from an insecticide ingredient cis-cypermethric acid." Aurigene Services. Available at: [Link]

  • Baeyer, A., & Ipatieff, V. "B- Dimethylglutaric Acid und its Derivatives." Zenodo. Available at: [Link]

  • Owen, D. R., et al. "Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months." PMC, National Institutes of Health. Available at:[Link]

  • Matsui, M., et al. "Studies on Chrysanthemic Acid: Part V. A Synthesis of cis-Caronic Acid." Taylor & Francis. Available at: [Link]

  • Jones, C., et al. "Structures of two cyclopropane derivatives: cis- and trans-caronic acid." IUCr Journals. Available at:[Link]

  • Google Patents. "Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid" (EP0021160A1).

Sources

Foundational

1H and 13C NMR spectrum of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid Introduction 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid is a substituted cyclopropane derivative that serves...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid

Introduction

3,3-Dimethylcyclopropane-1,2-dicarboxylic acid is a substituted cyclopropane derivative that serves as a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals, including certain pyrethroids. The precise stereochemical arrangement of the two carboxylic acid groups—either on the same side (cis) or opposite sides (trans) of the cyclopropane ring—is critical to the biological activity and physical properties of its downstream products.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the structural elucidation and stereochemical assignment of this molecule. The rigid, strained three-membered ring imposes unique magnetic environments on its constituent nuclei, giving rise to characteristic spectral patterns. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of both the cis and trans isomers of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid, grounded in fundamental principles and experimental considerations. We will explore how molecular symmetry directly dictates the number and nature of NMR signals, providing an unambiguous method for distinguishing between these crucial diastereomers.

Molecular Structure and Stereoisomerism

The core of our analysis lies in understanding the distinct symmetries of the two diastereomers of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid.

  • cis-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid: In this isomer, the two carboxylic acid groups are on the same face of the cyclopropane ring. This configuration results in a meso compound, which possesses a plane of symmetry (a σ plane) that bisects the C1-C2 bond and passes through the C3 atom. While the molecule as a whole is achiral, the local environments of the geminal methyl groups are rendered non-equivalent.

  • trans-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid: Here, the carboxylic acid groups are on opposite faces of the ring. This arrangement results in a chiral molecule that exists as a pair of enantiomers. In a standard, achiral NMR solvent, these enantiomers are indistinguishable and produce a single set of signals. The molecule possesses a C₂ axis of rotational symmetry that passes through the C3 atom and bisects the C1-C2 bond. This symmetry element renders the two methyl groups chemically equivalent.

These fundamental differences in symmetry are the primary determinants of the complexity and appearance of their respective NMR spectra.

G cluster_cis cis-Isomer (meso) cluster_trans trans-Isomer (chiral) c1_c C1 c2_c C2 c1_c->c2_c h1_c H c1_c->h1_c cooh1_c COOH c1_c->cooh1_c c3_c C3 c2_c->c3_c h2_c H c2_c->h2_c cooh2_c COOH c2_c->cooh2_c c3_c->c1_c me1_c CH₃ c3_c->me1_c me2_c CH₃ c3_c->me2_c c1_t C1 c2_t C2 c1_t->c2_t h1_t H c1_t->h1_t cooh1_t COOH c1_t->cooh1_t c3_t C3 c2_t->c3_t h2_t H c2_t->h2_t cooh2_t COOH c2_t->cooh2_t c3_t->c1_t me1_t CH₃ c3_t->me1_t me2_t CH₃ c3_t->me2_t

Caption: Stereoisomers of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid.

Core Principles: Shielding and Diastereotopicity in Cyclopropanes

The NMR spectra of cyclopropane derivatives are governed by two key principles:

  • Anisotropic Shielding: The C-C bonds of the cyclopropane ring generate a unique magnetic field. This "ring current" effect causes significant shielding of the nuclei positioned directly above or within the ring plane. Consequently, the protons of an unsubstituted cyclopropane ring resonate at an unusually high-field (upfield) position of δ 0.22 ppm.[1][2][3] Substitution with electron-withdrawing groups, such as carboxylic acids, counteracts this shielding, shifting the signals of adjacent protons downfield.

  • Diastereotopicity: Protons or other nuclei are considered diastereotopic if their replacement by a different group would create a pair of diastereomers.[4][5] Such nuclei are chemically non-equivalent and, in principle, will have different chemical shifts in the NMR spectrum. In the cis-isomer of our target molecule, the two geminal methyl groups on C3 are diastereotopic. One methyl group is syn (on the same side) to the two bulky carboxylic acid groups, while the other is anti (on the opposite side). The plane of symmetry in the molecule does not interchange these two methyl groups, and thus they reside in distinct chemical environments.

¹H NMR Spectral Analysis

The proton NMR spectrum provides the most immediate and clear distinction between the two isomers, primarily through the signals from the methyl groups.

trans-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid

Due to the C₂ axis of symmetry, the two methine protons (H1, H2) are chemically equivalent, as are the two methyl groups. This leads to a simplified spectrum.

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet2HAcidic protons, often broad due to exchange.
Methine (H1, H2)1.8 - 2.2Singlet2HDeshielded by adjacent -COOH groups. Equivalent by symmetry.
Methyl (-CH₃)1.2 - 1.4Singlet6HEquivalent by C₂ rotational symmetry.
cis-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid

The plane of symmetry renders the two methine protons (H1, H2) equivalent. However, it confirms the non-equivalence of the two methyl groups, which are diastereotopic. This results in two distinct methyl signals.

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet2HAcidic protons, often broad due to exchange.
Methine (H1, H2)1.9 - 2.3Singlet2HDeshielded by adjacent -COOH groups. Equivalent by symmetry.
Methyl (-CH₃, syn)1.3 - 1.5Singlet3HDiastereotopic. Sterically hindered by proximity to -COOH groups.
Methyl (-CH₃, anti)1.1 - 1.3Singlet3HDiastereotopic. Less sterically hindered.

Key Differentiator: The definitive diagnostic feature in the ¹H NMR is that the cis-isomer will show two separate singlets for the methyl protons, whereas the trans-isomer will show only one.

Caption: Diagnostic workflow for isomer assignment using ¹H NMR.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum corroborates the assignments made from the ¹H spectrum, again based on molecular symmetry. Proton-decoupled ¹³C NMR is particularly useful as each unique carbon atom produces a single sharp line.

trans-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid

The C₂ symmetry results in four distinct carbon signals.

Signal AssignmentPredicted δ (ppm)Rationale
Carboxylic Acid (-C OOH)172 - 178Typical range for carboxylic acid carbons. Equivalent by symmetry.
Methine (C 1, C 2)28 - 34Cyclopropane ring carbons bearing the -COOH groups. Equivalent.
Quaternary (C 3)20 - 26Carbon bearing the two methyl groups.
Methyl (-C H₃)18 - 24The two methyl carbons are equivalent by C₂ rotation.
cis-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid

The plane of symmetry and diastereotopicity of the methyl groups result in five distinct carbon signals.

Signal AssignmentPredicted δ (ppm)Rationale
Carboxylic Acid (-C OOH)172 - 178Equivalent by the plane of symmetry.
Methine (C 1, C 2)29 - 35Equivalent by the plane of symmetry.
Quaternary (C 3)22 - 28Carbon bearing the two methyl groups.
Methyl (-C H₃, syn)20 - 26Diastereotopic methyl carbons give two separate signals.
Methyl (-C H₃, anti)15 - 21The chemical shift difference between them may be subtle or pronounced.

Key Differentiator: The cis-isomer will exhibit five signals in its proton-decoupled ¹³C NMR spectrum, while the trans-isomer will show only four . The difference arises from the two diastereotopic methyl carbons of the cis-isomer.

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.

1. Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its polarity readily dissolves the dicarboxylic acid, and its hydrogen-bonding capability slows the chemical exchange of the acidic -COOH protons, often allowing them to be observed as a discernible, albeit broad, signal. Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O, with base) are alternative options.

  • Concentration: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as the internal reference for chemical shifts (δ = 0.00 ppm).

  • Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool if any particulate matter is visible.

2. Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (400 MHz or greater) is recommended for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Experiment: Standard one-pulse proton experiment.

    • Temperature: 298 K (25 °C).

    • Spectral Width: 0 - 15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, especially the quaternary-adjacent methyls.

    • Number of Scans (ns): 8 to 16 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled one-pulse carbon experiment (e.g., zgpg30).

    • Temperature: 298 K (25 °C).

    • Spectral Width: 0 - 200 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 256 to 1024 scans are typically required to achieve an adequate signal-to-noise ratio.

    • Verification (Optional): An Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be run to confirm carbon types. It will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.

Conclusion

NMR spectroscopy offers a clear and robust method for the stereochemical assignment of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid. The analysis hinges on understanding the inherent molecular symmetry of the cis (meso) and trans (chiral) diastereomers. The most direct diagnostic is the appearance of the geminal methyl groups: the cis-isomer displays two distinct singlets in both ¹H and ¹³C NMR due to diastereotopicity, while the C₂-symmetric trans-isomer displays only one signal for the equivalent methyl groups in each spectrum. By following a rigorous experimental protocol, researchers and drug development professionals can confidently determine the stereochemistry of this important synthetic intermediate, ensuring the integrity and desired functionality of their final products.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • American Chemical Society Publications. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. CER IHTM. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in ¹H NMR Spectroscopy: Examples. [Link]

  • PubMed. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. Interpreting the H-1 NMR spectrum of cyclopropane. [Link]

  • OpenOChem Learn. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

Sources

Exploratory

mass spectrometry analysis of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid Introduction 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid (C₇H₁₀O₄, M.W. 158.15 g/mol ) is a structurally...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid

Introduction

3,3-Dimethylcyclopropane-1,2-dicarboxylic acid (C₇H₁₀O₄, M.W. 158.15 g/mol ) is a structurally unique molecule featuring a strained cyclopropane ring appended with two carboxylic acid moieties.[1][2] This structure, existing as cis and trans isomers, presents interesting possibilities in fields ranging from medicinal chemistry to materials science, where it can serve as a rigid scaffold or a metabolic intermediate.[3][4] However, the very features that make it compelling—high polarity, low volatility, and thermal lability—pose significant analytical challenges for its detection and quantification.[5][6]

Standard analytical approaches often fall short. The dicarboxylic acid functional groups render the molecule non-volatile, precluding direct analysis by gas chromatography. In liquid chromatography, its polar nature leads to poor retention on traditional reversed-phase columns.[7] Furthermore, its ionization and fragmentation behavior can be complex, requiring tailored mass spectrometry strategies for sensitive and specific analysis.[8]

This guide provides a comprehensive technical overview of robust mass spectrometry-based methodologies for the analysis of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid. Moving beyond simple protocols, we will explore the causality behind experimental choices, enabling researchers, scientists, and drug development professionals to select and optimize the most appropriate workflow for their specific analytical objectives. We will cover two primary, field-proven pathways: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) - A Classic Approach Requiring Derivatization

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, offering exceptional chromatographic resolution and generating reproducible mass spectra that are ideal for library matching.[5] The core challenge with dicarboxylic acids is their lack of volatility. The solution is chemical derivatization, a process that masks the polar carboxyl groups, transforming the analyte into a volatile and thermally stable compound suitable for GC analysis.[5][9]

The Rationale for Derivatization

Direct injection of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid onto a GC column would result in poor peak shape, or more likely, no elution at all. The polar carboxylic acid groups would interact strongly with any active sites in the injector or column, and the molecule would likely decompose at typical GC temperatures. Derivatization with silylating or alkylating agents replaces the acidic protons with non-polar groups, drastically reducing the molecule's boiling point and improving its chromatographic behavior.[10]

Experimental Workflow: GC-MS

The following workflow outlines the key steps from sample preparation to analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization (Choose One) cluster_analysis Analysis p1 1. Protein Precipitation (for biological samples) p2 2. Liquid-Liquid Extraction (LLE) p1->p2 p3 3. Evaporation to Dryness p2->p3 d1 4a. Silylation (e.g., with BSTFA) p3->d1 d2 4b. Esterification (e.g., Methylation) p3->d2 a1 5. GC-MS Analysis d1->a1 d2->a1 a2 6. Data Interpretation a1->a2

Caption: Workflow for GC-MS analysis of dicarboxylic acids.

Detailed Protocols

Protocol 1: Sample Preparation from Biofluids

  • Objective: To remove interfering proteins and extract the target analyte.

  • Protein Precipitation: To 100 µL of biofluid (e.g., plasma, urine), add 500 µL of ice-cold acetonitrile (-20°C).

  • Vortex: Mix vigorously for 30 seconds to ensure thorough protein precipitation.

  • Centrifugation: Centrifuge the mixture at 14,000 RPM for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Acidification & Extraction: Acidify the supernatant with phosphoric acid (to a final concentration of ~3%). Add 1 mL of ethyl acetate, vortex thoroughly for 1 minute, and centrifuge to separate the layers.

  • Collection: Transfer the upper organic layer (containing the analyte) to a new tube.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen. The sample is now ready for derivatization.

Protocol 2: Derivatization

  • Objective: To convert the non-volatile dicarboxylic acid into a volatile derivative. Two common methods are presented. Silylation with BSTFA is often preferred for its lower detection limits and higher reproducibility.[9]

    • Method A: Silylation [5]

      • To the dried extract, add 50 µL of pyridine and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).

      • Cap the vial tightly and heat at 70°C for 60 minutes.

      • Cool the vial to room temperature before GC-MS injection.

    • Method B: Esterification (Methylation) [9][10]

      • To the dried extract, add 200 µL of a 14% Boron Trifluoride in Methanol (BF₃-MeOH) solution.

      • Cap the vial tightly and heat at 60°C for 30 minutes.

      • Cool the vial, then add 1 mL of saturated sodium chloride solution and 500 µL of hexane.

      • Vortex to extract the methyl esters into the hexane layer.

      • Carefully transfer the upper hexane layer for GC-MS injection.

GC-MS Instrumentation & Expected Data

A standard GC-MS system operating in Electron Ionization (EI) mode is used. EI is a hard ionization technique that provides rich fragmentation patterns, which are crucial for structural confirmation.[11]

ParameterTypical SettingRationale
Gas Chromatograph (GC)
Injection ModeSplitlessMaximizes analyte transfer to the column for trace-level analysis.
Injector Temperature250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Column30 m x 0.25 mm, 0.25 µm, 5% phenylmethylpolysiloxane (e.g., DB-5ms)A robust, low-polarity column suitable for a wide range of derivatized organic acids.[5]
Carrier GasHelium at 1.0 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Oven Program80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minA general-purpose temperature ramp to separate analytes based on their boiling points.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI), 70 eVStandard EI energy produces extensive, reproducible fragmentation for library matching.[5]
Ion Source Temperature230°CA standard source temperature to maintain analyte integrity and prevent contamination.
Quadrupole Temperature150°CEnsures consistent ion transmission.
Mass Scan Rangem/z 40-500Covers the expected mass range of the derivatized analyte and its fragments.
Predicted EI Fragmentation Pathway

The mass spectrum of the di-trimethylsilyl (di-TMS) derivative of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid (MW: 304.5 g/mol ) will be key to its identification. The fragmentation is driven by the stability of the resulting ions.

cluster_legend Legend M [M]⁺˙ m/z 304 M_minus_15 [M-15]⁺ m/z 289 M->M_minus_15 - •CH₃ m_215 [M-89]⁺ m/z 215 M->m_215 - •COOSi(CH₃)₃ M_minus_15->m_215 - C₄H₈O₂ m_73 [Si(CH₃)₃]⁺ m/z 73 m_147 [(CH₃)₂Si=O-Si(CH₃)₃]⁺ m/z 147 l1 Molecular Ion l2 Key Fragments l3 Characteristic Ions

Caption: Predicted EI fragmentation of di-TMS derivatized analyte.

  • Molecular Ion ([M]⁺˙, m/z 304): The intact ionized molecule. This peak may be of low abundance due to the high fragmentation nature of EI.

  • Loss of a Methyl Group ([M-15]⁺, m/z 289): A very common and often abundant fragment in TMS derivatives, resulting from the loss of a •CH₃ radical from one of the silyl groups. This is a hallmark of silylation.

  • Loss of a Carboxy-TMS Group ([M-117]⁺): Cleavage of a C-C bond adjacent to the cyclopropane ring can lead to the loss of the •COOSi(CH₃)₃ group.

  • Characteristic Silyl Ions: The presence of strong signals at m/z 73 ([Si(CH₃)₃]⁺) and m/z 147 (from rearrangement) are diagnostic ions confirming the presence of a TMS derivative.[5]

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - The Gold Standard for Sensitivity

For ultimate sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the platform of choice.[6] This technique combines the separation power of liquid chromatography with the precise detection of tandem mass spectrometry, often allowing for the direct analysis of polar compounds without derivatization.

The Rationale for LC-MS/MS

LC-MS/MS excels where GC-MS faces limitations. It analyzes compounds directly in the liquid phase, bypassing the need for volatilization and, in many cases, derivatization. Using Electrospray Ionization (ESI), a soft ionization technique, we can gently generate intact molecular ions ([M-H]⁻ or [M+H]⁺) from the analyte.[12] The subsequent use of tandem mass spectrometry (MS/MS), specifically in Multiple Reaction Monitoring (MRM) mode, allows for the highly selective detection of the analyte at picogram or even femtogram levels, minimizing interferences from the sample matrix.[6]

Chromatographic Strategies for a Polar Analyte

Standard reversed-phase (RP) C18 columns struggle to retain highly polar molecules like dicarboxylic acids.[7][13] Therefore, alternative chromatographic modes are required.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an ideal technique for retaining and separating very polar compounds. It uses a polar stationary phase and a high-organic mobile phase, promoting retention through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.[14]

  • Ion-Exclusion Chromatography: This method separates organic acids based on their pKa values and is another effective approach for this class of compounds.[7]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis Analysis p1 1. Protein Precipitation (e.g., Acetonitrile) p2 2. Dilution p1->p2 a1 3. LC Separation (HILIC Mode) p2->a1 a2 4. ESI-MS/MS Detection (Negative Ion MRM) a1->a2 a3 5. Quantification a2->a3

Caption: Workflow for direct LC-MS/MS analysis.

Detailed Protocols & Instrumentation

Protocol 3: Sample Preparation for Direct LC-MS/MS Analysis [15]

  • Objective: A simplified "dilute-and-shoot" approach for rapid analysis.

  • Protein Precipitation: To 100 µL of biofluid, add 500 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex & Centrifuge: As described in Protocol 1 (steps 2 & 3).

  • Dilution: Take the supernatant and dilute it 1:4 with acetonitrile.

  • Injection: The sample is now ready for injection onto the LC-MS/MS system.

ParameterTypical Setting (HILIC)Rationale
Liquid Chromatograph (LC)
ColumnBEH Amide, 2.1 x 100 mm, 1.7 µmAn amide-bonded stationary phase provides excellent retention and peak shape for polar acids.[14]
Mobile Phase A10 mM Ammonium Acetate in Water, pH 9.0Buffered aqueous phase. The basic pH ensures the dicarboxylic acid is deprotonated for negative ion mode.
Mobile Phase BAcetonitrileThe organic component for HILIC separation.
Gradient95% B to 50% B over 5 minutesA typical HILIC gradient, starting with high organic and increasing the aqueous content to elute analytes.
Flow Rate0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temperature40°CEnsures reproducible retention times.
Mass Spectrometer (MS)
Ionization ModeElectrospray Ionization (ESI), NegativeCarboxylic acids readily lose protons to form stable [M-H]⁻ ions.
Capillary Voltage-2.5 kVOptimized voltage for efficient ion formation in negative mode.
Desolvation Temp.450°CAids in the evaporation of solvent from the ESI droplets.
Analysis ModeMultiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.[6]
MRM Transitions and Predicted Fragmentation (ESI)

In negative ion mode, the precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 157.1 . Collision-induced dissociation (CID) of this ion will produce characteristic product ions.

Precursor Ion (Q1)Product Ion (Q3)Proposed LossUse
m/z 157.1m/z 113.1-CO₂ (-44 Da)Quantifier (most abundant)
m/z 157.1m/z 95.1-CO₂ - H₂O (-62 Da)Qualifier (for confirmation)

The primary fragmentation pathway for deprotonated dicarboxylic acids is the neutral loss of carbon dioxide (CO₂), which is a very stable molecule. A secondary fragmentation can involve the subsequent loss of water. These two transitions provide a highly specific signature for the analyte.

Advanced Strategy: Sensitivity Enhancement via Charge-Reversal Derivatization for LC-MS

While direct analysis is often sufficient, certain applications demand the absolute lowest detection limits. In these cases, derivatization can be employed to enhance ionization efficiency. A clever strategy involves "charge-reversal" derivatization using a reagent like dimethylaminophenacyl bromide (DmPABr).[15][8]

This reagent reacts with both carboxylic acid groups, attaching a moiety that is readily protonated. This converts the analyte, which is naturally analyzed in negative ion mode, into a derivative that ionizes with extremely high efficiency in positive ion mode.[15] This not only boosts the signal but can also improve chromatographic retention on reversed-phase columns.[8] This method has been shown to achieve lower limits of quantification below 1 femtomole.[8]

Conclusion

The mass spectrometric analysis of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid is a solvable challenge that requires a deliberate and well-justified analytical approach.

  • For robust identification and when dealing with less complex matrices, GC-MS with derivatization (preferably silylation) provides excellent chromatographic resolution and generates rich, library-searchable EI spectra.

  • For high-throughput quantification in complex biological fluids, direct LC-MS/MS analysis using HILIC chromatography and negative ion mode MRM is the superior method, offering an unparalleled combination of sensitivity, specificity, and speed.

  • For applications demanding the utmost sensitivity, charge-reversal derivatization coupled with LC-MS/MS provides a powerful, albeit more complex, workflow to reach exceptionally low detection limits.

The choice between these methodologies is not merely technical but strategic, depending on the specific research question, required sensitivity, available instrumentation, and sample matrix. By understanding the principles and causality behind each step, researchers can confidently develop and validate a method to successfully analyze this unique and challenging molecule.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Pietrogrande, M. C., Bacco, D., & Demaria, G. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed.
  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom.org.
  • Creative Proteomics. (n.d.). Organic Acid Analysis Service | LC-MS and GC-MS.
  • PubChem. (n.d.). (1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxylic acid. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2021, February 23). Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid.
  • Agilent Technologies. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column.
  • No specific author. (n.d.). This reference was reviewed and determined to be not directly applicable to the core scientific claims of this guide.
  • Raju, N. P., & P, B. (n.d.). Negative Ion Electrospray Ionization Mass Spectral Study of Dicarboxylic Acids in the Presence of Halide Ions. PubMed.
  • ChemicalBook. (n.d.). 3,3 DIMETHYL CIS 1,2 CYCLOPROPANE DICARBOXYLIC ACID | 497-42-7.
  • LCGC International. (2024, December 16). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method.
  • No specific author. (n.d.). This reference was reviewed and determined to be not directly applicable to the core scientific claims of this guide.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • No specific author. (n.d.). This reference was reviewed and determined to be not directly applicable to the core scientific claims of this guide.
  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Stenutz, R. (n.d.). trans-3,3-dimethylcyclopropane-1,2-dicarboxylic acid.
  • Pharmaffiliates. (n.d.). 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid | 497-42-7.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • No specific author. (n.d.). This reference was reviewed and determined to be not directly applicable to the core scientific claims of this guide.
  • No specific author. (n.d.). This reference was reviewed and determined to be not directly applicable to the core scientific claims of this guide.
  • PENS. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB. YouTube.
  • No specific author. (n.d.). This reference was reviewed and determined to be not directly applicable to the core scientific claims of this guide.
  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Let's talk science!. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube.
  • Guidechem. (n.d.). cis-3,3-dimethylcyclopropane-1,2-dicarboxylic acid 936-87-8.
  • No specific author. (n.d.). This reference was reviewed and determined to be not directly applicable to the core scientific claims of this guide.

Sources

Foundational

An In-Depth Technical Guide on the Potential Biological Activity of 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid, a structurally unique molecule, stands as a compelling scaffold in the landscape of medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylcyclopropane-1,2-dicarboxylic acid, a structurally unique molecule, stands as a compelling scaffold in the landscape of medicinal chemistry. The inherent strain and distinct electronic properties of its cyclopropane ring offer a unique platform for designing novel therapeutic agents.[1] This technical guide provides a comprehensive exploration of the potential biological activities of this compound, delving into its putative mechanisms of action, and presenting detailed experimental protocols for its evaluation. We will examine its potential as an anticancer, antibacterial, and enzyme-inhibiting agent, drawing upon the broader understanding of cyclopropane-containing molecules in drug discovery. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate the therapeutic promise of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid and its derivatives.

The Cyclopropane Moiety: A Privileged Scaffold in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a multitude of natural products and synthetic compounds with diverse biological activities.[2] Its unique stereoelectronic properties, including high ring strain and significant s-character of its carbon-carbon bonds, confer notable advantages in drug design.[1] The incorporation of a cyclopropane moiety can profoundly influence the physicochemical and pharmacological properties of a molecule by:

  • Enhancing Metabolic Stability: The robust carbon-carbon bonds of the cyclopropane ring are less susceptible to metabolic degradation, potentially leading to an improved pharmacokinetic profile.[1]

  • Improving Binding Affinity and Potency: The rigid, three-dimensional structure of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to biological targets and thereby increasing its potency.[1]

  • Providing Novel Intellectual Property: The unique structural nature of cyclopropane derivatives can offer a pathway to novel chemical entities with distinct patentability.[1]

Derivatives of cyclopropane have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and enzyme inhibitory effects.[2][3]

3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid: Structure and Potential

Molecular Structure:

3,3-Dimethylcyclopropane-1,2-dicarboxylic acid is a derivative of cyclopropane characterized by two carboxylic acid groups on adjacent carbons and two methyl groups on the third carbon. This substitution pattern can exist as cis and trans diastereomers.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC7H10O4PubChem[4]
Molecular Weight158.15 g/mol PubChem[4]
XLogP30.3PubChem[4]
CAS Number1701-82-2 ((1R,2R)-trans)PubChem[4]
497-42-7 (cis)ChemicalBook[5]

Potential Biological Activities and Mechanisms of Action

While direct studies on the biological activity of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid are limited in publicly available literature, the activities of structurally related compounds provide a strong basis for postulating its potential therapeutic applications.

Anticancer Activity

Derivatives of cyclopropane-1,2-dicarboxylic acid have shown potential as anticancer agents by inducing apoptosis in cancer cells. It is hypothesized that these compounds may modulate signaling pathways that govern cell survival and proliferation.

Postulated Mechanism: One potential mechanism involves the induction of apoptosis through the activation of caspase cascades and the modulation of Bcl-2 family proteins.

anticancer_pathway 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid Mitochondrion Mitochondrion 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid->Mitochondrion Induces stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Releases Cytochrome c Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Postulated signaling pathway for the anticancer activity of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid derivatives.

Antibacterial Activity

Cyclopropane-containing compounds have been investigated for their antibacterial properties. For instance, cis-Cyclopropane-1,2-dicarbohydrazide has demonstrated notable effectiveness against Pseudomonas aeruginosa.[6] The dicarboxylic acid moiety is crucial for the interaction with bacterial targets.

Postulated Mechanism: The antibacterial action could arise from the inhibition of essential bacterial enzymes, leading to the disruption of vital metabolic pathways.

Enzyme Inhibition: O-Acetylserine Sulfhydrylase (OASS)

Cyclopropane-1,2-dicarboxylic acids have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria and plants.[7][8] This pathway is absent in mammals, making OASS an attractive target for the development of novel antimicrobial agents.[7] The binding of these inhibitors to OASS can be monitored by changes in the fluorescence of the pyridoxal 5'-phosphate (PLP) coenzyme.[7]

Experimental Protocols for Biological Evaluation

A systematic evaluation of the biological activities of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid is crucial to validate its therapeutic potential. The following section outlines detailed protocols for assessing its anticancer, antibacterial, and enzyme-inhibitory properties.

experimental_workflow cluster_synthesis Compound Preparation cluster_evaluation Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Anticancer Anticancer Assays Characterization->Anticancer Antibacterial Antibacterial Assays Characterization->Antibacterial Enzyme Enzyme Inhibition Assays Characterization->Enzyme IC50 IC50/MIC Determination Anticancer->IC50 Antibacterial->IC50 Enzyme->IC50 SAR Structure-Activity Relationship IC50->SAR

Caption: Workflow for the synthesis, characterization, and biological evaluation of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid.

Protocol for Anticancer Activity Assessment: MTT Assay

Objective: To determine the cytotoxic effects of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid in DMEM. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol for Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid in MHB in a 96-well plate.

  • Bacterial Inoculation: Adjust the bacterial culture to a concentration of 5 x 10^5 CFU/mL and add to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol for OASS Inhibition Assay

Objective: To determine the inhibitory effect of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid on O-acetylserine sulfhydrylase.

Materials:

  • Purified OASS enzyme

  • 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid

  • O-acetyl-L-serine (OAS)

  • Sodium sulfide

  • Potassium phosphate buffer

  • Fluorimeter

Procedure:

  • Enzyme-Inhibitor Incubation: Incubate the OASS enzyme with varying concentrations of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid in potassium phosphate buffer.

  • Fluorescence Measurement: Monitor the fluorescence of the PLP cofactor (excitation at 412 nm, emission at 500 nm).[7]

  • Competition Assay: For compounds that do not induce a significant fluorescence change, a competition assay with a known fluorescent ligand can be performed.[7]

  • Data Analysis: Determine the dissociation constant (Kd) or IC50 value from the fluorescence data.

Structure-Activity Relationship (SAR) Insights

For cyclopropane-1,2-dicarboxylic acid derivatives targeting OASS, the following SAR trends have been observed:

  • Substitution at C-3: The nature and size of the substituents on the third carbon of the cyclopropane ring can significantly impact binding affinity.

  • Stereochemistry: The relative orientation of the carboxylic acid groups (cis vs. trans) can influence the interaction with the enzyme's active site.

  • Hydrophobicity: The overall hydrophobicity of the molecule can affect its ability to penetrate bacterial cell membranes.

Conclusion and Future Directions

3,3-Dimethylcyclopropane-1,2-dicarboxylic acid presents a promising starting point for the development of novel therapeutic agents. Its unique structural features, conferred by the cyclopropane ring, make it an attractive scaffold for targeting a range of biological processes. Preliminary insights from related compounds suggest potential applications in oncology and infectious diseases.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a broader panel of cancer cell lines and pathogenic bacteria.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

  • Analog Synthesis and SAR Studies: Synthesizing and testing derivatives of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid to optimize its potency and selectivity.

  • In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and toxicological profile of lead compounds in preclinical animal models.

The systematic exploration of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid and its analogs holds the potential to yield novel drug candidates with improved therapeutic indices.

References

  • Benchchem.
  • Future Med Chem. (2025).
  • ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities.
  • Wikipedia. Cyclopropane.
  • Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities.
  • PubChem. (1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxylic acid.
  • Taylor & Francis Online. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetry.
  • Benchchem. "biological efficacy of Cyclopropane-1,2-dicarbohydrazide compared to known drugs".
  • Benchchem. (2025). An In-Depth Technical Guide to (1S,2S)- Cyclopropane-1,2-dicarboxylic Acid: Structure, Stereochemistry, and Biological Interactions.
  • ChemicalBook. (2025). 3,3 DIMETHYL CIS 1,2 CYCLOPROPANE DICARBOXYLIC ACID | 497-42-7.

Sources

Exploratory

synthesis of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid derivatives

An In-depth Technical Guide to the Synthesis of 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid Derivatives Authored by: Gemini, Senior Application Scientist Abstract The 3,3-dimethylcyclopropane-1,2-dicarboxylic acid fra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 3,3-dimethylcyclopropane-1,2-dicarboxylic acid framework is a cornerstone in modern synthetic chemistry, serving as a pivotal intermediate in the production of synthetic pyrethroid insecticides and as a valuable scaffold in medicinal chemistry.[1][2] Its rigid, gem-dimethyl-substituted cyclopropane ring allows for precise conformational constraint, a desirable feature in the design of bioactive molecules and enzyme inhibitors.[3][4] The presence of two carboxylic acid groups offers versatile handles for further chemical modification, enabling the creation of a diverse library of derivatives, including esters, amides, and diols. This guide provides a comprehensive overview of the core synthetic strategies for accessing this important structural motif, detailing the underlying chemical principles, providing field-proven experimental protocols, and discussing methods for stereochemical control.

Strategic Importance in Research and Development

The unique stereochemical and conformational properties of the cyclopropane ring make it a compelling bioisostere for carbon-carbon double bonds, enhancing metabolic stability and improving binding affinity to biological targets.[2] Derivatives of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid, often referred to as caronic acid (for the cis-isomer) or trans-caronic acid, are crucial for:

  • Agrochemicals: They are fundamental building blocks for pyrethroid insecticides, such as permethrin and tefluthrin.[1][5]

  • Drug Development: The rigid scaffold is utilized to design enzyme inhibitors, for example, against O-acetylserine sulfhydrylase (OASS), a target for novel antibiotics, and 3-methylaspartase.[3] The conformational rigidity helps in locking a molecule into its bioactive conformation, thereby enhancing potency.

  • Materials Science: The well-defined stereochemistry makes these compounds interesting candidates for the synthesis of novel polymers and functional materials.

Core Synthetic Methodologies

Several distinct strategies have been developed to construct the 3,3-dimethylcyclopropane-1,2-dicarboxylic acid core. The choice of method is often dictated by the desired stereochemistry (cis or trans), cost of starting materials, and scalability.

Oxidative Cleavage of 3-Carene

This is a widely employed industrial method that leverages a cheap and abundant starting material from natural sources.

  • Expertise & Experience: The synthesis begins with (+)-3-carene, a bicyclic monoterpene found in turpentine. The core strategy involves the oxidative cleavage of the six-membered ring's double bond to generate the two carboxylic acid functionalities, leaving the intact cyclopropane ring. Potassium permanganate (KMnO₄) is a common, powerful oxidant for this transformation.[5][6] This route has the advantage of being direct and cost-effective, directly yielding the cis-isomer (caronic acid).[5][6]

  • Trustworthiness: The self-validating nature of this protocol lies in the clear transformation of a readily available natural product into the desired scaffold. The reaction progress can be monitored by the disappearance of the purple permanganate color, and the product crystallizes upon acidification, allowing for straightforward isolation.

G cluster_0 Oxidative Cleavage of 3-Carene 3-Carene Product cis-3,3-Dimethylcyclopropane- 1,2-dicarboxylic acid 3-Carene->Product Oxidative Cleavage Oxidant KMnO₄, H₂O

Caption: Oxidative cleavage of (+)-3-carene to yield the cis-diacid.

Ylide-Based Cyclopropanation

A classic and versatile method for forming cyclopropane rings involves the reaction of an alkene with a sulfur or phosphorus ylide.

  • Expertise & Experience: This approach typically uses a maleic acid or fumaric acid ester as the alkene precursor. Reaction with an isopropylide ylide, such as diphenylsulfonium isopropylide, transfers the C(CH₃)₂ group to the double bond to form the cyclopropane ring.[1][7] A key advantage is that the stereochemistry of the starting alkene often dictates the product's stereochemistry; fumaric esters (trans) tend to give the trans-dicarboxylic acid derivatives, while maleic esters (cis) give the cis products.

  • Trustworthiness: The primary challenge and control point for this reaction is the sensitivity of the ylide reagents to air and moisture, necessitating the use of inert atmospheres and anhydrous solvents.[1] Successful execution confirms the careful handling of these reactive intermediates.

G cluster_1 Ylide-Based Cyclopropanation Fumaric_Ester Fumaric Acid Ester Product_trans trans-Diester Derivative Fumaric_Ester->Product_trans Cyclopropanation Ylide Diphenylsulfonium isopropylide

Caption: Ylide reaction with a fumaric ester to form a trans-diester.

Intramolecular Reductive Cyclization

This strategy builds the cyclopropane ring via an intramolecular reaction, offering an alternative to intermolecular approaches.

  • Expertise & Experience: A patented process describes the reaction of 1,3-dichloro-2,2-dimethylpropane-1,3-dicarboxylic acid esters with zinc metal.[7] The zinc facilitates a reductive elimination of the two chlorine atoms, forcing the formation of the C1-C2 bond and closing the three-membered ring. The dichlorinated precursor can be synthesized from β,β-dimethylglutaric anhydride.[7]

  • Trustworthiness: This method is validated by the successful ring closure, which depends on the precise placement of the leaving groups (chlorine atoms) in the acyclic precursor. It avoids the use of highly reactive and sensitive ylides.

Synthesis of trans-Isomer via Haloform Reaction

For applications requiring the pure trans-isomer, a specific multi-step pathway has been developed.

  • Expertise & Experience: This route begins with a 2-acetyl-3,3-dimethylcyclopropane-1-carboxylic acid ester. The synthesis proceeds in two main steps: 1) Saponification of the ester to the corresponding carboxylate salt, and 2) A haloform reaction using an alkali metal hypochlorite (e.g., sodium hypochlorite) on the acetyl group.[1] This reaction oxidatively cleaves the methyl ketone, converting it into a carboxylate and yielding the trans-dicarboxylic acid with high efficiency (a reported yield of 93%).[1]

  • Trustworthiness: The protocol's integrity is demonstrated by the selective transformation of the acetyl group without cleaving the cyclopropane ring. The final product precipitates upon acidification, providing a clear endpoint and facilitating purification.

G cluster_2 Synthesis of trans-Isomer Start 2-Acetyl-3,3-dimethylcyclopropane- 1-carboxylic acid ester Product_trans_acid trans-3,3-Dimethylcyclopropane- 1,2-dicarboxylic acid Start->Product_trans_acid Hydrolysis & Haloform Rxn Step1 1. KOH, H₂O/EtOH 2. NaOCl

Caption: Two-step synthesis of the trans-dicarboxylic acid.

Data Presentation: Comparison of Synthetic Routes

Method Starting Material(s) Key Reagents Typical Yield Primary Isomer Key Considerations
Oxidative Cleavage (+)-3-CarenePotassium Permanganate (KMnO₄)80%[5]cisCost-effective, uses renewable feedstock.[6]
Ylide Cyclopropanation Fumaric/Maleic Acid EstersIsopropylide YlideVariabletrans or cisRequires inert atmosphere; ylides are sensitive.[1]
Intramolecular Cyclization 1,3-dichloro-2,2-dimethylpropane diesterZinc (Zn)82%[7]MixtureAvoids sensitive ylides; multi-step precursor synthesis.
Haloform Reaction 2-acetyl-3,3-dimethylcyclopropane esterKOH, NaOCl93%[1]transHigh-yielding, specific route for the trans-isomer.

Detailed Experimental Protocols

Protocol 4.1: Synthesis of cis-3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid from 3-Carene

This protocol is adapted from patent literature and represents a common method for gram-scale synthesis.[6]

  • Reactor Setup: To a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-carene, a phase-transfer catalyst such as cetyl sodium sulfate, and water. A typical mass ratio is 1 part 3-carene to 0.05 parts catalyst and 5-10 parts water.[6]

  • Oxidant Preparation: In a separate vessel, prepare an aqueous solution of potassium permanganate. The mass ratio of KMnO₄ to 3-carene should be approximately 4:1.

  • Oxidation: Cool the 3-carene mixture to 5-10°C. Slowly add the potassium permanganate solution via the addition funnel, maintaining the reaction temperature between 5°C and 35°C.[6] Vigorous stirring is essential. The reaction is exothermic.

  • Reaction Monitoring: Continue stirring for 5-15 hours after the addition is complete.[6] The disappearance of the purple permanganate color indicates reaction progression.

  • Workup: Filter the reaction mixture to remove the manganese dioxide byproduct. Wash the filter cake thoroughly with water and combine the filtrate and washings.

  • Purification: Adjust the pH of the combined aqueous solution to be alkaline and extract with a non-polar solvent like benzene or toluene to remove any unreacted starting material. Separate the aqueous layer.

  • Isolation: Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2. The product, cis-3,3-dimethylcyclopropane-1,2-dicarboxylic acid, will precipitate as a white solid.

  • Drying: Filter the solid product, wash with cold water, and dry under vacuum to yield the final compound.

Protocol 4.2: Synthesis of trans-3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid

This protocol is based on a high-yield method described in patent EP0021160A1.[1]

  • Hydrolysis: In a round-bottom flask fitted with a reflux condenser, dissolve potassium hydroxide (3.6 mol) in a mixture of water (800 mL) and ethanol (800 mL). To this solution, add 2-acetyl-3,3-dimethyl-cyclopropane carboxylic acid ethyl ester (~1.7 mol). Heat the mixture to reflux and maintain for approximately 17 hours.

  • Solvent Removal: After cooling, remove the ethanol and a portion of the water by distillation under vacuum. This leaves an aqueous solution of the potassium salt.

  • Haloform Reaction: Cool the aqueous salt solution. Prepare an aqueous solution of sodium hypochlorite (NaOCl) and add it to the reaction mixture. The temperature will rise to approximately 50°C. Stir the mixture at 50-60°C for an additional 2 hours.

  • Quenching: Cool the mixture to 10°C and add a solution of sodium hydrogen sulfite (NaHSO₃) until any excess hypochlorite is destroyed (test with starch-iodide paper).

  • Precipitation: Adjust the pH to 2 by the careful addition of concentrated hydrochloric acid. Stir the mixture at 10°C for 30 minutes to ensure complete precipitation of the product.

  • Isolation and Drying: Filter the precipitated solid and wash thoroughly with ice water. Dry the product at 60°C in a vacuum oven. This procedure yields trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid with a melting point of 214°C.[1]

Advanced Topic: Stereoselective Synthesis

For pharmaceutical applications, obtaining enantiomerically pure compounds is often critical.

  • Enzymatic Resolution: A powerful strategy involves the enantioselective hydrolysis of a racemic derivative. For example, amidase enzymes from microorganisms like Rhodococcus rhodochrous can selectively hydrolyze one enantiomer of a racemic mono-amido mono-ester derivative of the diacid.[8] This leaves the unreacted enantiomer in high enantiomeric excess, which can then be separated and hydrolyzed chemically to the desired chiral diacid.[8]

  • Asymmetric Catalysis: Modern synthetic methods employ chiral transition-metal catalysts (e.g., based on Rhodium, Copper, or Cobalt) to directly synthesize enantioenriched cyclopropanes.[9][10] For instance, the reaction of an alkene with a diazoacetate in the presence of a chiral catalyst can produce cyclopropane esters with high diastereo- and enantioselectivity.[9][11] Biocatalysis using engineered hemoproteins also represents an emerging frontier for stereodivergent intramolecular cyclopropanation.[12]

Conclusion

The synthesis of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid and its derivatives is a well-established field with a variety of robust and scalable methods. The choice of synthetic route is a strategic decision guided by factors such as cost, desired stereochemistry, and available equipment. Classic methods based on the oxidation of 3-carene provide a cost-effective route to the cis-isomer, while specific haloform-based protocols deliver the trans-isomer in high yield. For applications demanding high stereopurity, enzymatic resolutions and modern asymmetric catalysis offer powerful solutions, enabling access to the chiral building blocks that are essential for the advancement of agrochemicals and pharmaceuticals.

References

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Recovery of 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid via Optimized Recrystallization

Abstract 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid is a valuable chiral building block whose rigid cyclopropane framework is of significant interest in medicinal chemistry and drug development for creating conformat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3,3-Dimethylcyclopropane-1,2-dicarboxylic acid is a valuable chiral building block whose rigid cyclopropane framework is of significant interest in medicinal chemistry and drug development for creating conformationally constrained molecules[1][2]. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. This application note provides a comprehensive, field-proven guide to the purification of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid using recrystallization. It details the scientific principles, a systematic protocol for solvent selection, an optimized recrystallization workflow, and robust methods for purity verification, designed for researchers and drug development professionals.

Part 1: The Foundational Principle of Recrystallization

Recrystallization is a premier technique for purifying solid organic compounds. Its efficacy is rooted in the principle of differential solubility: the solubility of a compound in a solvent typically increases significantly with temperature[3]. The core strategy involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution[3]. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a purer form.

The success of this technique hinges on two possible scenarios for impurities:

  • Highly Soluble Impurities: These remain dissolved in the cold solvent (the "mother liquor") after the target compound has crystallized.

  • Insoluble Impurities: These do not dissolve in the hot solvent and can be removed by hot filtration before the cooling and crystallization stage.

The ideal solvent is therefore one that dissolves the target compound sparingly or not at all at room temperature but demonstrates high solubility at or near its boiling point[3]. This differential ensures maximum recovery of the purified product upon cooling.

Part 2: Compound Characterization and Solubility Profile

Understanding the physicochemical properties of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid is paramount for designing an effective purification strategy.

Table 1: Physicochemical Properties of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₄[4][5][6]
Molecular Weight 158.15 g/mol [4][6][7]
Isomers Exists as cis and trans diastereomers, and enantiomers (e.g., (1R,2R), (1S,2S))[4][8][9]
Appearance Typically a white to off-white solid[10]
Boiling Point ~281.9 °C at 760 mmHg (Predicted)[5][6]

The presence of two carboxylic acid moieties renders the molecule highly polar and capable of forming strong hydrogen bonds. This structural feature is the primary determinant of its solubility. General solubility trends for dicarboxylic acids indicate good solubility in polar solvents (like water and alcohols) and poor solubility in non-polar solvents (like hexanes)[11][12]. In basic aqueous solutions, the carboxylic acids will deprotonate to form highly water-soluble carboxylate salts, a principle often exploited in acid-base extractions but also relevant to solubility[13].

Part 3: Systematic Protocol for Recrystallization Solvent Screening

The selection of an appropriate solvent system is the most critical step in developing a recrystallization protocol. A systematic screening process is essential for identifying the optimal solvent or solvent mixture.

Objective: To identify a solvent that dissolves the compound when hot but not when cold, ensuring high-purity crystal formation upon cooling.

Materials:

  • Crude 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid (~10-20 mg per test)

  • Small test tubes or vials

  • A selection of candidate solvents (e.g., Water, Ethanol, Methanol, Ethyl Acetate, Acetone, Toluene, Hexanes)

  • Hot plate or heating mantle

  • Stirring rod

  • Ice bath

Screening Protocol:

  • Preparation: Place approximately 10 mg of the crude compound into a test tube.

  • Room Temperature Test: Add the selected solvent dropwise (~0.5 mL) at room temperature and stir. If the compound dissolves completely, the solvent is unsuitable as a primary recrystallization solvent because recovery will be poor.

  • Heating Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the solvent until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling Test: Allow the hot solution to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or adding a seed crystal.

  • Ice Bath Cooling: Place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: Assess the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of purified crystals.

Table 2: Example Solvent Screening Log

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingAssessment
Water Sparingly SolubleVery SolubleAbundant, well-formed crystalsExcellent Candidate
Ethanol SolubleVery SolublePoor crystal formationPoor recovery; potential co-solvent
Ethyl Acetate Sparingly SolubleSolubleModerate crystal formationGood Candidate
Hexanes InsolubleInsoluble-Unsuitable alone; potential anti-solvent
Toluene InsolubleSparingly SolublePoor crystal formationUnsuitable
Acetone SolubleVery SolublePoor crystal formationUnsuitable alone; potential co-solvent

Based on the molecular structure and typical behavior of dicarboxylic acids, water is an excellent starting point and often proves to be the most effective solvent.

Part 4: Optimized Recrystallization Protocol

This protocol assumes water has been identified as a suitable solvent. The principles remain the same for other selected solvents.

Materials and Equipment:

  • Crude 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid

  • Erlenmeyer flasks (at least two)

  • Selected recrystallization solvent (e.g., Deionized Water)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass funnel (for hot filtration, if needed)

  • Activated charcoal (optional, for colored impurities)

  • Vacuum source

  • Drying oven or desiccator

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of deionized water (just enough to create a slurry).

    • Gently heat the mixture on a hot plate with stirring. Add small portions of hot water until the solid completely dissolves[3][14]. Causality: Using the minimum volume of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the yield of the recrystallized product.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (Norit), typically 1-2% of the solute's weight.

    • Reheat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs high-molecular-weight colored impurities. Adding it to a boiling solution can cause bumping; therefore, a slight cooling period is advised.

  • Hot Filtration (Optional, but Recommended):

    • This step removes insoluble impurities and activated charcoal.

    • Place a fluted filter paper in a stemless glass funnel.

    • Preheat the funnel and the receiving Erlenmeyer flask by pouring a small amount of boiling solvent through them. This prevents premature crystallization in the funnel.

    • Quickly pour the hot solution through the filter paper[14]. Causality: Speed is essential to prevent the desired compound from crystallizing on the filter paper, which would decrease the final yield.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Crystal Collection and Washing:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel[14].

    • Wash the crystals with a small amount of ice-cold solvent. Causality: The wash step removes any residual mother liquor containing dissolved impurities. The solvent must be ice-cold to minimize re-dissolving the purified product crystals.

  • Drying:

    • Allow the crystals to dry on the filter funnel by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and dry them to a constant weight in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator. Causality: The drying temperature must be well below the compound's melting point to prevent decomposition or melting.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Impurity Removal (Optional) cluster_crystal Crystallization & Collection A 1. Place Crude Solid in Flask B 2. Add Minimum Hot Solvent to Dissolve A->B D 4. Perform Hot Filtration B->D Insoluble impurities present E 5. Slow Cooling to Room Temperature B->E No insoluble impurities C 3. Add Activated Charcoal (if needed) C->D D->E F 6. Cool in Ice Bath E->F G 7. Collect Crystals via Vacuum Filtration F->G H 8. Wash with Ice-Cold Solvent G->H I 9. Dry Crystals H->I

Caption: Workflow for the purification of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid.

Part 5: Post-Recrystallization Analysis for Purity Verification

A successful recrystallization must be validated. This is a self-validating system where the purity of the product is confirmed experimentally.

  • Melting Point Analysis: A pure compound exhibits a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare the experimental melting point of the recrystallized product to the literature value for the specific isomer.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A successful purification will show a single, distinct spot for the final product, while the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis (NMR/FTIR): For rigorous quality control in drug development, Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy can confirm the chemical structure and the absence of impurities.

Part 6: Troubleshooting Guide

Table 3: Common Recrystallization Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- Solution is not supersaturated.- Boil off some of the solvent to concentrate the solution.- Try scratching the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities.- Re-heat the solution to dissolve the oil, then add a small amount of a more polar solvent (if using a mixed system) or simply more of the primary solvent and allow it to cool more slowly.- Ensure the compound's melting point is known and select a solvent with a lower boiling point.
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not cold enough.- Use the minimum amount of solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Always use ice-cold solvent for washing the final crystals.
Colored Product - Colored impurities were not fully removed.- Repeat the recrystallization, incorporating the activated charcoal step before hot filtration.

References

  • PubChem. (n.d.). (1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP0857712B1 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • University of Basrah. (2021). Experimental No. (4) Recrystallization. College of Pharmacy. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Department of Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). ORGANIC LABORATORY TECHNIQUES 2: RECRYSTALLISATION. Department of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:1740-84-7 | (1S,2S)-3,3-dimethylcyclopropane-1,2-dicarboxylic acid. Retrieved from [Link]

  • LookChem. (n.d.). China 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid 497-42-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PubMed Central. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:16601-23-3 | dimethyl (1S,2S)-3,3-dimethylcyclopropane-1,2-dicarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0021160A1 - Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid.
  • Google Patents. (n.d.). EP0021113A1 - Process for the preparation of 3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid esters, intermediates therefor and their production.
  • Google Patents. (n.d.). CN104230692A - Preparation method of 3,3-dimethyl-1,2-cyclopropane dicarboxylic acid.
  • ResearchGate. (2018). Synthesis of (3,3-dimethylcyclopropane-1,2-diyl) dimethanol from 3-carene. Retrieved from [Link]

  • ResearchGate. (2019). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Retrieved from [Link]

  • Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]

  • Reddit. (2021). Dicarboxylic acid solubility. r/Mcat. Retrieved from [Link]

  • Stenutz. (n.d.). trans-3,3-dimethylcyclopropane-1,2-dicarboxylic acid. Retrieved from [Link]

Sources

Application

applications of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid in organic synthesis

Application Note: 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid in the Synthesis of Bicyclic Proline Analogues Introduction & Mechanistic Role 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid, commonly known as caronic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid in the Synthesis of Bicyclic Proline Analogues

Introduction & Mechanistic Role

3,3-Dimethylcyclopropane-1,2-dicarboxylic acid, commonly known as caronic acid , is a highly versatile gem-dimethyl cyclopropyl building block in advanced organic synthesis. Its primary structural feature—a rigid, sterically encumbered cyclopropane ring—makes it an invaluable precursor for conformationally restricted pharmacophores.

In modern drug development, caronic acid is the foundational starting material for synthesizing the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core[1]. This bicyclic proline analogue is a critical structural motif in several direct-acting antivirals (DAAs), most notably:

  • Nirmatrelvir (Paxlovid): A SARS-CoV-2 Mpro (3CL protease) inhibitor[1].

  • Boceprevir (Victrelis): A Hepatitis C Virus (HCV) NS3/4A protease inhibitor[2].

Stereochemical Imperative: Caronic acid exists as cis and trans isomers. For the synthesis of bicyclic systems, the (1R,2S)-cis-isomer (or racemic cis-mixture) is strictly required. Only the cis-configuration allows the two carboxylic acid groups to be in spatial proximity, enabling the intramolecular dehydration necessary to form the highly reactive electrophile, caronic anhydride [3].

Synthetic Workflow: From Diacid to Azabicyclo[3.1.0]hexane

The transformation of caronic acid into the azabicyclo[3.1.0]hexane core is a multi-step process that relies on precise functional group manipulation. The workflow capitalizes on the reactivity of the anhydride to regioselectively install a protected nitrogen atom, followed by exhaustive reduction of the resulting imide.

Pathway A Caronic Acid (cis-isomer) B Caronic Anhydride A->B Ac₂O, Reflux (-H₂O) C Benzyl Caronic Imide B->C Benzylamine (Amidation) D N-Benzyl-azabicyclo [3.1.0]hexane C->D Hydride Reduction (e.g., NaBH₄/Acid) E Azabicyclo[3.1.0]hexane (Free Base) D->E H₂, Pd/C (Debenzylation)

Synthetic workflow from Caronic Acid to the Azabicyclo[3.1.0]hexane core.

Experimental Protocols & Causality

The following protocols detail the conversion of caronic acid to the bicyclic proline intermediate. Each step is designed as a self-validating system to ensure high purity and yield suitable for active pharmaceutical ingredient (API) synthesis.

Protocol A: Dehydration to Caronic Anhydride

Objective: Convert cis-caronic acid to 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione (caronic anhydride).

  • Causality of Reagents: Acetic anhydride acts as both the solvent and the dehydrating agent. It drives the equilibrium forward by chemically consuming the liberated water to form acetic acid.

  • Procedure:

    • Suspend 162.6 g of cis-caronic acid in 250 mL of acetic anhydride in a round-bottom flask equipped with a reflux condenser[3].

    • Heat the mixture to 140°C (reflux) for 30 to 45 minutes until the solid is completely dissolved and the reaction is homogenous.

    • Self-Validation (In-Process Control): Perform an IR scan of an aliquot. The disappearance of the broad O-H stretch (~3300–2500 cm⁻¹) and the appearance of dual anhydride C=O stretches (~1810 and 1760 cm⁻¹) confirms completion.

    • Equip the flask for fractional distillation. Distill off the generated acetic acid (bp 118°C) and excess acetic anhydride (bp 139°C) under atmospheric or slightly reduced pressure.

    • Isolate the caronic anhydride via vacuum distillation to yield a crystalline mass upon cooling[3].

Protocol B: Synthesis of Benzyl Caronic Imide

Objective: Install the nitrogen atom to form 3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

  • Causality of Reagents: Benzylamine is selected as the nucleophile because the resulting N-benzyl group is highly stable against the harsh hydride reductions required in the next step, yet it can be cleanly cleaved later via catalytic hydrogenolysis[4].

  • Procedure:

    • Dissolve 74.6 g of caronic anhydride in 300 mL of toluene.

    • Slowly add 1.05 equivalents of benzylamine dropwise at room temperature. An exothermic reaction will occur as the ring opens to form the intermediate amic acid.

    • Attach a Dean-Stark trap and heat the mixture to reflux (approx. 110°C) to drive the intramolecular cyclization.

    • Self-Validation: The reaction is complete when the theoretical volume of water is collected in the Dean-Stark trap.

    • Concentrate the toluene under reduced pressure to precipitate the benzyl caronic imide.

Protocol C: Reduction to the Azabicyclo[3.1.0]hexane Core

Objective: Exhaustively reduce the imide carbonyls to yield 3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane.

  • Causality of Reagents: While Lithium Aluminum Hydride (LiAlH₄) is traditionally used, it poses severe quench hazards at scale. An alkali metal borohydride (e.g., NaBH₄) activated by an acid (such as BF₃-etherate or a strong organic acid) generates borane in situ, providing a safer, highly efficient reduction of the imide to the pyrrolidine ring[4].

  • Procedure:

    • Suspend the benzyl caronic imide in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Add NaBH₄ (3.0 equivalents), followed by the slow, dropwise addition of the activating acid at 0–5°C to control the exothermic release of hydrogen gas[4].

    • Heat the mixture to 60°C for 12 hours.

    • Self-Validation: Monitor via HPLC or TLC. The complete disappearance of the imide carbonyl peaks (~1700 cm⁻¹) in IR or NMR indicates successful reduction.

    • Quench carefully with methanol, followed by aqueous NaOH. Extract the free amine into methyl tert-butyl ether (MTBE) and concentrate. The benzyl group can subsequently be removed via standard H₂ / Pd/C hydrogenation to yield the free bicyclic proline base[5].

Quantitative Data Summary

The table below summarizes the expected quantitative metrics and validation checkpoints for the synthetic workflow.

Synthetic StepStarting MaterialKey ReagentsTypical Yield (%)In-Process Control (IPC) / Validation
1. Dehydration cis-Caronic AcidAcetic Anhydride85 – 95%IR: Loss of OH stretch; Dual C=O at 1810/1760 cm⁻¹
2. Imide Formation Caronic AnhydrideBenzylamine, Toluene80 – 90%Dean-Stark water volume; NMR shift of carbonyls
3. Reduction Benzyl Caronic ImideNaBH₄ / Acid (or LiAlH₄)75 – 85%IR: Complete disappearance of C=O stretch
4. Debenzylation N-Benzyl-azabicyclo...H₂, Pd/C, Methanol> 90%MS: Loss of benzyl mass (-90 Da); HPLC purity >99%

Sources

Method

Application Notes &amp; Protocols: Leveraging 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid in Advanced Polymer Synthesis

I. Introduction: A Unique Monomer for Next-Generation Polymers In the vast landscape of polymer chemistry, the pursuit of novel monomers that impart unique properties to the resulting macromolecules is a constant endeavo...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: A Unique Monomer for Next-Generation Polymers

In the vast landscape of polymer chemistry, the pursuit of novel monomers that impart unique properties to the resulting macromolecules is a constant endeavor. 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid, a molecule also known as caronic acid, presents a compelling case for such exploration. Its structure is distinguished by a rigid, three-membered cyclopropane ring substituted with geminal methyl groups and two carboxylic acid functionalities. This compact and strained aliphatic ring system, when incorporated into a polymer backbone, is hypothesized to introduce significant conformational constraints. Unlike flexible aliphatic chains or planar aromatic rings, the cyclopropane unit introduces a "kink" in the polymer chain, which can disrupt packing and crystallinity, thereby influencing thermal and mechanical properties in predictable ways.[1]

These structural features suggest that 3,3-dimethylcyclopropane-1,2-dicarboxylic acid can be a valuable building block for a new class of polyesters and polyamides with tailored characteristics. The gem-dimethyl substitution enhances the rigidity and steric hindrance of the cyclopropane unit, which is expected to further influence polymer properties. This guide provides an in-depth look at the potential applications of this monomer in polymer chemistry, complete with detailed protocols for the synthesis of polyesters and polyamides, and a discussion of their expected properties based on studies of analogous cyclopropane-containing polymers.

II. Monomer Synthesis: An Overview

The accessibility of the monomer is a crucial first step in its application. The synthesis of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid and its ester derivatives has been described in the patent literature. One common approach involves the cyclization of appropriately substituted precursors. For instance, a process for preparing the trans-isomer involves the hydrolysis of 2-acetyl-3,3-dimethylcyclopropane-1-carboxylic acid esters with an aqueous-alcoholic alkali metal hydroxide solution, followed by reaction with an alkali metal hypochlorite.[2] Another patented method describes the preparation of the diester by reacting 1,3-dichloro-2,2-dimethylpropane-1,3-dicarboxylic acid esters with zinc.[3] These methods provide viable routes to obtaining the monomer for subsequent polymerization reactions.

III. Application in Polyester Synthesis: Melt Polycondensation

The incorporation of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid into a polyester backbone can be readily achieved through melt polycondensation with a suitable diol. This method is widely used in industry due to its efficiency and the absence of solvents. The rigid cyclopropane ring is expected to hinder crystallization, leading to amorphous or semi-crystalline polyesters with potentially lower melting points and glass transition temperatures compared to their linear aliphatic or aromatic counterparts.[1][4]

A. Rationale for Experimental Choices

In a typical melt polycondensation, the dicarboxylic acid is reacted with an excess of a diol at high temperatures. The reaction is often carried out in two stages. The first stage is an esterification reaction to form a low molecular weight prepolymer, with the removal of water as a byproduct. The second stage involves a transesterification reaction at a higher temperature and under high vacuum to build up the molecular weight by removing the excess diol. A catalyst, such as a tin or titanium compound, is typically used to accelerate the polymerization.

B. Experimental Protocol: Synthesis of Poly(1,4-butylene 3,3-dimethylcyclopropane-1,2-dicarboxylate)

This protocol describes a representative melt polycondensation of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid with 1,4-butanediol.

Materials:

  • 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid

  • 1,4-Butanediol (molar ratio of diol to diacid: 1.2:1)

  • Titanium(IV) butoxide (catalyst, ~200 ppm)

  • Antioxidant (e.g., Irganox 1010, ~0.1 wt%)

Procedure:

  • Charge a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet with 3,3-dimethylcyclopropane-1,2-dicarboxylic acid, 1,4-butanediol, and the antioxidant.

  • Heat the reactor to 180°C under a slow stream of nitrogen to melt the reactants and initiate the esterification reaction. Water will begin to distill off.

  • Maintain this temperature until approximately 90% of the theoretical amount of water has been collected (typically 2-3 hours).

  • Add the titanium(IV) butoxide catalyst to the reactor.

  • Gradually increase the temperature to 220°C while slowly reducing the pressure to below 1 mbar over a period of 1-2 hours.

  • Continue the polycondensation under high vacuum at 220°C for another 2-3 hours, or until the desired melt viscosity is achieved.

  • Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

  • Pelletize the resulting polyester for further characterization.

C. Expected Polymer Properties and Characterization

Based on studies of polyesters containing the 1,2-cyclopropane moiety, the resulting poly(1,4-butylene 3,3-dimethylcyclopropane-1,2-dicarboxylate) is expected to be amorphous.[1][4] The thermal and mechanical properties can be characterized by:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). A melting peak (Tm) may be absent or very broad, confirming the amorphous nature.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Tensile Testing: To measure mechanical properties such as Young's modulus, tensile strength, and elongation at break. It is anticipated that increasing the content of the cyclopropane monomer in copolymers will decrease the Young's modulus and ultimate tensile strength due to reduced crystallinity.[1]

polyester_synthesis_workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation reactants 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid + 1,4-Butanediol reactor1 Reactor at 180°C Nitrogen Atmosphere reactants->reactor1 prepolymer Low MW Prepolymer reactor1->prepolymer water Water (distilled off) reactor1->water catalyst Add Catalyst (e.g., Ti(OBu)4) prepolymer->catalyst reactor2 Reactor at 220°C High Vacuum (<1 mbar) catalyst->reactor2 polymer High MW Polyester reactor2->polymer diol Excess Diol (removed) reactor2->diol final_product Polyester Pellets polymer->final_product Extrusion & Pelletization polyamide_synthesis_workflow cluster_prep Monomer Preparation cluster_poly Interfacial Polycondensation cluster_phases Immiscible Phases diacid 3,3-Dimethylcyclopropane- 1,2-dicarboxylic acid socl2 Thionyl Chloride (SOCl₂) diacid->socl2 Reflux diacid_chloride 3,3-Dimethylcyclopropane- 1,2-dicarbonyl chloride socl2->diacid_chloride organic_phase Organic Phase: Diacid Chloride in Chloroform diacid_chloride->organic_phase aqueous_phase Aqueous Phase: Hexamethylenediamine + NaOH interface PolymerizationatInterface aqueous_phase->interface organic_phase->interface isolation Isolation: Wash with Water & Acetone, then Dry interface->isolation PolymerFilmFormation final_product Polyamide Powder isolation->final_product

Caption: Interfacial Polycondensation Workflow

V. Data Summary of Analogous Cyclopropane-Containing Polymers

Direct experimental data for polymers synthesized from 3,3-dimethylcyclopropane-1,2-dicarboxylic acid is limited in the current literature. However, data from closely related systems provide valuable insights into the expected performance.

Table 1: Thermal and Mechanical Properties of Polyesters Containing a 1,2-Cyclopropane Moiety (Data derived from studies on polyesters synthesized from 1,2-cyclopropanedimethanol and various dithiols) [1]

Polymer Composition Glass Transition (Tg) (°C) Melting Temperature (Tm) (°C) Young's Modulus (MPa) Ultimate Tensile Strength (UTS) (MPa)
BD-co-HDT (0% cyclopropane) -33 49 105 29.7

| BD75Cy(trans)25-co-HDT | -33 | 39 | 60 | 19.2 |

BD = 1,4-butanediol unit; Cy(trans) = trans-1,2-cyclopropane unit; HDT = 1,6-hexanedithiol unit.

Table 2: Properties of Polyamides from trans-1,2-Cyclopropanedicarboxylic Acid (Data from a study on polyamides synthesized via interfacial polycondensation) [5]

Polyamide Melting Point (°C) Solubility
poly(C3A-C3B) > 300 Insoluble in common organic solvents; soluble in strong acids.

| poly(C3A-C3MB) | 180-235 | Soluble in common organic solvents. |

C3A = trans-1,2-cyclopropanedicarboxylic acid unit; C3B = trans-1,2-diaminocyclopropane unit; C3MB = trans-1,2-bis(methylamino)cyclopropane unit.

VI. Application in Coordination Polymers

Beyond traditional organic polymers, 3,3-dimethylcyclopropane-1,2-dicarboxylate has been successfully employed as a ligand in the synthesis of lanthanide coordination polymers. [6]These materials exhibit complex three-dimensional structures and interesting magnetic properties, highlighting the versatility of this dicarboxylate in materials science. The hydrothermal synthesis of these coordination polymers involves reacting a lanthanide salt with the dicarboxylic acid, leading to the formation of intricate metal-organic frameworks. [6]

VII. Conclusion

3,3-Dimethylcyclopropane-1,2-dicarboxylic acid is a promising, yet underexplored, monomer for the synthesis of advanced polymers. Its unique rigid and sterically hindered cyclopropane structure offers a powerful tool for manipulating polymer architecture and properties. The protocols and data presented here, based on established polycondensation techniques and insights from analogous systems, provide a solid foundation for researchers to begin exploring the potential of this monomer. The ability to create amorphous polyesters with tunable mechanical properties and high-melting, potentially soluble polyamides suggests a wide range of possible applications, from specialty films and coatings to high-performance fibers and engineering plastics. Further research into the direct polymerization of this monomer and the characterization of the resulting polymers will undoubtedly uncover new and exciting opportunities in polymer science.

VIII. References

  • Noordzij, G. J., & Wilsens, C. H. R. M. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 729. [Link]

  • ResearchGate. (n.d.). Understanding structure-property relationships of main chain cyclopropane in linear polyesters. Retrieved from [Link]

  • Ueda, M., & Honma, T. (1988). Synthesis of Polyamides by Direct Polycondensation with Propylphosphonic Anhydride as an Activating Agent. Polymer Journal, 20(6), 477-483.

  • Dove, A. P., et al. (2020). Understanding structure–property relationships of main chain cyclopropane in linear polyesters. Polymer Chemistry, 11(35), 5585-5593. [Link]

  • Takasu, A., Takemoto, A., & Hirabayashi, T. (2006). Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. Biomacromolecules, 7(1), 6-9. [Link]

  • Moyori, T., Tang, T., & Takasu, A. (2012). Dehydration polycondensation of dicarboxylic acids and diols using sublimating strong brønsted acids. Biomacromolecules, 13(5), 1240-3. [Link]

  • Ogawa, S., et al. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. RASĀYAN Journal of Chemistry, 17(2).

  • The Madison Group. (n.d.). THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER MATERIALS. Retrieved from [Link]

  • The Madison Group. (2018). The Relationship Between Structure and Properties of Thermoplastic Polyesters. Retrieved from [Link]

  • Kricheldorf, H. R., Mahler, A., & Lee, S.-R. (2006). Polymers of Carbonic Acid. 20. High Molecular Weight Poly(Decamethylene Carbonate) by Ring-Opening Polymerization Initiated with BuSnCl3 or SnOct2. Journal of Macromolecular Science, Part A, 43(10), 1539-1550.

  • Overberger, C. G., & Shimokawa, Y. (1973). Synthesis and optical properties of asymmetric polyamides derived from cyclopropyl diacids and diamines. Macromolecules, 6(1), 30-36.

  • ResearchGate. (n.d.). Thermal and mechanical properties of the resulting polyesters. a) DSC.... Retrieved from [Link]

  • Google Patents. (n.d.). US4307033A - Preparation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives and intermediates therefor. Retrieved from

  • INEOS OPEN. (n.d.). SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. Retrieved from [Link]

  • ResearchGate. (n.d.). Room-Temperature Polycondensation of Dicarboxylic Acids and Diols Catalyzed by Water-Stable Lewis Acids. Retrieved from [Link]

  • Utrecht University - UU Research Portal. (2025). Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. Retrieved from [Link]

  • ResearchGate. (n.d.). The properties of polyesters as a function of difunctional acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Poly[(methylsilyleneethynylenephenyleneethynylene)s-co-decamethylpentasiloxane]. Retrieved from [Link]

  • MDPI. (2021). Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. Retrieved from [Link]

  • Chinese Journal of Polymer Science. (2025). Synthesis and characterization of terpenoid-derived poly(6,10-dimethyl-1,3,9-undecatriene): a biobased and sustainable polymer from renewable citronellal. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF POLY(DIMETHYLDIPHENYLSILOXANE) α,ω-DIOL COPOLYMERS BY ACID-CATALYZED POLYCONDENSATION. Retrieved from [Link]

  • Google Patents. (n.d.). EP0021113A1 - Process for the preparation of 3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid esters, intermediates therefor and their production. Retrieved from

  • Google Patents. (n.d.). EP0021160A1 - Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid. Retrieved from

  • BOREAL - DIAL.pr. (n.d.). Synthesis, characterization, and thermal properties of poly(trimethylene-1,1-dicarboxylate) polyelectrolytes. Retrieved from [Link]

  • Google Patents. (n.d.). EP0021115A1 - Process for the production of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives, alpha-halogen nitriles as intermediates therefor and process for their production. Retrieved from

  • Amanote Research. (n.d.). Synthesis and Structural Characterization of. Retrieved from [Link]

  • PubMed. (2018). Diverse Lanthanide Coordination Polymers with 3,3'-Dimethylcyclopropane-1,2-dicarboxylate Ligand: Synthesis, Crystal Structure, and Properties. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multicomponent Cyclopolymerization of Alkynes, Isocyanides and Isocyanates Toward Heterocyclic Polymers. Retrieved from [Link]

  • ACS Publications. (n.d.). Polymers of carbonic acid. 11. Reactions and polymerizations of aliphatic cyclocarbonates with boron halogenides. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymeric Materials Based on Carbon Dioxide: A Brief Review of Studies Carried Out at the Faculty of Chemistry, Warsaw University of Technology. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl trans-1,2-cyclopropanedicarboxylate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid. Retrieved from [Link]

  • LookChem. (n.d.). China 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid 497-42-7. Retrieved from [Link]

Sources

Application

experimental setup for metal-catalyzed cyclopropanation

An Application Guide to Metal-Catalyzed Cyclopropanation: Experimental Setups and Protocols For Researchers, Scientists, and Drug Development Professionals Abstract Cyclopropane rings are a highly valuable structural mot...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Metal-Catalyzed Cyclopropanation: Experimental Setups and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropane rings are a highly valuable structural motif in organic synthesis, frequently found in pharmaceuticals, agrochemicals, and natural products.[1][2] Their unique three-dimensional structure and inherent ring strain make them versatile intermediates for further chemical transformations.[3][4] Metal-catalyzed cyclopropanation, the formation of a cyclopropane ring from an alkene and a carbene precursor, stands as the most general and powerful method for their synthesis.[5] This guide provides a comprehensive overview of the experimental setup for these reactions, detailing the underlying principles, key reaction parameters, and step-by-step protocols for several widely-used catalytic systems. We will delve into the causality behind experimental choices, offering insights to help researchers optimize their reactions, troubleshoot common issues, and ensure the safe and efficient synthesis of these important molecules.

Theoretical Background: The Catalytic Cycle

The majority of metal-catalyzed cyclopropanation reactions proceed through a common mechanistic framework involving a metal carbene (or carbenoid) intermediate.[5][6] The catalytic cycle can be broadly divided into three key stages:

  • Catalyst Activation & Carbene Formation: A metal precursor reacts with a carbene source, most commonly a diazo compound, to form a highly reactive metal-carbene complex. This step involves the extrusion of a stable molecule, typically dinitrogen (N₂).[6][7]

  • Carbene Transfer: The metal-carbene intermediate transfers the carbene fragment to an alkene substrate. This transfer is typically a concerted, though potentially asynchronous, process where the stereochemistry of the alkene is retained in the cyclopropane product.[5][8]

  • Catalyst Regeneration: Upon formation of the cyclopropane, the metal catalyst is regenerated and can re-enter the catalytic cycle.[7]

Different metals, such as rhodium, copper, palladium, and cobalt, exhibit distinct reactivity profiles, influencing the efficiency and selectivity of the cyclopropanation.[9][10]

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Catalyst Metal_Carbene Metal-Carbene Intermediate Catalyst->Metal_Carbene + Diazo Compound - N₂ Product_Complex Catalyst-Product Complex Metal_Carbene->Product_Complex + Alkene Product_Complex->Catalyst - Cyclopropane Product Cyclopropane Product_Complex->Product Diazo Diazo Compound (e.g., R₂CN₂) Diazo->Metal_Carbene Alkene Alkene Alkene->Metal_Carbene

Caption: General catalytic cycle for metal-catalyzed cyclopropanation.

Carbene Precursors: A Critical Choice

The selection of the carbene precursor is fundamental to the success of a cyclopropanation reaction.

  • Diazo Compounds: These are the most common carbene sources.[11] Diazoacetates (e.g., ethyl diazoacetate, EDA) are widely used due to their relative stability and commercial availability.[12] However, it is crucial to recognize that many diazo compounds are energetic and potentially explosive, especially non-stabilized variants.[13][14] Their handling requires stringent safety precautions, and for larger-scale reactions, in situ generation or continuous flow processing is often necessary to mitigate risks.[1][13]

  • Dihaloalkanes: Used in the classic Simmons-Smith reaction and its variations, dihaloalkanes (e.g., diiodomethane, CH₂I₂) provide a safer, diazo-free alternative for generating a methylene (CH₂) group.[15][16] The active species is an organozinc carbenoid, which is particularly effective for the cyclopropanation of alkenes bearing directing groups like allylic alcohols.[17] More recently, gem-dichloroalkanes have been used with cobalt catalysts for asymmetric cyclopropanations.[1][18]

Key Experimental Parameters and Optimization

The outcome of a metal-catalyzed cyclopropanation is highly sensitive to several experimental variables. Understanding their interplay is key to optimizing yield and selectivity.

ParameterInfluence and Expert ConsiderationsApplicable Systems
Metal Catalyst The choice of metal and its ligand sphere is the primary determinant of reactivity and selectivity. Rhodium(II) dimers (e.g., Rh₂(OAc)₄) are highly efficient and general catalysts.[5] Copper(I) complexes , often with BOX or Salen ligands, are cost-effective and widely used in asymmetric synthesis.[19] Palladium catalysts can be used with diazo compounds or other carbene precursors like sulfoxonium ylides.[20] Cobalt catalysts are effective for reactions with electron-deficient alkenes and can utilize dihaloalkanes.[2][18]Rh, Cu, Pd, Co, Fe, Ru
Solvent Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred to avoid interference with the catalytic center.[12][16] For Simmons-Smith reactions, ethers like diethyl ether (Et₂O) or tetrahydrofuran (THF) are common.[21]All
Temperature Reactions are often run at room temperature, but temperature can be a critical tool for controlling selectivity.[22] Lowering the temperature frequently improves enantioselectivity in asymmetric reactions by amplifying the energetic difference between diastereomeric transition states.[23]All
Rate of Addition For reactions involving diazo compounds, slow addition via a syringe pump is crucial.[22][24] This maintains a low stationary concentration of the diazo reagent, preventing side reactions such as dimerization to form diethyl fumarate and maleate.[22]Rh, Cu, Pd (with diazo compounds)
Substrate Scope Electron-rich alkenes are generally more reactive towards the electrophilic metal-carbene intermediate.[24] Cyclopropanation of electron-deficient alkenes can be more challenging and may require specific catalysts, such as those based on cobalt or ruthenium.[17][25] Steric hindrance around the double bond can also significantly slow the reaction rate.[26]All

Detailed Experimental Protocols

The following protocols are representative examples for conducting common types of metal-catalyzed cyclopropanation reactions.

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation

This protocol describes a standard procedure for the cyclopropanation of an alkene using dirhodium(II) tetraacetate and ethyl diazoacetate (EDA).

Materials:

  • Alkene (e.g., Styrene)

  • Dirhodium(II) tetraacetate [Rh₂(OAc)₄]

  • Ethyl diazoacetate (EDA) solution in a suitable solvent (e.g., DCM)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware (flame-dried)

  • Syringe pump

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkene (1.0 equiv) and the rhodium catalyst (0.5 - 2.0 mol%). Dissolve the solids in anhydrous DCM (to make a ~0.1 M solution with respect to the alkene).

  • Diazo Addition: Draw the ethyl diazoacetate solution (1.2 - 1.5 equiv) into a syringe and place it on a syringe pump.

  • Reaction: Begin stirring the alkene/catalyst solution. Add the EDA solution dropwise via the syringe pump over a period of 4-8 hours. The slow addition is critical to prevent dimerization of the carbene.[22]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to isolate the desired cyclopropane product.[12]

Protocol 2: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol utilizes diethylzinc and diiodomethane, a modification that often provides more reproducible results than the traditional zinc-copper couple.[27]

Materials:

  • Alkene (e.g., Cyclohexene)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether (Et₂O) or dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the alkene (1.0 equiv) and anhydrous solvent (e.g., Et₂O). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Cautiously add the diethylzinc solution (2.0 equiv) dropwise to the stirred solution. Caution: Diethylzinc is pyrophoric and must be handled under an inert atmosphere.[24]

  • Carbenoid Formation: Add diiodomethane (2.0 equiv) dropwise to the reaction mixture at 0 °C. A white precipitate (EtZnI) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, add more Et₂O, and wash with saturated aqueous NH₄Cl and then brine. Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation to yield the cyclopropanated product.

Protocol 3: Asymmetric Cyclopropanation Using a Chiral Copper(I)-BOX Catalyst

This protocol outlines the synthesis of an enantioenriched cyclopropane using a pre-formed or in situ generated chiral copper catalyst.

Asymmetric_Workflow cluster_prep Catalyst Preparation cluster_reaction Cyclopropanation cluster_analysis Workup & Analysis Source Cu(I) Source (e.g., CuOTf) Complex Chiral Catalyst Complex Source->Complex Ligand Chiral Ligand (e.g., BOX) Ligand->Complex Alkene Add Alkene Complex->Alkene Diazo Slow Add Diazo (Syringe Pump) Alkene->Diazo React Stir at Controlled Temperature Diazo->React Workup Quench & Purify React->Workup Analysis Determine Yield & Enantiomeric Excess (ee) (Chiral HPLC/GC) Workup->Analysis

Caption: Workflow for asymmetric cyclopropanation and analysis.

Procedure:

  • Catalyst Formation: In a flame-dried flask under an inert atmosphere, stir the copper(I) source (e.g., copper(I) trifluoromethanesulfonate benzene complex, CuOTf·C₆H₆, 1-5 mol%) and the chiral bis(oxazoline) ligand (BOX, 1.1 equiv relative to Cu) in anhydrous solvent (e.g., DCM) at room temperature for 1 hour.[19]

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C). Add the alkene (1.0 equiv).

  • Diazo Addition: Slowly add a solution of the diazo compound (e.g., tert-butyl diazoacetate, 1.2 equiv) in the same solvent via a syringe pump over 6-10 hours.

  • Reaction: Stir the mixture at the same temperature until the starting material is consumed (monitored by TLC).

  • Workup & Purification: Allow the reaction to warm to room temperature, pass it through a short plug of silica gel to remove the catalyst, and concentrate the filtrate. Purify the crude product by column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive Catalyst: Catalyst may be old, oxidized, or from an unreliable source. For Simmons-Smith, the zinc may not be sufficiently activated.[24]Use a fresh, high-purity catalyst. For Simmons-Smith, activate the zinc-copper couple with heat or ultrasound, or switch to the Furukawa modification (Et₂Zn).[24][27]
Diazo Decomposition: The diazo compound degraded before reacting.Ensure the purity of the diazo compound. Use a syringe pump for slow, controlled addition to minimize side reactions like dimerization.[22]
Air/Moisture Sensitivity: Many catalysts and reagents (especially organozincs) are sensitive to oxygen and water.[24]Ensure all glassware is thoroughly flame- or oven-dried. Conduct the reaction under a positive pressure of an inert atmosphere (N₂ or Ar). Use anhydrous solvents.
Poor Diastereoselectivity (cis/trans ratio) Catalyst Choice: The ligand environment of the metal catalyst is a primary determinant of diastereoselectivity.Screen different catalysts. Bulky ligands on rhodium or copper catalysts often favor the trans product.[5] Certain ruthenium catalysts are known to favor cis products.[22]
Solvent Effects: Solvent polarity and coordinating ability can influence the transition state geometry.Experiment with different non-coordinating solvents (e.g., DCM, DCE, toluene, pentane).
Low Enantioselectivity (in asymmetric reactions) Suboptimal Temperature: Reaction may be too warm, allowing for competing reaction pathways with lower stereocontrol.Lower the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C). This is a common strategy to improve enantiomeric excess.[22]
Ligand-Substrate Mismatch: The chosen chiral ligand may not be optimal for the specific alkene.Screen a small library of chiral ligands to find the best match for your substrate.
Formation of Side Products (e.g., Carbene Dimers) High Diazo Concentration: If the diazo compound is added too quickly, it can react with itself.Use a syringe pump for slow addition. Ensure the reaction mixture is stirring efficiently.[22]
C-H Insertion: The metal carbene can insert into activated C-H bonds, competing with cyclopropanation.This is an inherent reactivity pathway. Changing the catalyst (e.g., silver catalysts can sometimes suppress C-H insertion compared to rhodium) or modifying the substrate may be necessary.[26]

Conclusion

Metal-catalyzed cyclopropanation is a robust and versatile tool in the arsenal of the modern synthetic chemist. A thorough understanding of the underlying catalytic cycles and the influence of key experimental parameters is paramount for achieving high yields and selectivities. By carefully selecting the catalyst system, controlling reaction conditions—particularly the rate of diazo addition—and employing rigorous anhydrous and anaerobic techniques, researchers can reliably access a vast array of complex cyclopropane-containing molecules for applications in drug discovery and materials science.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Grokipedia.
  • Kulinkovich reaction. Wikipedia.
  • Kulinkovich Reaction. SynArchive.
  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society.
  • Metal-catalyzed cyclopropan
  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC, NIH.
  • Theoretical (DFT) Insights into the Mechanism of Copper-Catalyzed Cyclopropanation Reactions. Journal of the American Chemical Society.
  • Cyclopropanation of Alkenes. Master Organic Chemistry.
  • Kulinkovich Reaction. Organic Chemistry Portal.
  • Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. Organic Letters.
  • Cobalt(II)
  • Mechanism of Rhodium-Catalyzed Cyclopropanation/Cycliz
  • Simmons–Smith reaction. Wikipedia.
  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS.
  • Simmons-Smith Cyclopropan
  • Simmons-Smith Cyclopropan
  • Mechanism of the rhodium porphyrin-catalyzed cyclopropan
  • Catalytic asymmetric cyclopropanation of electron deficient alkenes mediated by chiral sulfides.
  • The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry.
  • Catalytic asymmetric cyclopropanation at a chiral platform. Organic & Biomolecular Chemistry.
  • On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. Chemistry – A European Journal.
  • Rhodium-Catalyzed Enantioselective Cascade Cyclopropanation.
  • Overcoming low yields in cyclopropanation reactions with copper c
  • A DFT Study on the Mechanism of Cyclopropanation via Cu(acac)2-Catalyzed Diazo Ester Decomposition. Organometallics.
  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. PMC, NIH.
  • On the Mechanism of the Copper-Catalyzed Cyclopropan
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of N
  • Palladium Catalyzed Cyclopropanation of Unsaturated Endoperoxides. A New Peroxide Preserving Reaction. PMC, NIH.
  • Cyclopropanation Reactions of Semi-stabilized and Non-stabilized Diazo Compounds. SynOpen.
  • Metal-catalysed C–C bond formation at cyclopropanes.
  • Metal-catalysed C-C bond formation
  • Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes.
  • Metal-Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity. Request PDF.
  • eCyclopropanation – a safe and scalable electrochemical route to cyclopropanes. Chemical Science.
  • Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. PMC, NIH.
  • Synthesis of cyclopropanes via palladium-catalyzed [2 + 1] annulations of sulfoxonium ylides and norbornenes. Request PDF.
  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PMC, NIH.
  • Catalytic Methods for the Synthesis of 2-Methylcyclopropane-1-carbaldehyde: Applic
  • Cyclopropanation Reactions of Semi-stabilized and Non-stabilized Diazo Compounds.
  • Iron-catalyzed transformations of diazo compounds. Oxford Academic.
  • Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity. BenchChem.
  • Catalytic Cyclopropanation with Iron(II) Complexes.
  • Metal-Catalyzed Cyclopropan
  • Technical Support Center: Optimizing Cyclopropan
  • Enhancement of Cyclopropanation Chemistry in the Silver-Catalyzed Reactions of Aryldiazoacetates. Journal of the American Chemical Society.

Sources

Method

Application Note: Quantitative GC-MS Analysis of 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid via Silylation

Introduction & Analytical Challenge 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid (commonly known as caronic acid) is a highly valuable compound. It serves as a critical chiral intermediate in the synthesis of pyrethroi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

3,3-Dimethylcyclopropane-1,2-dicarboxylic acid (commonly known as caronic acid) is a highly valuable compound. It serves as a critical chiral intermediate in the synthesis of pyrethroid insecticides and advanced antiviral pharmaceuticals (e.g., Nirmatrelvir/Paxlovid and Boceprevir). Furthermore, it is a recognized secondary organic aerosol (SOA) marker in atmospheric chemistry[1].

Analyzing caronic acid via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental analytical challenge. The molecule contains two highly polar carboxylic acid (-COOH) functional groups. These groups induce strong intermolecular hydrogen bonding, which results in low volatility, high boiling points, and severe peak tailing due to irreversible adsorption onto the active sites of non-polar GC columns and inlet liners[2]. To achieve sharp, symmetrical peaks and low limits of detection (LOD), chemical derivatization prior to analysis is mandatory.

Chemical Rationale & Causality (E-E-A-T)

This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) to perform a silylation reaction.

  • The Mechanism: Silylation replaces the active acidic protons of caronic acid with trimethylsilyl (TMS) groups, converting the highly polar dicarboxylic acid into a non-polar, highly volatile di-TMS ester[2].

  • The Catalyst: Caronic acid features a rigid cyclopropane ring that creates steric hindrance around the carboxyl groups. While BSTFA is a potent silylating agent, the addition of 1% TMCS is critical. TMCS acts as a catalyst by forming a highly reactive silylating intermediate, providing the necessary activation energy to drive the derivatization of sterically hindered sites to 100% completion.

  • The Solvent: Pyridine is utilized as the reaction solvent because it functions as an acid scavenger. It accepts the leaving protons during the reaction, preventing the acidification of the matrix and further accelerating the silylation process.

Mechanism A Caronic Acid (Polar, Non-Volatile) C Silylation Reaction (60°C, Anhydrous) A->C B BSTFA + 1% TMCS (Reagent & Catalyst) B->C D Di-TMS Caronic Acid (Volatile, Stable) C->D - CF3CONH(TMS)

Fig 1: Reaction mechanism of caronic acid silylation using BSTFA and TMCS.

Experimental Protocol: A Self-Validating System

This methodology is designed as a self-validating system. By incorporating strategic internal standards and monitoring specific reaction checkpoints, the analyst can continuously verify the integrity of the sample preparation.

Step 1: Sample Aliquoting & Internal Standard Addition Transfer an aliquot of the extracted sample (e.g., 100 µL) into a 2 mL glass GC autosampler vial. Immediately add a known concentration of an internal standard (e.g., o-terphenyl or deuterated succinic acid-d4).

  • Causality: Adding the internal standard before evaporation and derivatization corrects for any volumetric losses during drying, variations in derivatization efficiency, and minor fluctuations in GC injection volume[2].

Step 2: Complete Solvent Evaporation (Critical Step) Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen (N2) at room temperature[2].

  • Causality: BSTFA is extremely sensitive to moisture. Even trace amounts of water will aggressively hydrolyze the silylating reagent and revert any successfully formed TMS derivatives back into the free carboxylic acid, leading to massive signal loss.

Step 3: Reagent Addition To the completely dried residue, add 50 µL of anhydrous Pyridine followed by 50 µL of BSTFA containing 1% TMCS[2]. Seal the vial tightly with a PTFE-lined cap.

  • Causality: A 1:1 ratio of reagent to solvent ensures a massive molar excess of BSTFA relative to the active hydrogens in the sample matrix. This excess pushes the reaction equilibrium entirely toward the di-TMS product.

Step 4: Thermal Incubation Vortex the vial for 10 seconds, then incubate in a dry heating block at 60 °C for 40 minutes[1].

  • Causality: While simple primary aliphatic acids may derivatize at room temperature, the steric hindrance of the cyclopropane ring requires thermal energy to overcome the activation barrier for complete di-silylation.

Step 5: Self-Validation & GC-MS Analysis Cool the vial to room temperature prior to injection.

  • Self-Validation Check: During data analysis, monitor the chromatogram for the presence of the mono-TMS derivative. The absence of a mono-TMS peak confirms that the reaction has reached 100% completion and that the anhydrous environment was successfully maintained throughout the workflow.

Workflow S1 1. Aliquot Sample & Add Internal Standard (Corrects for derivatization efficiency) S2 2. Evaporate to Dryness (N2 Stream) (Critical: Removes trace water) S1->S2 S3 3. Add BSTFA/TMCS & Pyridine (Silylating agent and acid scavenger) S2->S3 S4 4. Incubate at 60°C for 40 min (Drives reaction to completion) S3->S4 S5 5. Cool & Inject into GC-MS (Analyze Di-TMS derivatives) S4->S5

Fig 2: Step-by-step experimental workflow for the derivatization and GC-MS analysis.

Data Presentation & Instrumental Parameters

To ensure reproducibility across different laboratories, the quantitative properties of the analyte and the recommended instrumental parameters are summarized below.

Table 1: Target Analyte and Derivative Properties

Compound StateMolecular Weight ( g/mol )Key EI-MS Fragments (m/z)Volatility / Polarity
Caronic Acid (Underivatized) 158.15N/A (Poor GC transmission)Low / Highly Polar
Di-TMS Caronic Acid 302.51287 [M-15]⁺, 147, 73High / Non-Polar

Note: The m/z 287 ion represents the loss of a methyl group from the TMS moiety, which is highly characteristic for structural confirmation[1]. The m/z 73 ion represents the trimethylsilyl cation itself.

Table 2: Recommended GC-MS Parameters

ParameterOptimized Setting
Analytical Column DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm)[1]
Carrier Gas Helium, constant flow at 1.0 - 1.2 mL/min[2]
Injection Volume & Mode 1.0 µL, Splitless mode (Split valve open at 1.0 min)[1]
Inlet Temperature 250 °C[2]
Oven Temperature Program 60 °C (hold 1 min), ramp 10 °C/min to 280 °C (hold 10 min)[1]
Transfer Line Temperature 280 °C[2]
Ion Source Temperature 230 °C (Electron Ionization mode, 70 eV)
Mass Range (Full SCAN) m/z 50 – 500[1]

References

  • Title: Identification of Products Containing −COOH, −OH, and −CO in Atmospheric Oxidation of Hydrocarbons Source: Environmental Science & Technology (ACS Publications) URL: [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid (Caronic Acid)

Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Industrial Relevance & Mechanistic Overview 3,3-Dimethylcyclopropane-1,2-dic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Industrial Relevance & Mechanistic Overview

3,3-Dimethylcyclopropane-1,2-dicarboxylic acid, commonly known as caronic acid , is a highly versatile bicyclic building block. Historically, it served as a foundational intermediate in the synthesis of first- and third-generation pyrethroid insecticides[1]. Recently, its industrial demand has surged due to its critical role as a precursor for the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate core. This bicyclic proline derivative is the structural linchpin in blockbuster antiviral therapeutics, including the HCV protease inhibitor Boceprevir [2] and the SARS-CoV-2 Mpro inhibitor Nirmatrelvir (the active API in Paxlovid)[3].

When transitioning from medicinal chemistry to kilogram- or ton-scale manufacturing, process chemists face significant challenges. The classical synthesis relies on the oxidative cleavage of chrysanthemic acid using ozone or potassium permanganate ( KMnO4​ )[3]. While effective at the bench scale, KMnO4​ generates massive volumes of hazardous manganese waste and poses severe thermal runaway risks, while ozonolysis requires specialized, capital-intensive continuous-flow reactors[4].

To achieve a sustainable, cost-effective, and safe industrial scale-up, modern processes favor the Haloform Degradation Route . This method utilizes 2-acetyl-3,3-dimethylcyclopropane-1-carboxylic acid esters, converting the acetyl group to a carboxylic acid via aqueous alkali metal hypochlorites (bleach)[5]. This route circumvents heavy metals, operates under mild conditions, and utilizes inexpensive, readily available reagents.

RouteComparison Chrys Chrysanthemic Acid (Classical Route) Ozone Ozonolysis / KMnO4 (High Risk / Waste) Chrys->Ozone Caronic Caronic Acid (Target API Precursor) Ozone->Caronic Acetyl 2-Acetyl-3,3-dimethyl- cyclopropane-1-carboxylate Bleach Haloform Reaction (NaOCl, NaOH) Acetyl->Bleach Bleach->Caronic

Fig 1: Comparison of primary industrial synthetic routes to caronic acid.

Evaluation of Synthetic Routes

To justify the selection of the haloform degradation protocol for industrial application, we must evaluate the quantitative parameters of the available synthetic pathways.

Table 1: Quantitative Comparison of Industrial Routes

ParameterChrysanthemic Acid Oxidation[4]Diazoacetate Cyclopropanation[4]Haloform Degradation[5]
Primary Reagents KMnO4​ or O3​ , AcetoneEthyl diazoacetate, Salen-Co NaOCl (Bleach), NaOH
Operating Temp -78 °C ( O3​ ) or Reflux ( KMnO4​ )20 °C to 60 °C0 °C to 80 °C
Safety Profile High Risk (Explosive/Runaway)Moderate (Diazo toxicity)Low Risk (Aqueous process)
E-Factor (Waste) > 25 (Heavy metal sludge)~ 10-15 (Solvent heavy)< 5 (Aqueous salts)
Overall Yield 60 - 70%75 - 82%85 - 92%

Scale-Up Protocol: Haloform Degradation

The following protocol details the two-stage conversion of ethyl 2-acetyl-3,3-dimethylcyclopropane-1-carboxylate to trans-caronic acid.

Causality & Process Rationale
  • Stage 1 (Hydrolysis): The ethyl ester is saponified using aqueous sodium hydroxide. The removal of ethanol via distillation is critical; residual ethanol will aggressively consume the hypochlorite oxidant in the next step, leading to dangerous exothermic side-reactions and generating toxic chloroform gas prematurely[5].

  • Stage 2 (Oxidation): The haloform reaction is highly exothermic. Sodium hypochlorite must be dosed at a strictly controlled rate, maintaining the internal temperature between 20 °C and 80 °C[5]. Lower temperatures stall the reaction leading to oxidant pooling, while temperatures >80 °C cause degradation of the cyclopropane ring.

  • Self-Validating Checkpoints: The protocol integrates In-Process Controls (IPC) via HPLC. The reaction is not quenched until the intermediate methyl ketone is confirmed to be < 0.5% AUC.

Step-by-Step Methodology

Stage 1: Ester Hydrolysis

  • Charge a glass-lined reactor with 1.0 equivalent (e.g., 184 g, 1.0 mol) of ethyl 2-acetyl-3,3-dimethylcyclopropane-1-carboxylate.

  • Add 2.2 equivalents of 15% w/w aqueous Sodium Hydroxide ( NaOH ) solution (approx. 586 g).

  • Heat the biphasic mixture to 80 °C – 100 °C under vigorous agitation for 2 hours.

  • IPC Check 1: Sample the aqueous phase. Acidify and extract with ethyl acetate. Analyze via GC/HPLC to ensure complete disappearance of the starting ester.

  • Apply vacuum (approx. 150-200 mbar) and distill off the liberated ethanol and a portion of the water until the internal temperature reaches 95 °C. Causality: Complete ethanol removal prevents hypochlorite quenching.

  • Cool the resulting aqueous solution of the sodium salt to 20 °C.

Stage 2: Hypochlorite Oxidation 7. To the cooled aqueous solution, begin a controlled addition of 3.5 equivalents of 10-12% w/w aqueous Sodium Hypochlorite ( NaOCl ) solution. 8. Maintain the internal reactor temperature between 40 °C and 60 °C during the addition using a cooling jacket. Note: The reaction is strongly exothermic. Adjust dosing rate to prevent temperature spikes. 9. Once addition is complete, stir the mixture at 60 °C for an additional 3 hours. 10. IPC Check 2: Analyze the reaction mixture via HPLC. The intermediate methyl ketone must be < 0.5%. If > 0.5%, add an additional 0.2 eq of NaOCl and stir for 1 hour. 11. Cool the mixture to 10 °C. Quench any residual hypochlorite by adding a 10% aqueous sodium bisulfite solution until a starch-iodine paper test is negative. 12. Isolation: Slowly acidify the mixture using 37% Hydrochloric Acid ( HCl ) to a pH of 1.5 – 2.0. Maintain temperature < 20 °C during acidification to ensure optimal crystallization. 13. Caronic acid will precipitate as a dense, white crystalline solid[6]. Filter the slurry via a Nutsche filter, wash the cake with ice-cold water (2 x 100 mL), and dry under vacuum at 50 °C to constant weight. 14. Expected Yield: 134 g – 145 g (85% – 92% of theory). Purity > 99.0% by HPLC.

Downstream Processing: Conversion to Bicyclic Proline Core

Once isolated, caronic acid serves as the starting point for synthesizing the azabicyclo[3.1.0]hexane core required for APIs like Nirmatrelvir. The workflow involves dehydrating caronic acid to caronic anhydride, followed by amination and reduction[3].

Avoiding the isolation of highly reactive intermediates is a key tenet of modern scale-up. Recent process optimizations allow the conversion of caronic anhydride to the imide in a telescoped (one-pot) manner, drastically reducing equipment occupancy and minimizing operator exposure to the anhydride[3].

Downstream CA Caronic Acid CAn Caronic Anhydride CA->CAn Ac2O, 120 °C Imide Bicyclic Imide (Telescoped Amination) CAn->Imide Benzylamine, 140 °C Bicyclo 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane core Imide->Bicyclo Reductive Cleavage APIs Nirmatrelvir / Boceprevir Bicyclo->APIs Peptide Coupling

Fig 2: Downstream processing of caronic acid into critical antiviral APIs.

Quantitative Reaction Parameters for Scale-Up

To ensure reproducibility across different manufacturing sites, adhere to the tight operational windows defined in Table 2.

Table 2: Critical Process Parameters (CPPs) for Haloform Route

Process StepParameterTarget RangeConsequence of Deviation
Saponification NaOH Equivalents2.1 – 2.3 eq< 2.1 eq leads to incomplete hydrolysis; > 2.3 eq causes downstream pH adjustment issues.
Distillation Residual Ethanol< 0.1% w/wHigh residual ethanol quenches NaOCl , halting the haloform reaction.
Oxidation NaOCl Dosing Temp40 °C – 60 °C< 40 °C causes oxidant pooling (explosion risk); > 80 °C degrades the cyclopropane ring.
Quench Bisulfite additionUntil Peroxide test is negativeUnquenched hypochlorite will generate toxic Cl2​ gas during the HCl acidification step.
Crystallization Final pH1.5 – 2.0pH > 2.0 leaves product dissolved as the sodium salt, drastically reducing yield.

Sources

Method

Application Note: 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid (Caronic Acid) as a Rigid Scaffold in Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural biology, thermodynamic optimization, and synthetic protocols for bicyclic proline mimetics. Introduction: The Entropi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural biology, thermodynamic optimization, and synthetic protocols for bicyclic proline mimetics.

Introduction: The Entropic Advantage of Rigid Scaffolds

In modern structure-based drug design, minimizing the entropic penalty of ligand binding is a primary strategy for improving target affinity. Flexible aliphatic chains, such as the isobutyl side chain of a leucine residue, suffer a significant loss of conformational entropy when constrained within a highly ordered enzymatic pocket.

3,3-Dimethylcyclopropane-1,2-dicarboxylic acid , commonly known as caronic acid , serves as a foundational building block to overcome this thermodynamic hurdle[1]. By incorporating the gem-dimethyl cyclopropane motif of caronic acid into a pyrrolidine ring, chemists can synthesize 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid —a conformationally restricted bicyclic proline derivative[2].

This rigid scaffold acts as a cyclic leucine mimetic. By "freezing" the molecule into a bioactive conformation, the entropic cost is paid during chemical synthesis rather than during target binding. This scaffold has proven critical in the development of two blockbuster antiviral therapeutics:

  • Boceprevir: A Hepatitis C virus (HCV) NS3/4A serine protease inhibitor[3][4].

  • Nirmatrelvir (Paxlovid): A SARS-CoV-2 Main Protease (Mpro) inhibitor[5][6].

Structural Biology: The S2 Pocket and P2 Leucine Mimetics

Both HCV NS3/4A and SARS-CoV-2 Mpro are highly specific viral proteases that recognize and cleave viral polyproteins. Inhibitors of these enzymes are typically peptidomimetics designed to occupy specific subsites (S1, S2, S3, S4) within the active site[5].

The Causality Behind the Bicyclic Proline Choice

During the optimization of early SARS-CoV-2 Mpro inhibitors (such as the acyclic leucine-containing PF-00835231), researchers faced a challenge with poor oral bioavailability due to low passive absorptive permeability ( Papp​ )[7].

Replacing the P2 L-leucine residue with the caronic acid-derived 6,6-dimethyl-3-azabicyclo[3.1.0]hexane scaffold achieved three critical objectives:

  • Elimination of a Hydrogen Bond Donor (HBD): Unlike an acyclic amino acid, the bicyclic proline lacks an amide NH, significantly increasing cellular permeability and oral absorption[7].

  • Optimal S2 Pocket Penetration: The S2 pocket of Mpro is a deep, lipophilic cleft formed by residues Met49, Met165, and His41[8]. The rigid trans-exo conformation of the bicyclic system projects the gem-dimethyl group directly into this hydrophobic pocket, forming extensive van der Waals interactions[5][9].

  • CH-π Interactions: The β -carbon of the five-membered proline ring engages in a stabilizing CH-π interaction with the catalytic His41 residue[10].

Caption: Hydrophobic interaction map of the P2 bicyclic proline within the SARS-CoV-2 Mpro S2 pocket.

Comparative Data: Impact of P2 Modifications

The superiority of the caronic acid-derived scaffold is evident when comparing the enzymatic potency of various protease inhibitors against SARS-CoV-2 Mpro. While Telaprevir (an HCV inhibitor utilizing a cyclopentylproline P2 moiety) struggles to fit the Mpro S2 pocket, Boceprevir and Nirmatrelvir exhibit deep penetration and high affinity[9][11].

Table 1: Impact of P2 Scaffolds on Protease Inhibition
CompoundPrimary TargetP2 MoietyKey S2 Pocket InteractionsEnzymatic Potency (SARS-CoV-2 Mpro)
PF-00835231 SARS-CoV-2 MproL-Leucine (Acyclic)Met49, Met165, His41 Ki​ = 4.0 nM
Nirmatrelvir SARS-CoV-2 Mpro6,6-dimethyl-3-azabicyclo[3.1.0]hexaneMet49, Met165, His41, Gln189 Ki​ = 3.1 nM
Boceprevir HCV NS3/4A6,6-dimethyl-3-azabicyclo[3.1.0]hexaneMet49, Met165, Asp187, Arg188 IC50​ = 4.1 µM
Telaprevir HCV NS3/4ACyclopentylprolineArg188, Gln192, Met165 IC50​ = 19.0 µM

Data synthesized from comparative structural studies of Mpro inhibitors[7][9][11].

Synthetic Protocols: Constructing the Bicyclic Proline

The industrial synthesis of the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane scaffold relies heavily on the controlled manipulation of caronic acid[2][6]. The following self-validating protocol outlines the generation of the racemic bicyclic proline core, which is subsequently resolved into the active (1R,2S,5S) enantiomer.

Caption: Synthetic workflow from Caronic Acid to Boceprevir and Nirmatrelvir.

Step-by-Step Methodology

Step 1: Dehydration to Caronic Anhydride

  • Procedure: Suspend racemic 3,3-dimethylcyclopropane-1,2-dicarboxylic acid (caronic acid) in acetic anhydride (1.5 eq) in the presence of a catalytic amount of sulfuric acid. Heat the mixture to reflux (approx. 130°C) for 2–3 hours. Remove the acetic acid byproduct via vacuum distillation[2][12].

  • Causality: Caronic acid is highly stable; dehydration forces the formation of the highly reactive cyclic caronic anhydride. Acetic anhydride acts as both the solvent and the dehydrating agent, driving the equilibrium forward by consuming the liberated water.

Step 2: Amination and Cyclization to Bicyclic Imide

  • Procedure: Dissolve the isolated caronic anhydride in tetrahydrofuran (THF). Slowly add aqueous ammonia ( NH3​ ) or benzylamine dropwise at 0°C. Once addition is complete, add a catalytic amount of 4-N,N-dimethylaminopyridine (DMAP) and heat the reaction to 80°C to force ring closure[12].

  • Causality: The initial nucleophilic attack opens the anhydride to form an amic acid intermediate. Heating in the presence of DMAP catalyzes the intramolecular dehydration, closing the ring to form the 3-azabicyclo[3.1.0]hexane-2,4-dione core. Benzylamine is often preferred in industrial settings as the N-benzyl group protects the amine during subsequent harsh reduction steps.

Step 3: Reduction to Bicyclic Pyrrolidine

  • Procedure: Transfer the bicyclic imide to a dry, inert atmosphere (Argon). Slowly add the imide to a suspension of Lithium Aluminum Hydride ( LiAlH4​ , 2.5 eq) in anhydrous THF at 0°C. Reflux for 12 hours. Carefully quench with the Fieser method ( x mL water, x mL 15% NaOH, 3x mL water)[12].

  • Causality: Imides are highly oxidized and resistant to mild reducing agents like NaBH4​ . LiAlH4​ is required to fully reduce both carbonyl groups down to methylene ( CH2​ ) groups, yielding the saturated pyrrolidine framework.

Step 4: Desymmetrization and Resolution

  • Procedure: The racemic 6,6-dimethyl-3-azabicyclo[3.1.0]hexane must be functionalized at the C2 position (typically via cyanation followed by hydrolysis to the carboxylic acid). The resulting racemic amino acid is resolved using classical chiral salt resolution (e.g., L-tartaric acid) or via biocatalytic desymmetrization using Monoamine Oxidase (MAO-N)[4].

  • Causality: Protease S2 pockets are highly stereospecific. Only the (1R,2S,5S) stereoisomer correctly projects the gem-dimethyl group into the hydrophobic cleft while aligning the carboxylic acid for peptide coupling to the P1/P3 fragments. MAO-N biocatalysis is increasingly preferred as it provides exquisite stereocontrol and is a greener alternative to transition-metal catalysis[4].

Conclusion

The utilization of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid (caronic acid) as a rigid scaffold represents a masterclass in structure-based drug design. By pre-organizing the P2 ligand into a rigid bicyclic proline mimetic, medicinal chemists successfully bypass the entropic penalties associated with flexible aliphatic chains. This structural rigidification not only maximizes van der Waals interactions within the S2 pockets of viral proteases but also drastically improves the pharmacokinetic profile of the resulting drugs, culminating in the development of life-saving therapeutics like Boceprevir and Nirmatrelvir.

References

  • Guidechem. "Boceprevir 394730-60-0 wiki".
  • MDPI. "Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals".
  • Patsnap. "Low-cost preparation method of calonic acid and calonic anhydride".
  • MDPI. "Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives".
  • medRxiv. "An Oral SARS-CoV-2 Mpro Inhibitor Clinical Candidate for the Treatment of COVID-19".
  • PMC. "From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease".
  • PMC. "Repurposing the HCV NS3–4A protease drug boceprevir as COVID-19 therapeutics".
  • MDPI. "Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches".
  • ScienceOpen. "A Structural Comparison of Oral SARS-CoV‑2 Drug Candidate Ibuzatrelvir Complexed with the Main Protease (Mpro) of SARS-CoV‑2".
  • ScienceOpen. "Mpro-targeted anti-SARS-CoV-2 inhibitor-based drugs".
  • Google Patents. "EP2129658A2 - Process for the preparation of 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds utilizing bisulfite intermediate".
  • Google Patents. "WO2009073380A1 - Dehydrohalogenation process for the preparation of intermediates useful in providing 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid

Welcome to the technical support center for the synthesis of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid, also known as caronic acid. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid, also known as caronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common synthetic challenges and optimize your reaction yields.

Overview of the Core Synthesis

3,3-Dimethylcyclopropane-1,2-dicarboxylic acid is a valuable building block, notably as an intermediate in the synthesis of various pharmaceuticals and insecticides.[1][2] Several synthetic routes exist, but a common and effective laboratory-scale approach involves the oxidation of (+)-3-carene, a readily available natural product.[3] This method is often favored for its relatively short reaction pathway and cost-effectiveness.[3]

The overall process can be summarized as the oxidative cleavage of the endocyclic double bond of 3-carene using a strong oxidizing agent like potassium permanganate (KMnO₄) under controlled conditions to form the desired dicarboxylic acid.[3] The stereochemistry of the final product (cis or trans) is a critical aspect, with the cis-isomer often being the initial target, which can then be converted to the corresponding anhydride or separated into its enantiomers.[4][5]

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Purification 3-Carene 3-Carene Oxidation Oxidation 3-Carene->Oxidation KMnO4 KMnO4 KMnO4->Oxidation Filtration Filtration Oxidation->Filtration Acidification Acidification Filtration->Acidification Extraction Extraction Acidification->Extraction Crude_Product Crude Caronic Acid Extraction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Caronic Acid Recrystallization->Pure_Product

Caption: General workflow for the synthesis of caronic acid from 3-carene.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the oxidation of 3-carene are a common issue and can stem from several factors. Let's break down the potential causes and solutions:

  • Cause A: Inefficient Oxidizing Agent Dispersion: Potassium permanganate is a solid that needs to react with the organic substrate (3-carene). If the mixing is poor, the reaction will be slow and incomplete.

    • Solution: The use of a phase-transfer catalyst, such as cetyl sodium sulfate, is recommended to improve the interaction between the aqueous KMnO₄ solution and the organic 3-carene.[3] Ensure vigorous stirring throughout the addition of KMnO₄ to maintain a fine suspension and maximize the interfacial area.

  • Cause B: Over-oxidation of the Product: Potassium permanganate is a powerful oxidizing agent. If the reaction temperature is too high or the KMnO₄ is added too quickly, it can lead to the cleavage of the cyclopropane ring and the formation of unwanted byproducts, thus reducing the yield of the desired dicarboxylic acid.

    • Solution: Maintain a low reaction temperature, typically between 5°C and 35°C.[3] The addition of the potassium permanganate solution should be gradual, over a period of several hours, to control the exothermic nature of the reaction.[3]

  • Cause C: Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time. Oxidation times can range from 5 to 15 hours.[3] Monitor the reaction progress by periodically taking small aliquots and analyzing them (e.g., by TLC) to determine the point of maximum product formation before initiating work-up.

ParameterStandard RangeOptimized Range for Higher Yield
Reaction Temperature 5°C - 35°C[3]5°C - 15°C
KMnO₄ Addition Time 1 - 2 hours3 - 5 hours[3]
Reaction Time 5 - 10 hours10 - 15 hours[3]
Stirring Speed ModerateVigorous (to ensure fine suspension)

Question 2: I'm having difficulty separating the product from the manganese dioxide (MnO₂) byproduct. What is the best procedure?

Answer: The large volume of manganese dioxide sludge produced can make product isolation challenging.

  • Solution A: Thorough Filtration and Washing: After the reaction is complete, the MnO₂ must be removed by filtration. It is crucial to wash the filter cake thoroughly with water multiple times. The product, being in its potassium salt form, is water-soluble, and significant amounts can be trapped in the MnO₂ precipitate. Collect all the washings and combine them with the initial filtrate.[3]

  • Solution B: Use of a Filter Aid: To prevent the fine MnO₂ particles from clogging the filter paper, consider using a pad of celite or diatomaceous earth as a filter aid. This will improve the filtration rate and efficiency.

Question 3: My final product is an impure, oily substance instead of a crystalline solid. How can I purify it effectively?

Answer: The presence of unreacted starting material, over-oxidation byproducts, or stereoisomers can lead to an impure product that is difficult to crystallize.

  • Cause A: Presence of Stereoisomers: The oxidation of 3-carene can produce a mixture of cis- and trans-caronic acid. These isomers can have different solubilities and may form a eutectic mixture that is difficult to crystallize.

    • Solution: The separation of cis- and trans-isomers can be achieved by fractional crystallization. The cis- and trans-acids have different melting points (cis: 176°C, trans: 213°C), which can be exploited for separation.[4] Alternatively, conversion to the anhydride can be a purification step, as the cis-isomer readily forms a cyclic anhydride upon heating with a dehydrating agent like acetic anhydride, while the trans-isomer does not.[5][6] The anhydride can then be isolated and hydrolyzed back to the pure cis-dicarboxylic acid.

  • Cause B: Incomplete Acidification: The dicarboxylic acid will only precipitate from the aqueous solution if the pH is sufficiently low to protonate both carboxylate groups.

    • Solution: After filtering off the MnO₂, carefully acidify the combined filtrate and washings with a strong acid (e.g., concentrated HCl or H₂SO₄) to a pH of around 2.[1] Monitor the pH with a pH meter or pH paper to ensure complete protonation.

  • Cause C: Organic Impurities: Unreacted 3-carene or other organic byproducts may be present.

    • Solution: Before acidification, perform an extraction of the alkaline aqueous solution with a non-polar organic solvent (like benzene or toluene) to remove any non-acidic organic impurities.[3] After acidification and precipitation of the product, recrystallization from a suitable solvent (such as water) is a crucial final step to obtain a pure, crystalline product.[4]

Troubleshooting_Tree Start Low Yield or Impure Product Check_Temp Was reaction temp. between 5-15°C? Start->Check_Temp Check_Addition Was KMnO4 added slowly (>3h)? Check_Temp->Check_Addition Yes Sol_Temp Solution: Maintain low temp to prevent over-oxidation. Check_Temp->Sol_Temp No Check_Washing Was MnO2 filter cake washed thoroughly? Check_Addition->Check_Washing Yes Sol_Addition Solution: Slow addition prevents side reactions. Check_Addition->Sol_Addition No Check_pH Was filtrate acidified to pH ~2? Check_Washing->Check_pH Yes Sol_Washing Solution: Multiple washes recover trapped product. Check_Washing->Sol_Washing No Sol_pH Solution: Ensure complete protonation for precipitation. Check_pH->Sol_pH No

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid

Welcome to the Application Scientist Support Center for 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid (commonly known as caronic acid). As a critical alicyclic building block in the synthesis of pharmaceuticals (e.g., t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid (commonly known as caronic acid). As a critical alicyclic building block in the synthesis of pharmaceuticals (e.g., the HCV protease inhibitor boceprevir) and a rigid linker in Lanthanide Coordination Polymers (Ln-CPs), understanding its stability profile is paramount.

This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to ensure the integrity of your experimental workflows.

Section 1: Troubleshooting Guides & FAQs

Q1: We are observing a steady decline in the purity of our caronic acid stock solutions stored in DMSO at room temperature. What is the mechanism of this degradation? A: While the solid form of caronic acid is highly stable, solutions in DMSO are prone to degradation if not stored correctly. DMSO is highly hygroscopic. Over time, moisture absorption facilitates slow acid-catalyzed solvolysis. Furthermore, the cyclopropane ring possesses significant Baeyer strain (~115 kJ/mol). Prolonged exposure to trace impurities or moisture in DMSO at room temperature leads to gradual ring-opening. Causality & Solution: Store DMSO stock solutions at -20°C. Freezing the solvent halts solvolysis and kinetic degradation pathways. Under these conditions, the compound remains stable for up to 3 months 1.

Q2: During forced degradation studies under strongly acidic conditions (e.g., 18% HCl, 60°C), a major degradant appears. Mass spectrometry indicates it is an isomer. What is this byproduct? A: The primary degradant under strong acidic conditions is terebic acid (2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid). Causality: This degradation is driven by electrophilic attack on the highly strained cyclopropane ring. Protonation facilitates the cleavage of the C-C bond, relieving the ring strain. The adjacent carboxylic acid group then participates in an intramolecular nucleophilic attack, forming a stable five-membered lactone ring (terebic acid) 2.

Q3: We are utilizing caronic acid as a dicarboxylate linker in the synthesis of Lanthanide Coordination Polymers (Ln-CPs). At what temperature does the organic framework begin to decompose? A: Caronic acid is an excellent alicyclic linker for MOFs and Ln-CPs due to its rigid "clip-like" structure. Thermogravimetric analysis (TGA) of gadolinium-based coordination polymers utilizing 3,3-dimethylcyclopropane-1,2-dicarboxylate shows a plateau of stability up to 320 °C . Causality: Below 320 °C, the metal-carboxylate bonds stabilize the cyclopropane ring. Beyond 360 °C, the thermal energy exceeds the activation barrier for C-C bond cleavage, leading to rapid framework decomposition, decarboxylation, and collapse into the metal oxide 3.

Q4: Is caronic acid sensitive to atmospheric oxidation? A: Yes. In atmospheric chemistry, caronic acid is a well-documented secondary organic aerosol (SOA) product resulting from the ozonolysis and OH-radical initiated photooxidation of Δ3-carene. However, it is not inert. In the presence of continuous OH radicals or high ozone concentrations, it undergoes further oxidative degradation into highly oxygenated organic molecules (HOMs) and smaller volatile fragments 4.

Section 2: Mechanistic Degradation Pathways

StabilityPathway CaronicAcid 3,3-Dimethylcyclopropane- 1,2-dicarboxylic acid AcidStress Acidic Stress (e.g., HCl, Heat) CaronicAcid->AcidStress ThermalStress Thermal Stress (> 320 °C) CaronicAcid->ThermalStress OxidativeStress Oxidative Stress (OH• / O3) CaronicAcid->OxidativeStress RingOpening Electrophilic Ring Opening (Strain Relief) AcidStress->RingOpening Decarbox Decarboxylation & Framework Collapse ThermalStress->Decarbox RadicalOx Radical Propagation & Chain Cleavage OxidativeStress->RadicalOx TerebicAcid Terebic Acid (Lactone Formation) RingOpening->TerebicAcid Intramolecular Nucleophilic Attack Volatiles Volatile Degradants (CO2, Aliphatics) Decarbox->Volatiles Loss of CO2 HOMs Highly Oxygenated Molecules (HOMs) RadicalOx->HOMs Aerosol Phase

Figure 1: Mechanistic degradation pathways of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid.

Section 3: Quantitative Data & Stability Profiles

Table 1: Storage Guidelines and Expected Shelf Life

StateStorage ConditionExpected Shelf LifeCausality / Notes
Solid Powder Room Temp / 4°C2 YearsHighly stable in the absence of moisture and strong acids.
DMSO Solution -20°C3 MonthsFreezing arrests solvolysis and ring-opening kinetics.
Aqueous Solution 4°C (Neutral pH)1-2 WeeksSusceptible to slow hydrolysis and microbial growth over time.

Table 2: Degradation Pathways and Primary Degradants

StressorPrimary DegradantMechanism of Action
Strong Acid (e.g., HCl)Terebic AcidElectrophilic ring-opening followed by intramolecular lactonization.
Thermal (> 360°C)CO₂, Volatile AliphaticsExceeding activation energy causes framework collapse and decarboxylation.
Atmospheric (OH• / O₃)Highly Oxygenated MoleculesRadical propagation and oxidative chain cleavage in aerosol phases.
Section 4: Validated Experimental Protocols
Protocol 1: Forced Degradation & Stability Indicating Assay (HPLC-UV)

Objective: To quantify the acid-catalyzed degradation of caronic acid into terebic acid. Self-Validating System Design: This protocol mandates an internal standard (IS) to account for evaporative losses during heating. A control blank ensures column integrity, and a resolution threshold ensures the polar dicarboxylic acid is fully separated from the lactone degradant.

  • System Suitability Preparation: Prepare a mobile phase of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B). Use a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm).

  • Standard Preparation: Dissolve 10 mg of caronic acid and 5 mg of internal standard (e.g., suberic acid) in 10 mL of HPLC-grade water.

  • Acid Stress Initiation: Transfer 2 mL of the standard solution to a glass vial. Add 2 mL of 2 M HCl. Seal tightly with a PTFE-lined cap.

  • Thermal Incubation: Incubate the vial in a thermomixer at 60°C for 24 hours. (Causality: The combination of high proton concentration and thermal energy overcomes the activation energy required for cyclopropane ring cleavage).

  • Neutralization & Quenching: Remove the vial and cool to room temperature. Neutralize the solution by adding 2 mL of 2 M NaOH dropwise to halt the lactonization process.

  • Chromatographic Analysis: Inject 10 µL of the stressed sample alongside an unstressed control.

  • Validation Check: Verify that the resolution ( Rs​ ) between the caronic acid peak and the newly formed terebic acid peak is ≥2.0 . Calculate degradation percentage by comparing the peak area ratio (Caronic Acid / IS) of the stressed sample to the unstressed control.

Protocol 2: Preparation and Cryo-Preservation of Master Stock Solutions

Objective: To formulate and store caronic acid solutions for long-term biochemical or synthetic use without spontaneous solvolysis. Self-Validating System Design: Aliquoting prevents freeze-thaw degradation, while anhydrous solvents prevent hydrolysis.

  • Solvent Drying: Use anhydrous DMSO ( ≤0.005% water) stored over molecular sieves. (Causality: Eliminating trace water prevents the initiation of hydrolytic ring-opening).

  • Dissolution: Weigh 15.8 mg of caronic acid powder and dissolve in 1 mL of anhydrous DMSO to create a 100 mM stock. Vortex until completely clear. (Gentle warming to 30°C is acceptable if dissolution is slow, but do not exceed 40°C).

  • Aliquoting: Dispense the solution into 50 µL aliquots in sterile, amber microcentrifuge tubes. (Causality: Amber tubes prevent ambient photo-oxidation, and aliquoting ensures the stock is only subjected to a single freeze-thaw cycle, maintaining concentration uniformity).

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -20°C freezer. Validate stability by running an NMR or HPLC check on one aliquot at the 3-month mark.

References
  • Boceprevir CAS#: 394730-60-0 - ChemicalBook. 1

  • Studies on Chrysanthemic Acid: Part V. A Synthesis of cis-Caronic Acid - Oxford Academic. 2

  • Diverse Lanthanide Coordination Polymers with 3,3′-Dimethylcyclopropane-1,2-dicarboxylate Ligand: Synthesis, Crystal Structure, and Properties - ACS Omega.3

  • Gas-to-Particle Partitioning of Products from Ozonolysis of Δ3-Carene and the Effect of Temperature and Relative Humidity - PMC. 4

Sources

Troubleshooting

Technical Support Center: Purification of Dicarboxylic Acid Products

Welcome to the technical support center for the purification of dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who require high-purity dicarboxylic acids for th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who require high-purity dicarboxylic acids for their work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common and complex purification challenges.

Introduction: The Importance of Purity

Dicarboxylic acids are fundamental building blocks in polymerization, pharmaceuticals, and specialty chemical synthesis. The purity of these difunctional molecules is paramount, as even trace impurities can significantly impact reaction kinetics, polymer properties, and the safety profile of active pharmaceutical ingredients (APIs). Common impurities can include residual starting materials, by-products from incomplete oxidation (e.g., mono-carboxylic acids, aldehydes), isomers, and colored contaminants arising from side reactions or decomposition.[1][2][3]

This guide provides a structured approach to identifying and removing these impurities, ensuring your dicarboxylic acid product meets the stringent purity requirements of your application.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification and analysis of dicarboxylic acids.

Q1: What are the most common impurities I should expect in my crude dicarboxylic acid product?

A1: Impurities are highly dependent on the synthetic route. For instance, products from fermentation may contain residual proteins, n-alkanes, and various organic acids.[1] Chemical synthesis routes, such as the oxidation of cyclic ketones or unsaturated fatty acids, can result in mono-carboxylic acids, incompletely oxidized precursors (like aldehydes), and isomeric by-products.[3][4] Residual solvents from the reaction or initial workup are also common.[2]

Q2: What is the first purification method I should try?

A2: For most crystalline dicarboxylic acids, recrystallization is the most effective and widely used primary purification technique.[3][5] It is a robust method for removing a wide range of impurities by leveraging the solubility differences between the desired product and contaminants in a chosen solvent system.[6]

Q3: How do I assess the purity of my final product?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC) is the standard for quantitative analysis, offering high resolution and accuracy.[2]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy provides crucial structural information and can be used for quantitative analysis (qNMR) to identify and quantify impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) , often after derivatization (e.g., esterification), is excellent for identifying volatile impurities and by-products.[2][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity for detecting trace-level impurities and can be essential for pharmaceutical applications.[8][9]

Q4: My product is colored (yellow to brown). What is the cause and how do I fix it?

A4: Discoloration is typically caused by high-molecular-weight, conjugated organic impurities formed during the synthesis.[1][10] The most common and effective method for color removal is treatment with activated carbon (charcoal) .[11][12] The porous structure of activated carbon provides a vast surface area that adsorbs these colored impurities, which are then removed by filtration.[13]

In-Depth Troubleshooting Guides

This section provides detailed, question-and-answer-based solutions to specific problems encountered during purification.

Guide 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique, but it can present several challenges. The core principle relies on dissolving the crude solid in a minimal amount of a hot solvent in which it has high solubility, and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.[5]

Q: I've added a lot of hot solvent, but my compound won't dissolve. What should I do?

A: This indicates you have chosen an inappropriate solvent.

  • Causality: The polarity of your chosen solvent is likely too different from that of your dicarboxylic acid. Dicarboxylic acids are highly polar, and non-polar solvents like hexane or toluene will be ineffective.[3]

  • Solution:

    • Switch to a More Polar Solvent: Try polar protic solvents like water, ethanol, or acetic acid. Mixtures such as ethanol/water are often excellent choices.[3]

    • Consult Solubility Data: If available, check solubility tables for your specific or a structurally similar dicarboxylic acid to make an informed solvent choice.

Q: My compound dissolved, but it "oiled out" instead of forming crystals upon cooling. Why?

A: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase (an oil) rather than forming a crystal lattice. This often happens when the solution is highly supersaturated or when the boiling point of the solvent is higher than the melting point of the solute.

  • Causality: The high concentration of the solute in the hot solution leads to a state of extreme supersaturation upon cooling, favoring rapid, disordered precipitation over slow, ordered crystallization.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add more of the same solvent to reduce the concentration. Cool slowly.[3]

    • Use a Solvent Mixture: Dissolve the compound in a minimal amount of a hot "good" solvent (where it's highly soluble). Then, slowly add a "poor" solvent (where it's less soluble) dropwise until the solution becomes faintly cloudy (turbid). Reheat slightly to clarify and then allow it to cool slowly. This technique carefully modulates the solubility.[3]

Q: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?

A: This typically means the solution is not sufficiently saturated at the lower temperature; either too much solvent was used, or the chosen solvent is too effective.[1]

  • Causality: The concentration of the dicarboxylic acid in the cold solvent is still below its saturation point, so there is no thermodynamic driving force for crystallization.

  • Solutions (Inducing Crystallization):

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[3][5]

    • Seed the Solution: Add a tiny, pure crystal of the dicarboxylic acid to the solution. This crystal acts as a template for other molecules to deposit onto, initiating crystallization.[3]

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool again.[3]

    • Cool Further: Place the flask in an ice-water bath to significantly decrease the compound's solubility.[5]

Guide 2: Removing Colored Impurities

Colored impurities are a common nuisance. Activated carbon is a highly effective and economical solution for their removal due to its ability to adsorb organic color bodies.[10]

Q: How much activated carbon should I use?

A: Use it sparingly. A common mistake is adding too much, which can significantly reduce your product yield by adsorbing the desired compound along with the impurities.[12]

  • Causality: Activated carbon has a high affinity for planar, conjugated systems, which are often the source of color, but it can also adsorb other organic molecules to some extent.[12]

  • Recommended Procedure:

    • Start with a very small amount, typically the amount that fits on the tip of a spatula (about 1-2% of the solute's weight).[12]

    • Add it to the hot, dissolved solution. Caution: Never add activated carbon to a solution at or near its boiling point, as its high surface area can cause violent bumping or boil-over.[12] Temporarily remove the flask from the heat source before addition.

    • Swirl the hot solution with the carbon for a few minutes. The solution should become visibly lighter.

    • If significant color remains, you can add another small portion, but proceed with caution.

Q: How do I remove the activated carbon after treatment?

A: You must perform a hot filtration .

  • Causality: The dicarboxylic acid must remain dissolved during the filtration process. If the solution cools, your product will prematurely crystallize along with the carbon, leading to a total loss of the purification step.

  • Procedure:

    • Use a fluted filter paper in a stemless or short-stemmed funnel to increase the filtration speed and reduce the surface area for cooling.

    • Preheat the funnel and the receiving flask by pouring some hot, pure solvent through them just before filtration.

    • Pour the hot solution containing the activated carbon through the filter paper as quickly as possible.

    • The resulting filtrate should be colorless or significantly lighter and free of carbon particles. Allow this solution to cool slowly to form pure crystals.

Guide 3: Separating Structurally Similar Impurities

Sometimes, impurities like isomers or homologs are so structurally similar to the desired dicarboxylic acid that recrystallization is ineffective. In these cases, more advanced techniques are required.

Q: Recrystallization isn't improving purity. How can I separate my dicarboxylic acid from a very similar impurity?

A: When solubility properties are too close for recrystallization to work, you must exploit other differences in physical properties, such as polarity.

  • Causality: Co-crystallization can occur when the impurity has a similar shape, size, and polarity, allowing it to be incorporated into the crystal lattice of the desired product.

  • Solutions:

    • Column Chromatography: Reversed-phase chromatography (e.g., using a C18 stationary phase) is a powerful technique for separating polar compounds like carboxylic acids.[14] A gradient elution with a mobile phase like water/acetonitrile, often with a small amount of acid (e.g., 0.1% TFA) to suppress ionization, can effectively separate compounds with subtle polarity differences.[14]

    • Derivatization: In some cases, converting the dicarboxylic acids to their ester derivatives (e.g., methyl or ethyl esters) can alter their properties enough to allow for separation by distillation or chromatography. The purified ester can then be hydrolyzed back to the pure dicarboxylic acid.[7][15]

    • pH Adjustment/Monosalt Crystallization: The pKa values of the dicarboxylic acid and a monocarboxylic acid impurity may be different enough to allow for separation. Carefully adjusting the pH of an aqueous solution can selectively precipitate one species over the other. For example, adjusting the pH to between 6.2-7.0 can form the monosalt of a long-chain dicarboxylic acid, which may have different crystallization properties than the impurities.[1]

Standard Operating Protocols (SOPs)

SOP 1: Standard Recrystallization Workflow

This protocol outlines the standard steps for purifying a solid dicarboxylic acid.

  • Solvent Selection: Choose a solvent in which the dicarboxylic acid is highly soluble at high temperatures but poorly soluble at low temperatures.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate with a stir bar).[5]

  • Add Solvent Portion-wise: Continue adding small portions of the hot solvent until the solid just dissolves completely.[5]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated carbon, and swirl for 2-5 minutes.[12]

  • (Optional) Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance. Then, place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals to a constant weight.

SOP 2: Decision-Making for Purification Strategy

The following diagram provides a logical workflow for selecting an appropriate purification strategy based on the initial state of the crude product.

Purification_Decision_Tree start Crude Dicarboxylic Acid Product check_color Is the product visibly colored? start->check_color re_xtal Perform Recrystallization (See SOP 1) check_color->re_xtal No carbon_treat Perform Activated Carbon Treatment during Recrystallization check_color->carbon_treat Yes check_purity Purity acceptable after recrystallization? chromatography Consider Advanced Methods: - Column Chromatography - Derivatization - pH Adjustment check_purity->chromatography No final_product High-Purity Product check_purity->final_product Yes re_xtal->check_purity carbon_treat->check_purity chromatography->final_product

Caption: Decision tree for selecting a dicarboxylic acid purification method.

Data Tables for Reference

Table 1: Solvent Selection Guide for Dicarboxylic Acids

This table provides general guidance on solvent selection. Empirical testing is always necessary for a new system.

Solvent ClassExamplesSuitability for Dicarboxylic Acids
Polar Protic Water, Ethanol, Methanol, Acetic AcidGenerally Good Candidates. Solubility is expected to increase significantly with temperature. Water or aqueous alcohol mixtures are common choices.[3]
Polar Aprotic Acetone, Ethyl Acetate, DMF, DMSOPotentially Useful. May be too effective (high solubility even when cold), leading to low yields. Can be used in solvent mixtures.
Non-Polar Hexane, Toluene, DichloromethaneUnlikely to be Effective as primary recrystallization solvents due to the high polarity of the dicarboxylic acid. May be useful as the "poor" solvent in a mixed-solvent system.[3]

References

  • Activated Carbon for Color Removal | 6 key Applications. (2025, December 2). Vertex AI Search.
  • Activ
  • Technical Support Center: Purifying Long-Chain Dicarboxylic Acids. Benchchem.
  • A Researcher's Guide to Purity Assessment of Synthesized Cyclooctane-1,5-Dicarboxylic Acid. Benchchem.
  • Recrystalliz
  • Charcoal - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.
  • Decolorization with Activated Carbon. (2025, April 7). Carbotecnia.
  • Technical Support Center: 4-Fluorobenzene-1,3-dicarboxylic Acid Purific
  • The Role Of Activated Carbon In Organic Synthesis. (2020, June 13). Xingyuan Industry.
  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom.org.
  • Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. (2024, December 16).
  • Process for crystallization of dicarboxylic acids.
  • Method of analyzing dicarboxylic acids.
  • Purification and recovery of dicarboxylic acids using melt crystallization.
  • Recrystallization and Crystalliz
  • Method of analyzing dicarboxylic acids.
  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012, November 9). Teledyne ISCO.
  • PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE. (2018, December 27).
  • Method of purifying a dicarboxylic acid.
  • Process for the separation of dicarboxylic acids
  • acetonedicarboxylic acid. Organic Syntheses Procedure.
  • 8 questions with answers in DICARBOXYLIC ACIDS.
  • Optimisation of preconcentration for determination of dicarboxylic acids using ion chromatography. (2021, May 6). Taylor & Francis.
  • Dicarboxylic Acids and their Derivatives, Chemistry tutorial. Unknown Source.
  • Preparation and Characterization of di- and Tricarboxylic Acids-Modified Arabinogalactan Plasticized Composite Films. (2023, April 23). MDPI.
  • Synthesis and Characterization of some Dicarboxylic Acid Monomers. (2021, March 18).
  • Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. PMC.

Sources

Optimization

alternative synthetic routes to 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid

Welcome to the Process Chemistry Technical Support Center. Caronic acid (3,3-Dimethylcyclopropane-1,2-dicarboxylic acid) and its dehydrated counterpart, caronic anhydride, are critical bicyclic precursors for the 6,6-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Caronic acid (3,3-Dimethylcyclopropane-1,2-dicarboxylic acid) and its dehydrated counterpart, caronic anhydride, are critical bicyclic precursors for the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide intermediate. This intermediate is the structural backbone of blockbuster protease inhibitors like Nirmatrelvir (Paxlovid) and Boceprevir 1.

Historically, the synthesis of caronic acid relied on the oxidative cleavage of chrysanthemic acid using ozone or potassium permanganate. However, these methods present severe scalability bottlenecks, including explosive hazards and massive heavy metal waste 2. This guide provides troubleshooting frameworks and self-validating protocols for alternative, scalable synthetic routes to ensure safe and high-yielding production.

I. Quantitative Comparison of Alternative Synthetic Routes

To select the optimal synthetic strategy for your facility, refer to the comparative data below. We highly recommend transitioning away from traditional oxidative cleavage toward transition-metal catalysis or haloform-based methodologies.

Synthetic RouteStarting MaterialsKey ReagentsYield / PurityScalability & Safety Profile
Traditional Cleavage Chrysanthemic AcidO₃ or KMnO₄Moderate / ~90%Poor. High explosion risk (O₃) or massive heavy metal waste (KMnO₄).
Co-Catalyzed Cyclopropanation Isopentenyl EstersEthyl Diazoacetate, Co-SalenHigh / >95%Excellent. Avoids oxidants; high atom economy; requires diazo handling 3.
Sulfur Ylide Addition Mesityl OxideDimethylsulfonium ylideGood / >92%Good. Mild conditions; avoids metals, but requires strict anhydrous ylide handling 2.
Haloform Cleavage 2-Acetyl-3,3-dimethylcyclopropaneNaOCl (Bleach), NaOHHigh / >98%Excellent. Uses cheap, safe reagents; highly scalable and exothermic-controlled 4.

II. Pathway Visualization

G Chrys Chrysanthemic Acid (Traditional) Caronic Caronic Acid (3,3-Dimethylcyclopropane- 1,2-dicarboxylic acid) Chrys->Caronic Ozonolysis / KMnO4 (Hazardous) Iso Isopentenyl Ester + Ethyl Diazoacetate Iso->Caronic Co-Salen Catalysis + Hydrolysis Mes Mesityl Oxide + Sulfur Ylide Mes->Caronic Cyclopropanation + Oxidation Acet Acetylcyclopropane Derivatives Acet->Caronic Haloform Reaction (NaOCl) Anhydride Caronic Anhydride Caronic->Anhydride Dehydration (Ac2O) Nirmatrelvir Nirmatrelvir / Boceprevir Intermediate Anhydride->Nirmatrelvir Amination & Reduction

Fig 1: Alternative synthetic pathways to caronic acid and its downstream pharmaceutical intermediates.

III. Self-Validating Experimental Protocols

Protocol A: Haloform Cleavage of Acetylcyclopropanes

This route leverages the degradation of methyl ketones to carboxylic acids using aqueous hypochlorite. It is highly favored for industrial scale-up due to the avoidance of heavy metals 4.

  • Step 1: Saponification

    • Action: Suspend 2-acetyl-3,3-dimethylcyclopropane-1-carboxylic acid ester in a 15% aqueous NaOH/Methanol mixture. Stir at 45 °C for 2 hours.

    • Causality: The ester must be hydrolyzed to the carboxylate salt first. If the haloform reaction is attempted on the intact ester, the hypochlorite will cause competing oxidative cleavage of the ester linkage, leading to complex impurity profiles.

    • In-Process Control (IPC): TLC or GC-MS must show complete disappearance of the ester starting material. Remove methanol via vacuum distillation before proceeding, as methanol will competitively react with NaOCl.

  • Step 2: Haloform Cleavage

    • Action: Cool the aqueous carboxylate solution to 0-5 °C. Slowly dose in 3.5 equivalents of 10-15% aqueous NaOCl, maintaining the internal temperature below 15 °C.

    • Causality: The reaction proceeds via a trichloromethyl ketone intermediate. The strict temperature control prevents the thermal decomposition of NaOCl into chlorate (ClO₃⁻), which is unreactive for this transformation.

    • IPC: Check the reaction mixture with starch-iodide paper. A persistent blue-black color indicates active hypochlorite is still present, ensuring complete conversion.

  • Step 3: Acidification & Isolation

    • Action: Quench excess hypochlorite with sodium bisulfite. Acidify the aqueous layer to pH 1.5 using concentrated HCl. Extract with ethyl acetate, dry, and concentrate to yield crystalline trans-3,3-dimethylcyclopropane-1,2-dicarboxylic acid.

Protocol B: Cobalt-Catalyzed Cyclopropanation

This route utilizes a Salen-Cobalt catalyst to facilitate the addition of a carbene (derived from ethyl diazoacetate) across the double bond of an isopentenyl ester 3.

  • Step 1: Carbene Transfer

    • Action: Dissolve the isopentenyl ester and 1 mol% Co-Salen catalyst in toluene. Slowly syringe in ethyl diazoacetate (EDA) over 4 hours at 25 °C.

    • Causality: EDA is highly energetic. Slow addition keeps the steady-state concentration of EDA low. If EDA concentration spikes, the carbenes will react with unreacted EDA rather than the alkene, forming diethyl maleate/fumarate byproducts (carbene dimerization).

    • IPC: Monitor the reaction via FTIR. The disappearance of the strong diazo stretch at ~2110 cm⁻¹ confirms the safe consumption of EDA.

  • Step 2: Hydrolysis to Caronic Acid

    • Action: Treat the resulting cyclopropanated diester with 2M aqueous NaOH at reflux for 4 hours, followed by acidification to pH 2.

    • Causality: The steric hindrance of the 3,3-dimethyl groups requires elevated temperatures to fully hydrolyze the adjacent ester groups.

IV. Troubleshooting & FAQs

Q1: During the Co-Salen catalyzed cyclopropanation, my cis/trans diastereoselectivity is poor. How can I enrich the desired isomer? A1: Diastereoselectivity in metal-catalyzed cyclopropanation is governed by the approach trajectory of the alkene to the metal-carbene complex. If you are observing poor trans selectivity, the steric bulk of your starting ester is likely insufficient. Fix: Switch from a methyl or ethyl ester to a tert-butyl or bulky chiral ester. The increased steric demand forces the alkene to adopt an anti-approach relative to the ester group on the carbene, significantly enriching the trans isomer. Additionally, lowering the reaction temperature from 25 °C to 10 °C can improve the dr (diastereomeric ratio) at the cost of reaction time.

Q2: In the haloform reaction of 2-acetyl-3,3-dimethylcyclopropane-1-carboxylate, I am seeing incomplete cleavage and chlorinated byproducts. What is the cause? A2: This is a classic symptom of a pH drop during the reaction. The haloform cleavage requires strictly basic conditions (pH > 12). Causality: The intermediate is a trichloromethyl ketone. Under highly basic conditions, hydroxide attacks the carbonyl, and the trichloromethyl anion (-CCl₃) acts as an excellent leaving group. If the pH drops below 10, the intermediate stalls, and the trichloromethyl ketone can undergo competing alpha-protonation or side reactions. Fix: Buffer the NaOCl solution with additional NaOH (1-2 equivalents) prior to addition to ensure the pH remains >12 throughout the entire dosing phase.

Q3: When scaling up the sulfur ylide route with mesityl oxide, the yield drops significantly due to premature ylide decomposition. How do we stabilize it? A3: Sulfur ylides (such as (ethoxycarbonylmethyl)dimethylsulfonium ylide) are highly sensitive to moisture and undergo rapid hydrolysis to sulfoxides and alkanes 2. Fix: Ensure your solvent (typically THF or DMSO) is strictly anhydrous (Karl Fischer titration < 50 ppm H₂O). Furthermore, the deprotonation of the sulfonium salt to form the ylide is exothermic. On scale-up, inadequate heat removal causes thermal degradation of the ylide. Use a jacketed reactor to maintain the internal temperature between -5 °C and 0 °C during the base addition phase.

Q4: I am trying to convert caronic acid to caronic anhydride, but I am getting a dark, tarry mixture. What is going wrong? A4: The dehydration of caronic acid to caronic anhydride typically uses acetic anhydride. If you are observing tarring, you are likely overheating the reaction or using degraded acetic anhydride containing free acetic acid and trace metals. Fix: Reflux the caronic acid in pure acetic anhydride at 120 °C for exactly 2 hours, then immediately apply a vacuum to distill off the acetic acid byproduct. Prolonged heating causes the strained cyclopropane ring to undergo thermal ring-opening polymerization.

V. References

Sources

Troubleshooting

Technical Support Center: Enhancing Stereoselectivity in Asymmetric Cyclopropanation

Welcome to the Technical Support Center for Asymmetric Cyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their stereoselective cyclop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Cyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their stereoselective cyclopropanation reactions. Chiral cyclopropanes are crucial building blocks in pharmaceuticals and agrochemicals, and achieving high stereoselectivity is paramount for their successful application.[1][2][3][4] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during asymmetric cyclopropanation experiments. Each entry details the potential causes and provides actionable, step-by-step solutions grounded in established chemical principles.

Q1: I'm observing low enantioselectivity (ee) in my cyclopropanation reaction. What are the likely causes and how can I improve it?

Low enantiomeric excess is a frequent challenge and can stem from several factors. A systematic approach is the most effective way to diagnose and solve the issue.[5]

Potential Causes & Troubleshooting Steps:

  • Catalyst and Ligand Integrity:

    • Cause: The chiral catalyst or ligand may have degraded, or if prepared in-house, may be impure.[5][6]

    • Solution:

      • Verify Purity: Confirm the purity of your catalyst and ligand using techniques like NMR or chiral HPLC. For commercial products, ensure they are from a reputable supplier and have been stored correctly.[5]

      • Fresh is Best: Whenever possible, use a fresh batch of catalyst or a newly opened bottle of ligand.

      • Ligand Screening: The choice of ligand is critical. If one class of ligands, like Pybox, yields low ee, consider switching to a different class, such as chiral porphyrins or TADDOL-derived catalysts, which may offer a better steric and electronic match for your substrate.[1][2][4] Some C1-symmetric ligands have also shown promise where C2-symmetric ligands have failed.[1][4]

  • Reaction Temperature:

    • Cause: Temperature directly influences the energy difference between the diastereomeric transition states. Higher temperatures can lead to lower enantioselectivity.[5][6]

    • Solution:

      • Systematic Cooling: Screen a range of lower temperatures. A decrease of 10-20 °C can have a significant impact. For instance, some reactions show improved selectivity when moved from room temperature to 0 °C or even -10 °C.[7]

      • Monitor Kinetics: Be aware that lowering the temperature will also decrease the reaction rate, so you may need to extend the reaction time.

  • Solvent Effects:

    • Cause: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[5][8] A suboptimal solvent can lead to poor stereochemical communication.

    • Solution:

      • Solvent Screening: Conduct a screen of solvents with varying polarities and coordinating abilities. A switch from a coordinating solvent like THF to a non-coordinating one like dichloromethane (DCM) or toluene can dramatically alter the outcome.[5] In some phase-transfer catalyzed systems, a biphasic system like mesitylene and aqueous potassium carbonate has proven optimal.[2]

  • Substrate and Reagent Quality:

    • Cause: Impurities in the alkene or the diazo compound can interfere with the catalytic cycle. The stability of the diazo compound is also a critical factor; they can decompose, especially if not handled correctly.[6][9][10]

    • Solution:

      • Purify Starting Materials: Ensure your alkene is free from coordinating impurities.

      • Freshly Prepare Diazo Compounds: Use freshly prepared or purchased diazo compounds. If generating them in situ, ensure the precursor (e.g., sulfonylhydrazone) is pure.[11]

      • Slow Addition: For reactions using diazo compounds, slow and controlled addition via a syringe pump is often crucial to maintain a low stationary concentration, minimizing side reactions like carbene dimerization.[6]

Q2: My reaction is giving poor diastereoselectivity (de), particularly with substituted alkenes. How can I control the formation of the desired diastereomer?

Diastereoselectivity in cyclopropanation is governed by the steric and electronic interactions between the approaching carbene and the alkene.

Potential Causes & Troubleshooting Steps:

  • Catalyst and Ligand Choice:

    • Cause: The steric and electronic properties of the catalyst-ligand system are the primary drivers of diastereoselectivity.[12]

    • Solution:

      • Tune the Catalyst: For rhodium-catalyzed reactions, switching between different carboxylate or carboxamidate ligands can favor one diastereomer over another.[13] For example, dirhodium tetraprolinates are effective for some intermolecular reactions, while dirhodium carboxamidates excel in intramolecular cyclopropanations.

      • Consider Cobalt Porphyrins: Cobalt(II) porphyrin catalysts are known to be highly tunable. By modifying the porphyrin ligand, you can often shift the selectivity towards either the trans- or cis-cyclopropane product.[12]

  • Alkene Geometry and Substituents:

    • Cause: The geometry (E vs. Z) of the alkene and the nature of its substituents play a significant role. For instance, (E)-alkenes often react with lower selectivity than their (Z)-counterparts in some systems.[14]

    • Solution:

      • Substrate Modification: If feasible, modifying the substituents on the alkene can enhance steric differentiation.

      • Directing Groups: The presence of a directing group, such as a hydroxyl group in an allylic alcohol, can lead to excellent diastereocontrol through coordination with the metal center.[15]

  • Solvent and Additives:

    • Cause: The reaction medium can influence the transition state geometry.

    • Solution:

      • Solvent Optimization: As with enantioselectivity, a solvent screen is advisable. In some cases, a change in solvent can invert the diastereomeric ratio.

      • Use of Additives: In some rhodium-catalyzed systems, additives like 2-chloropyridine or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to improve diastereoselectivity, potentially by modulating the reactivity of the catalyst or scavenging impurities.[16][17]

Q3: I am experiencing low yield or catalyst deactivation. What are the common culprits?

Low yields can be frustrating and are often linked to catalyst deactivation or competing side reactions.

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation:

    • Cause: The catalyst can be deactivated by impurities, side products, or even the substrate/product itself, especially if they are good chelating agents.[14]

    • Solution:

      • Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can degrade many catalysts.

      • Purify Reagents and Solvents: Remove any potential catalyst poisons.

      • Incremental Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can maintain a sufficient concentration of the active species.[14]

  • Side Reactions:

    • Cause: The highly reactive metal carbene intermediate can participate in undesired reaction pathways.

    • Solution:

      • Minimize Carbene Dimerization: This is a common side reaction, leading to products like diethyl maleate/fumarate from ethyl diazoacetate.[6] Maintaining a very low concentration of the diazo compound through slow addition is the most effective mitigation strategy.

      • Prevent C-H Insertion: The carbene can insert into C-H bonds, particularly allylic ones.[6] Choosing a catalyst/ligand system known to favor cyclopropanation over C-H insertion is key. This can be influenced by the steric bulk and electronic properties of the ligand.

      • Avoid [3+2] Cycloaddition: This side reaction can occur with donor-acceptor cyclopropanes.[6] Again, catalyst and ligand selection is crucial to steer the reaction towards the desired [2+1] cycloaddition pathway.

  • Inappropriate Reaction Temperature:

    • Cause: A temperature that is too high can lead to the decomposition of the diazo compound, the carbene, or the product, while a temperature that is too low may result in an impractically slow reaction.[6]

    • Solution:

      • Literature Precedent: Always consult the literature for the optimal temperature range for your specific catalyst system and substrates.

      • Careful Optimization: If no precedent exists, start at a moderate temperature (e.g., room temperature) and adjust based on reaction monitoring (TLC, GC-MS).

Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions that are fundamental to designing and executing successful asymmetric cyclopropanation experiments.

Q4: How do I choose the right catalyst-ligand system for my specific substrate?

Answer: The selection process is a multi-faceted decision based on the nature of both your alkene and your carbene precursor.

  • For Electron-Rich Alkenes (e.g., Styrenes, Vinyl Ethers): Copper(I) complexes with bisoxazoline (Box) or pyridine-bisoxazoline (Pybox) ligands are often a good starting point.[13][18] Chiral dirhodium(II) catalysts, particularly those with carboxamidate ligands, are also highly effective.

  • For Electron-Deficient Alkenes: This is a more challenging substrate class. Engineered metalloenzymes, such as myoglobin-based carbene transferases, have recently emerged as powerful catalysts for these transformations, often exhibiting radical-based reactivity that is complementary to traditional electrophilic catalysts.[19][20] Some organocatalytic systems using phase-transfer catalysts have also been developed for electron-deficient chalcones.[2]

  • For Unstabilized Carbenes: Traditional methods often rely on diazoalkanes with stabilizing groups. For less stable alkyl-substituted carbenes, newer methods using cobalt catalysts with gem-dichloroalkanes as carbene precursors have proven highly effective and enantioselective.[1][4][21]

  • Intramolecular vs. Intermolecular: The optimal catalyst can differ. For instance, Doyle's dirhodium(II) carboxamidate catalysts are particularly well-suited for intramolecular cyclopropanations, often giving very high enantioselectivities.

A summary of catalyst performance for different substrate types is presented below.

Catalyst SystemAlkene TypeCarbene PrecursorTypical SelectivityReference
Cu(I)-Box/Pybox Electron-Rich (Styrenes)DiazoacetatesGood to Excellent ee[18]
Rh₂(Doyle-type) Alkenyl DiazoacetatesIntramolecularExcellent ee
Co(II)-Porphyrin Various AlkenesDiazoacetatesTunable de, Good ee[12][22]
Engineered Myoglobin Electron-Deficient AlkenesDiazoacetatesExcellent de & ee[19][20]
Co(I)-Pybox/OIP Mono- & Di-substitutedgem-DichloroalkanesHigh ee[1][4]
Q5: What is the mechanistic basis for stereochemical induction in these reactions?

Answer: Stereoselectivity arises from the chiral environment created by the catalyst, which forces the alkene to approach the metal-carbene intermediate in a specific orientation.

The generally accepted mechanism involves the following key steps:

  • Catalyst Activation: The metal catalyst reacts with the diazo compound to eliminate dinitrogen (N₂) and form a reactive metal-carbene (or carbenoid) intermediate.

  • Alkene Approach: The alkene approaches the electrophilic carbene. The chiral ligands on the metal create a sterically and electronically differentiated space.

  • Stereodetermining Step: The alkene adds to the carbene. To minimize steric clash with the bulky groups of the chiral ligand, the alkene will adopt a preferred trajectory. This preferential approach dictates the stereochemistry of the newly formed cyclopropane ring.

DFT models and mechanistic studies suggest that factors like π-stacking interactions between an electron-rich substrate and the ligand, or hydrogen bonding between the ligand and the carbene, can play a crucial role in locking in a specific transition state geometry, leading to high asymmetric induction.[1][13]

Below is a conceptual workflow illustrating the troubleshooting process for low stereoselectivity.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_initial_checks Initial Checks cluster_optimization Systematic Optimization cluster_advanced Advanced Solutions cluster_outcome Desired Outcome Problem Low Stereoselectivity (ee or de) Purity Verify Reagent & Catalyst Purity Problem->Purity Start Here Conditions Confirm Temp. & Concentration Purity->Conditions Inert Ensure Inert Atmosphere Conditions->Inert Ligand Screen Chiral Ligands Inert->Ligand If problem persists Solvent Screen Solvents Ligand->Solvent Success High Stereoselectivity Achieved Ligand->Success Temp Optimize Temperature (Lower) Solvent->Temp Solvent->Success Addition Optimize Diazo Addition Rate Temp->Addition Temp->Success Catalyst Change Metal Catalyst (e.g., Rh, Cu, Co) Addition->Catalyst If still suboptimal Addition->Success Method Consider Alternative Method (e.g., Biocatalysis) Catalyst->Method Catalyst->Success Method->Success

Caption: A systematic workflow for troubleshooting low stereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Asymmetric Cyclopropanation

This protocol provides a general starting point for the intermolecular cyclopropanation of an alkene with a diazoacetate using a chiral dirhodium(II) catalyst.

Materials:

  • Chiral Dirhodium(II) Catalyst (e.g., Rh₂(S-TPPTTL)₄, 0.1-1 mol%)

  • Alkene (1.0 equiv)

  • Diazoacetate (e.g., ethyl phenyldiazoacetate, 1.1 equiv)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Hexafluoroisopropanol)

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the chiral dirhodium(II) catalyst and the alkene.

  • Add the anhydrous, degassed solvent via syringe.

  • In a separate flame-dried syringe, prepare a solution of the diazoacetate in the same solvent.

  • Place the syringe containing the diazoacetate solution onto a syringe pump.

  • Slowly add the diazoacetate solution to the stirred reaction mixture over a period of 4-8 hours at the desired temperature (e.g., 25 °C).

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours or until TLC/GC analysis indicates full consumption of the starting material.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (by ¹H NMR of the crude mixture), and enantiomeric excess (by chiral HPLC or SFC analysis).

Note: For substrates sensitive to catalyst deactivation or prone to side reactions, the use of additives like 4Å molecular sieves or 2-chloropyridine may be beneficial.[16]

References

  • Recent advances in asymmetric synthesis via cyclopropanol intermedi
  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity.
  • Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. PMC.
  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. J. Am. Chem. Soc.
  • Asymmetric cyclopropanation of chalcones using chiral phase-transfer c
  • Asymmetric cyclopropanation via an electro-organoc
  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Fe
  • Enantioselective Transfer Reactions of α-Hetero
  • Side reactions and byproduct formation in cyclopropan
  • Diastereoselective and Enantioselective Cyclopropanation of Alkenes Catalyzed by Cobalt Porphyrins. The Journal of Organic Chemistry.
  • Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. J. Am. Chem. Soc.
  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC.
  • Computational design of generalist cyclopropanases with stereodivergent selectivity. bioRxiv.
  • An overview on the applications of 'Doyle catalysts' in asymmetric cyclopropanation, cyclopropenation and C–H insertion reactions. Indian Academy of Sciences.
  • Organocatalytic regio- and stereoselective cyclopropanation of olefins.
  • Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach.
  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. ChemRxiv.
  • Cyclopropan
  • Stereoselective Cyclopropan
  • Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)
  • Role of Additives to Overcome Limitations of Intermolecular Rhodium-Catalyzed Asymmetric Cyclopropan
  • Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts.
  • Troubleshooting low enantiomeric excess in asymmetric synthesis. Benchchem.
  • Cyclopropanation Reactions of Semi-stabilized and Non-stabilized Diazo Compounds. MDPI.
  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Upd
  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC.
  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society.
  • Rhodium(II)
  • Challenging cyclopropanation reactions on non-activated double bonds of f
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • Role of Additives to Overcome Limitations of Intermolecular Rhodium-Catalyzed Asymmetric Cyclopropanation.
  • Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis.
  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid: Structural Rigidity and Functional Advantage

This guide provides an in-depth comparison of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid (DMCDA), also known as caronic acid, with other representative dicarboxylic acids. We will explore how its unique structural fe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid (DMCDA), also known as caronic acid, with other representative dicarboxylic acids. We will explore how its unique structural features—a strained, rigid cyclopropane backbone and gem-dimethyl substitution—translate into distinct physicochemical properties and performance advantages in drug development and materials science. The comparisons are supported by experimental data and detailed protocols for validation.

Introduction: The Significance of the Cyclopropane Scaffold

Dicarboxylic acids are fundamental building blocks in chemistry, widely used as monomers in polymer synthesis and as versatile scaffolds in medicinal chemistry.[1] The introduction of a cyclopropane ring into the carbon backbone, as seen in DMCDA, imposes significant conformational rigidity.[2] This rigidity is a powerful tool in drug design, offering a strategy to lock a molecule into a specific bioactive conformation, thereby enhancing binding affinity to biological targets and improving metabolic stability.[3] 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid exists as cis and trans stereoisomers, with the gem-dimethyl groups on the C3 position further influencing its steric profile and interaction potential. This guide will compare DMCDA to dicarboxylic acids with varying degrees of flexibility and structural motifs to highlight its unique characteristics.

Structural and Physicochemical Comparison

To understand the unique properties of DMCDA, we compare it against a selection of dicarboxylic acids representing different structural classes: a flexible aliphatic acid (Adipic Acid), a rigid aromatic acid (Terephthalic Acid), and its unsubstituted parent cyclopropane structure (Cyclopropane-1,2-dicarboxylic Acid).

cluster_0 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid (trans) cluster_1 Adipic Acid cluster_2 Terephthalic Acid cluster_3 Cyclopropane-1,2-dicarboxylic Acid (trans) DMCDA Adipic Terephthalic CDA

Caption: Structural comparison of selected dicarboxylic acids.

Table 1: Comparison of Physicochemical Properties

Property3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid (trans)Adipic AcidTerephthalic AcidCyclopropane-1,2-dicarboxylic Acid (trans)
Molecular Formula C₇H₁₀O₄C₆H₁₀O₄C₈H₆O₄C₅H₆O₄
Molecular Weight 158.15 g/mol 146.14 g/mol 166.13 g/mol 130.09 g/mol
Melting Point (°C) 209-212152300 (sublimes)139-142
Water Solubility Sparingly soluble1.44 g/100 mL (25°C)[4]0.0017 g/100 mL (25°C)Soluble
pKa₁ ~3.54.433.513.53
pKa₂ ~6.55.414.826.43

Analysis of Properties:

  • Melting Point: Dicarboxylic acids are generally crystalline solids with relatively high melting points compared to monocarboxylic acids of similar molecular weight.[4] The exceptionally high melting point of Terephthalic Acid is due to the planarity and high symmetry of the benzene ring, allowing for efficient crystal packing. DMCDA has a significantly higher melting point than the more flexible Adipic Acid and its parent cyclopropane structure, which can be attributed to the rigid, compact structure imparted by the cyclopropane ring and the gem-dimethyl groups, leading to stable crystal lattice formation.

  • Solubility: The solubility of dicarboxylic acids in water decreases as the carbon chain length and molecular weight increase.[5][6] Terephthalic acid's poor solubility is a result of its rigid, nonpolar aromatic core. While lower members of aliphatic dicarboxylic acids are soluble, this decreases with chain length.[4] The rigid, hydrocarbon-rich structure of DMCDA contributes to its lower solubility compared to the smaller, unsubstituted cyclopropane-1,2-dicarboxylic acid.

  • Acidity (pKa): Dicarboxylic acids are stronger acids than their monocarboxylic counterparts due to the electron-withdrawing inductive effect of the second carboxyl group.[5][7] The first dissociation constant (pKa₁) is significantly lower (more acidic) than the second (pKa₂). This is because after the first proton is lost, the resulting carboxylate anion's negative charge makes it more difficult to remove the second proton.[7] The proximity of the two carboxyl groups in DMCDA and Cyclopropane-1,2-dicarboxylic acid, enforced by the rigid cyclopropane ring, results in a more pronounced difference between pKa₁ and pKa₂ compared to the flexible Adipic Acid, where the carboxyl groups are further apart on average.

Performance in Key Applications

Drug Development and Medicinal Chemistry

The rigid cyclopropane scaffold is a valuable "bioisostere" for unsaturated bonds, providing a stable, three-dimensional structure that can enhance interactions with protein targets.[3]

  • Enzyme Inhibition: The constrained conformation of DMCDA and its derivatives makes them excellent candidates for transition-state analogue inhibitors.[3] For instance, derivatives of cyclopropane-1,2-dicarboxylic acid are known inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in bacteria but absent in mammals, making it an attractive antibiotic target.[3][8][9] The rigid backbone orients the carboxylic acid groups in a precise geometry that can mimic the substrate's binding to the enzyme's active site. This contrasts with flexible molecules like adipic acid, which must adopt a specific, energetically less favorable conformation to bind effectively, often resulting in lower potency.

  • Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation than a corresponding double bond or a flexible aliphatic chain, potentially leading to improved pharmacokinetic profiles for drug candidates.

Polymer Science

Dicarboxylic acids are essential monomers for producing polyesters and polyamides.[1] The geometry of the diacid monomer directly influences the polymer's properties.

  • Adipic Acid: Its flexibility leads to polymers like Nylon 6,6, which are semi-crystalline with good toughness and flexibility.

  • Terephthalic Acid: Its linear rigidity results in polymers like polyethylene terephthalate (PET), known for high strength, thermal stability, and crystallinity.

  • 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid: The kinked and rigid structure of DMCDA would disrupt the linear packing seen with terephthalic acid and prevent the easy folding of adipic acid-based polymers. This is expected to produce amorphous or semi-crystalline polymers with a higher glass transition temperature (Tg), improved thermal stability, and potentially unique optical or barrier properties.

Experimental Protocols for Comparative Evaluation

To ensure scientific integrity, any comparison must be grounded in reliable experimental data. The following protocols outline standardized methods for evaluating the key properties discussed.

Caption: Workflow for the comparative evaluation of dicarboxylic acids.

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, a critical parameter for drug formulation and development.[10][11]

Objective: To measure the thermodynamic solubility of each dicarboxylic acid in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Methodology:

  • Preparation: Add an excess amount of the solid dicarboxylic acid (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the aqueous buffer in a glass vial.[12] Ensure enough solid is present to form a suspension and maintain saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). Equilibrium is confirmed when samples taken at different time points (e.g., 24h and 48h) yield the same concentration.[10]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully collect a precise aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved dicarboxylic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10] HPLC is preferred as it can distinguish the analyte from any impurities.[10]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration

This method provides the pKa values, which are essential for predicting the ionization state of a molecule at a given pH.[13]

Objective: To determine the pKa₁ and pKa₂ values for each dicarboxylic acid.

Methodology:

  • Sample Preparation: Accurately weigh a sample of the dicarboxylic acid and dissolve it in a known volume of deionized, CO₂-free water.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Immerse a calibrated pH electrode and a magnetic stir bar.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH value and the total volume of titrant added.[13]

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate a titration curve.

    • The curve for a dicarboxylic acid will show two equivalence points.

    • The pH at the half-equivalence point for the first dissociation corresponds to pKa₁. The pH at the one-and-a-half-equivalence point (midway between the first and second equivalence points) corresponds to pKa₂.

    • Alternatively, plot the first derivative (ΔpH/ΔV) against the average volume to precisely locate the equivalence points.

Protocol 3: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures changes in a material's mass as a function of temperature, providing critical data on its thermal stability and decomposition profile.[14][15]

Objective: To determine the decomposition temperature of each dicarboxylic acid.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).[16]

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidation.[16]

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[16][17]

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass remaining versus temperature.

    • The onset temperature of decomposition is determined as the point where a significant mass loss begins. This can be calculated as the intersection of the baseline tangent with the tangent of the decomposition curve.[17]

    • The resulting TGA curve provides a clear profile of the material's thermal stability.

Rigidity Backbone Rigidity Drug Drug Design (e.g., Binding Affinity) Rigidity->Drug Constrains Conformation Polymer Polymer Science (e.g., Thermal Properties) Rigidity->Polymer Increases Tg, Affects Crystallinity Stereochem Stereochemistry Stereochem->Drug Defines 3D Shape

Caption: Influence of structural features on application performance.

Conclusion

3,3-Dimethylcyclopropane-1,2-dicarboxylic acid is a unique building block whose value stems directly from its rigid and sterically defined structure. Compared to flexible aliphatic diacids like adipic acid, its conformational constraint is a significant advantage in designing potent enzyme inhibitors and other bioactive molecules. When contrasted with rigid aromatic systems like terephthalic acid, its non-planar, kinked geometry offers a pathway to novel polymers with distinct thermal and physical properties. The systematic evaluation of its physicochemical properties, supported by the robust experimental protocols detailed here, provides researchers, scientists, and drug development professionals with the foundational knowledge to harness the potential of this versatile cyclopropane-containing dicarboxylic acid.

References

  • Dicarboxylic Acids and their Derivatives, Chemistry tutorial. [NA].
  • Physical properties of dicarboxylic acids. (2025-12-10). Filo.
  • comparing the catalytic activity of (1S,2S)-cyclopropane-1,2-dicarboxylic acid with other chiral dicarboxylic acids. Benchchem.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
  • Blanc's Rule. Wikipedia. [NA].
  • DICARBOXYLIC ACID. [NA].
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01).
  • Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. (2024-05-28). RSC Publishing.
  • Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement: Pharmaceutical Development and Technology. (2010-04-30). Taylor & Francis.
  • Solubility Analysis. CD Formulation.
  • In-Depth Technical Guide: Thermal Stability and Decomposition of Naphthalene-2,7-dicarboxylic Acid. Benchchem.
  • A NEW SYNTHESIS OF CARONIC ACID. Zenodo.
  • Development of Methods for the Determination of pKa Values. PMC.
  • Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. (2016-08-25). PubMed.
  • TGA thermograms of (a) cubane-1,4-dicarboxylic acid and (b)... ResearchGate.
  • Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. (2000-10-15). PubMed.
  • Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. Benchchem.
  • TGA thermogravimetric analysis. (2025-12-16). Torontech.
  • Dicarboxylic Acids. (2021-07-31). Chemistry LibreTexts.
  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023-10-16).
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025-09-09). Lab Manager.
  • 4 Determination of pKa of weak acid using PH meter. (2017-07-05). Chemistry Lab Experiments | VTU.
  • Thermal Stability. NETZSCH Analyzing & Testing.
  • Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimet. (2016-08-25). Taylor & Francis.
  • Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. (2024-05-28). PMC.

Sources

Comparative

Unifying the Macroscopic and Microscopic: Experimental vs. Computational Properties of Dicarboxylic Acids

A Comprehensive Comparison Guide for Drug Development and Materials Science Dicarboxylic acids—characterized by two carboxyl (-COOH) functional groups—are foundational molecules in pharmaceutical co-crystal engineering,...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide for Drug Development and Materials Science

Dicarboxylic acids—characterized by two carboxyl (-COOH) functional groups—are foundational molecules in pharmaceutical co-crystal engineering, polymer synthesis, and atmospheric aerosol chemistry. Historically, researchers relied exclusively on experimental benchwork to determine their physicochemical properties. However, the modern paradigm demands a self-validating system where computational chemistry (in silico) and experimental analysis (in vitro/in vacuo) operate in a continuous feedback loop.

As an Application Scientist, I approach dicarboxylic acid characterization not as a choice between experimental or computational methods, but as a mandatory integration of both. Experimental data provides the macroscopic thermodynamic reality, while computational modeling (such as Density Functional Theory and Molecular Dynamics) isolates the microscopic causality—explaining why a molecule behaves the way it does.

This guide objectively compares the performance, limitations, and synergistic workflows of experimental and computational approaches for characterizing dicarboxylic acids.

Thermodynamic Profiling: Phase Behavior and Solvation

Understanding the vapor pressure, solubility, and interfacial tension of dicarboxylic acids is critical for predicting their bioavailability as Active Pharmaceutical Ingredients (APIs) or their partitioning in atmospheric aerosols.

Experimental vs. Computational Comparison
  • Experimental Approach: Techniques like Thermal Desorption Particle Beam Mass Spectrometry (TPTD-PBMS) and Differential Scanning Calorimetry (DSC) provide highly accurate, empirical baseline data for vapor pressures and heat capacities [2]. However, these methods are resource-intensive and struggle with highly unstable or reactive conformers.

  • Computational Approach: Predictive models like COSMO-RS (Conductor-like Screening Model for Real Solvents) and SPARC utilize quantum chemical calculations to estimate activity coefficients and solubilities without synthesizing the physical compound[1]. While highly scalable, these models often underestimate experimental water activity coefficients at high acid mole fractions due to complex hydration clustering[1].

Quantitative Comparison: Thermodynamic Properties
Dicarboxylic AcidProperty AnalyzedExperimental ValueComputational ValueComputational Method
Adipic Acid (C6) Vapor Pressure (298K)~1.5 × 10⁻⁷ Pa~2.0 × 10⁻⁷ PaSPARC / COSMO-RS
Suberic Acid (C8) Vapor Pressure (298K)~1.2 × 10⁻⁸ Pa~1.8 × 10⁻⁸ PaSPARC
Dodecanedioic Acid (C12) Interfacial Tension~35.0 mN/m~36.2 mN/mMD Simulations (TIP4P)
Oxalic Acid (C2) Aqueous SolubilityHigh (Hydrate Form)OverestimatedCOSMO-RS-DARE

(Note: Values aggregated from comparative studies on thermal desorption and COSMO-RS predictions [1], [2].)

Workflow Diagram: Hybrid Thermodynamic Profiling

thermodynamic_workflow Exp Experimental Thermodynamics (TPTD-PBMS, DSC) Data Data Synthesis & Validation Exp->Data Empirical Baselines Comp Computational Thermodynamics (COSMO-RS, SPARC, MD) Comp->Data Molecular Mechanisms Model Predictive Thermodynamic Model Data->Model Parameter Refinement Model->Comp Feedback Loop

Caption: A self-validating workflow integrating experimental baselines with computational mechanisms.

Acid Dissociation Constants (pKa) and Electronic Structure

The pKa values of dicarboxylic acids dictate their ionization state at physiological pH, directly impacting drug membrane permeability and co-crystal synthon formation[6]. Because dicarboxylic acids have two deprotonation steps, the second ionization (pKa₂) is notoriously difficult to model computationally due to the intense electrostatic repulsion of the dianion.

Quantitative Comparison: pKa Values
Dicarboxylic AcidpKa₁ (Exp)pKa₁ (DFT)pKa₂ (Exp)pKa₂ (DFT)
Oxalic Acid 1.271.474.274.50
Terephthalic Acid 3.513.654.824.95
Adipic Acid 4.434.555.415.60

(Data derived from combined potentiometric and DFT/SMD studies [5], [6].)

Protocol 1: Self-Validating pKa Determination via DFT and Potentiometry

Objective: Establish highly accurate pKa values by coupling macroscopic titration with microscopic DFT solvation models [3]. Causality: Experimental titration provides the bulk equilibrium constant but fails to isolate specific conformer contributions or micro-solvation states. DFT fills this gap, while the experimental data calibrates the computational linear regression model to eliminate systematic thermodynamic cycle errors.

Step-by-Step Methodology:

  • Experimental Baseline (Potentiometry): Prepare a 0.01 M solution of the dicarboxylic acid in CO₂-free ultrapure water. Titrate with standardized 0.1 M NaOH under a nitrogen blanket at 298.15 K. Reasoning: A nitrogen blanket prevents atmospheric CO₂ absorption (carbonate formation), which artificially skews the delicate secondary deprotonation curve.

  • Computational Conformational Search: Utilize molecular mechanics to generate all low-energy conformers of the neutral, monoanionic, and dianionic species. Reasoning: Dicarboxylic acids exhibit extensive intramolecular hydrogen bonding; missing the global minimum conformation drastically alters free energy calculations.

  • Quantum Mechanical Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311++G(d,p) level [5]. Reasoning: Diffuse functions (denoted by "++") are absolutely critical for accurately modeling the expanded, diffuse electron clouds of the anionic conjugate bases.

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) to calculate aqueous free energies. Reasoning: SMD provides a more accurate macroscopic dielectric screening representation than gas-phase calculations alone, reducing mean unsigned errors (MUE) to < 0.8 pK units [3].

  • Linear Regression Calibration: Plot experimental pKa values against calculated deprotonation free energies ( ΔGdiss​ ) for a training set of known acids. Apply the resulting linear fit to predict the unknown pKa.

Vibrational Spectroscopy: Structural Conformation Mapping

To confirm the structural conformation of a dicarboxylic acid (e.g., in a newly synthesized pharmaceutical co-crystal), researchers rely on vibrational spectroscopy. However, raw spectra are often too complex to interpret manually.

Protocol 2: Spectroscopic-Computational Structural Validation

Objective: Assign specific molecular motions to bulk vibrational spectra using Normal Coordinate Analysis (NCA)[4]. Causality: IR/Raman gives bulk vibrational modes, but assigning them to specific functional group motions requires NCA derived from DFT force fields. By solving the Inverse Vibrational Problem (IVP), we map exact atomic displacements to experimental peaks.

Step-by-Step Methodology:

  • Spectral Acquisition: Record FT-IR (4000–450 cm⁻¹) and FT-Raman (4000–50 cm⁻¹) spectra of the solid-state dicarboxylic acid [4]. Reasoning: Dual-modality acquisition is required. Symmetric vibrations (e.g., C-C backbone) are highly Raman-active, while asymmetric vibrations (e.g., C=O stretch) are strongly IR-active.

  • DFT Force Field Generation: Compute the harmonic vibrational frequencies at the B3LYP/6-311++G(d,p) level. Reasoning: This functional provides an optimal balance between computational cost and force constant accuracy for organic acids.

  • Scaling and Coordinate Transformation: Apply a uniform scaling factor (typically ~0.96) to correct for the DFT harmonic approximation overestimation. Transform Cartesian coordinates to natural internal coordinates. Reasoning: Internal coordinates better represent actual chemical bonds and angles, making the force field physically meaningful.

  • Solving the Inverse Vibrational Problem (IVP): Iteratively adjust the theoretical force constants using an overlay least-squares technique until the root-mean-square (RMS) error between calculated and experimental frequencies is minimized (< 10 cm⁻¹) [4]. Reasoning: This mathematically forces the theoretical computational model to converge with empirical reality.

  • Potential Energy Distribution (PED) Assignment: Calculate the PED for each normal mode. Reasoning: PED quantifies the percentage contribution of each functional group's motion to a specific spectral peak, allowing for unambiguous, self-validated assignment.

Workflow Diagram: Spectroscopic-Computational Validation Loop

spectroscopy_workflow IR FT-IR / FT-Raman Spectra (Bulk Vibrational Modes) NCA Normal Coordinate Analysis (Force Field Refinement) IR->NCA Peak Frequencies DFT DFT Optimization (B3LYP/6-311++G**) DFT->NCA Hessian Matrix PED Potential Energy Distribution (Mode Assignment) NCA->PED Inverse Vibrational Problem Val Validated Structural Conformation PED->Val Microscopic Assignment

Caption: The iterative loop resolving the Inverse Vibrational Problem via DFT and empirical spectra.

Conclusion: The Strategic Integration in Drug Development

Relying solely on experimental data limits a researcher to observing what happens, while relying solely on computational data risks simulating a reality that does not physically exist. By utilizing experimental baselines (TPTD-PBMS, Potentiometry, FT-IR/Raman) to calibrate advanced computational models (COSMO-RS, DFT/SMD, NCA), application scientists can create a robust, self-validating framework. This dual-modality approach is no longer optional; it is the gold standard for accelerating the logical design of dicarboxylic acid-based co-crystals, APIs, and advanced materials.

References

  • Estimating aqueous solubilities and activity coefficients of mono- and α,ω-dicarboxylic acids using COSMOtherm Copernicus (Atmospheric Chemistry and Physics) URL:[Link]

  • Vapor Pressures of Substituted and Unsubstituted Monocarboxylic and Dicarboxylic Acids Measured Using an Improved Thermal Desorption Particle Beam Mass Spectrometry Method Taylor & Francis (Aerosol Science and Technology) URL:[Link]

  • Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines and Thiols in Aqueous Solution OSTI.GOV (US Department of Energy) URL:[Link]

  • Structure Conformation, Vibrational Properties, NLO Activity, HOMO-LUMO and Thermodynamic Parameters of Dinicotinic Acid Biointerface Research in Applied Chemistry URL:[Link]

  • What can pKa and NBO charges of the ligands tell us about the water and thermal stability of Metal Organic Frameworks? RSC Publishing (CrystEngComm) URL:[Link]

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies MDPI (Crystals) URL:[Link]

Validation

literature data on the insecticidal activity of pyrethroids derived from this acid

Comparative Guide to the Insecticidal Activity of Pyrethroids Derived from Chrysanthemic Acid and Its Analogs As a Senior Application Scientist evaluating vector control agents and agricultural insecticides, understandin...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to the Insecticidal Activity of Pyrethroids Derived from Chrysanthemic Acid and Its Analogs

As a Senior Application Scientist evaluating vector control agents and agricultural insecticides, understanding the structure-activity relationship (SAR) of pyrethroids is paramount. The foundational building block for this entire class of neurotoxic insecticides is chrysanthemic acid (2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid) and its halogenated cyclopropanecarboxylic acid analogs. By modifying this acid moiety and its corresponding alcohol ester, chemists have evolved highly photolabile natural extracts into robust, field-stable Type I and Type II synthetic pyrethroids.

This guide objectively compares the performance of pyrethroids derived from these foundational acids, detailing their mechanistic pathways and providing self-validating experimental protocols for drug development professionals.

Structural Evolution and Mechanistic Causality

Natural pyrethrins, extracted from Chrysanthemum cinerariifolium, rely on chrysanthemic acid and pyrethric acid to achieve their rapid knockdown effects [1]. However, their extreme susceptibility to photolysis limits their outdoor utility [2]. The breakthrough in synthetic pyrethroid chemistry involved substituting the isobutenyl side chain of chrysanthemic acid with halogenated vinyl groups, creating DCCA (dichlorovinyl chrysanthemic acid) and DBCA (dibromovinyl chrysanthemic acid) [3].

These structural modifications dictate how the molecule binds to the insect's voltage-gated sodium channels (VGSCs) [4]:

  • Type I Pyrethroids (e.g., Tetramethrin, Permethrin): Derived from chrysanthemic acid or DCCA without an α-cyano group on the alcohol moiety. They hold the VGSC open for milliseconds, leading to repetitive nerve firing and rapid "knockdown" paralysis [5].

  • Type II Pyrethroids (e.g., Cypermethrin, Deltamethrin): Incorporate an α-cyano group alongside the halogenated acid. They delay channel closing for seconds, causing profound membrane depolarization, conduction block, and significantly higher ultimate mortality [6].

VGSC_Pathway A Pyrethroid Application (Lipophilic Cuticle Penetration) B Binding to Open State of VGSC (Voltage-Gated Sodium Channel) A->B C1 Type I Pyrethroids (Chrysanthemic Acid Base) B->C1 C2 Type II Pyrethroids (Halogenated Acid + α-cyano) B->C2 D1 Short Prolongation of Channel Opening (< 10 ms) C1->D1 D2 Long Prolongation of Channel Opening (Seconds) C2->D2 E1 Repetitive Nerve Firing (Rapid Knockdown) D1->E1 E2 Membrane Depolarization Block (Lethal Paralysis) D2->E2

Mechanism of action of Type I and Type II pyrethroids on voltage-gated sodium channels.

Comparative Insecticidal Activity Data

The following table summarizes the structural classifications and relative insecticidal potencies of key pyrethroids derived from cyclopropanecarboxylic acids. The addition of the α-cyano group and halogenation of the acid precursor exponentially increases toxicity against standard vectors like Musca domestica (Housefly) [4].

PyrethroidAcid PrecursorAlcohol PrecursorClassificationPhotostabilityRelative Toxicity (LD₅₀)
Natural Pyrethrin I Chrysanthemic AcidPyrethroloneNatural ExtractLow (Hours)Baseline
Tetramethrin Chrysanthemic AcidNeopynaminType ILowModerate (High KD₅₀)
Permethrin DCCA3-phenoxybenzylType IHigh (Days/Weeks)High
Cypermethrin DCCAα-cyano-3-phenoxybenzylType IIHighVery High
Deltamethrin DBCA**α-cyano-3-phenoxybenzylType IIHighExtremely High

*DCCA = 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. **DBCA = 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid.

Self-Validating Experimental Protocol: Topical Application Bioassay

To objectively compare the intrinsic insecticidal activity (LD₅₀) of these derivatives, researchers must isolate contact toxicity from variable oral absorption rates. The standardized topical application bioassay is the gold standard for this validation.

Step-by-Step Methodology:

  • Dose Preparation (Serial Dilution):

    • Procedure: Dissolve the technical-grade pyrethroid in analytical-grade acetone to create a stock solution, followed by 5-6 serial dilutions.

    • Causality: Acetone is strictly chosen because it is a volatile, non-polar solvent. It readily dissolves lipophilic pyrethroids and evaporates almost instantaneously upon application, leaving the active ingredient evenly distributed on the insect's lipophilic cuticle without causing solvent-induced mortality.

  • Insect Immobilization:

    • Procedure: Anesthetize standardized cohorts of adult female insects (e.g., 3-5 day old Musca domestica) using brief CO₂ exposure or chilling (4°C).

    • Causality: Physical restraint without chemical interference is critical. Chemical anesthetics (like ether) can alter metabolic rates or VGSC sensitivity, skewing the LD₅₀ results.

  • Topical Application:

    • Procedure: Using a repeating micro-syringe, apply exactly 1 µL of the pyrethroid solution to the dorsal thorax of each insect.

    • Causality: The dorsal thorax is targeted due to its relatively thin cuticle and immediate proximity to the thoracic ganglia (the insect's central nervous system). This ensures rapid penetration and immediate interaction with the target site.

  • Self-Validating Control:

    • Procedure: Treat a parallel cohort exclusively with 1 µL of pure acetone.

    • Causality: This establishes a self-validating baseline. If control mortality exceeds 5% after incubation, the assay must be discarded. This ensures that observed mortality is strictly driven by the pyrethroid's neurotoxicity, not mechanical handling or solvent stress.

  • Incubation & Scoring:

    • Procedure: Transfer insects to clean holding cups with a 10% sucrose solution. Incubate at 25±2°C and 60-70% RH. Score mortality at 24 and 48 hours. Calculate LD₅₀ using Probit analysis.

Bioassay_Protocol S1 1. Dose Prep (Acetone Solvent) S2 2. Insect Sorting (Standardized Cohorts) S1->S2 S3 3. Immobilization (Cold/CO2 Anesthesia) S2->S3 S4 4. Topical Application (Dorsal Thorax) S3->S4 S5 5. Incubation (Controlled Temp/RH) S4->S5 S6 6. Data Analysis (LD50 / KD50) S5->S6

Step-by-step workflow for the topical application bioassay to determine pyrethroid LD50.

Strategic Recommendations for Drug Development

When formulating new insecticidal products, the choice of the acid precursor is a primary driver of product performance:

  • For rapid knockdown (e.g., residential aerosols): Prioritize Type I pyrethroids derived directly from chrysanthemic acid (like Tetramethrin). While they lack the absolute lethality of Type IIs, their ability to induce immediate repetitive nerve firing ensures rapid paralysis.

  • For residual agricultural or public health nets (LLINs): Prioritize Type II pyrethroids derived from DCCA or DBCA (like Deltamethrin). The halogenated acid ensures long-term photostability, while the α-cyano group guarantees maximum lethality at exceptionally low doses.

References

  • Beyond Pesticides. "Synthetic Pyrethroids".
  • Sustainability 2024 / MDPI. "One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability".
  • Benchchem. "A Comparative Guide to the Insecticidal Activity of Pyrethroids from Diverse Precursors".
  • PMC. "Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives".
  • Radcliffe's IPM World Textbook. "Insecticides: Chemistries and Characteristics 2nd Edition".
  • SciSpace. "Pyrethroids and Their Effects on Ion Channels".

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 3,3-Dimethylcyclopropane-1,2-dicarboxylic Acid

This document provides essential safety and logistical information for the handling and disposal of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid. It is intended for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The following procedural guidance is based on a synthesis of available safety data for structurally similar compounds and general best practices for laboratory chemical handling.

Hazard Assessment and Triage

Carboxylic acids, in general, are weak acids but can still be corrosive.[2] The cyclopropane moiety, a strained three-membered ring, may introduce unique reactivity, although in this oxidized state, it is not expected to have the high flammability of cyclopropane gas.[3]

Primary Hazards:

  • Corrosivity: Expected to cause burns to eyes, skin, and mucous membranes.[1]

  • Irritation: Potential for severe irritation of the respiratory tract upon inhalation of dust.[1]

  • Toxicity: The toxicological properties have not been fully investigated, and unknown systemic effects are possible.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach to PPE selection is critical. The following table outlines the recommended PPE for various laboratory operations involving 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles and a full-face shield.[4]Nitrile or butyl rubber gloves.[4]Fully-buttoned lab coat.N95-rated dust mask or a respirator with an acid gas cartridge if handling large quantities or if dust is generated.[4]
Conducting reactions Chemical safety goggles and a full-face shield.[4]Nitrile or butyl rubber gloves.[4]Acid-resistant apron over a lab coat.Work in a certified chemical fume hood.[5]
Handling large quantities (>100g) Chemical safety goggles and a full-face shield.[4]Butyl rubber gloves.[4]Acid-resistant suit or coveralls.[4]Full-face respirator with acid gas cartridges.[4]
Cleaning spills Chemical safety goggles and a full-face shield.[4]Heavy-duty butyl rubber gloves.Chemical-resistant suit.[4]Full-face respirator with acid gas cartridges.[4]

Standard Operating Procedures: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and ensure safety.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[6][7]

  • A recommended storage temperature is 2-8°C in a refrigerator.[8]

  • Ensure the container is tightly closed.[6]

Handling and Use
  • All handling of 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Avoid generating dust.[1]

  • Use non-sparking tools to prevent ignition sources.[6]

  • Ensure an eyewash station and safety shower are readily accessible.[1]

Experimental Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for Handling 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid start Start: Assess the Planned Procedure weighing Weighing Solid Compound start->weighing solution_prep Preparing a Solution start->solution_prep reaction Running a Reaction start->reaction spill Cleaning a Spill start->spill ppe_low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_low Small quantity (<1g) ppe_medium Enhanced PPE: - Safety Goggles & Face Shield - Butyl Rubber Gloves - Acid-Resistant Apron - Fume Hood weighing->ppe_medium Large quantity (>1g) or dust is present solution_prep->ppe_low reaction->ppe_medium ppe_high Full Protection: - Full-Face Respirator - Heavy-Duty Butyl Gloves - Chemical-Resistant Suit spill->ppe_high

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,3-Dimethylcyclopropane-1,2-dicarboxylic acid
Reactant of Route 2
3,3-Dimethylcyclopropane-1,2-dicarboxylic acid
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